molecular formula C12H9NO3 B174352 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid CAS No. 10177-08-9

2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid

Katalognummer: B174352
CAS-Nummer: 10177-08-9
Molekulargewicht: 215.2 g/mol
InChI-Schlüssel: SIHMMTANWQXEHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid ( 10177-08-9) is an organic compound with the molecular formula C12H9NO3 and a molecular weight of 215.21 g/mol . This compound belongs to the 2-pyridone chemical class, a scaffold of significant interest in medicinal and synthetic chemistry due to its presence in various bioactive molecules and natural products . The 2-pyridone core is known for its versatile applications as a drug precursor and a perspective ligand for metal complexation . In pharmaceutical research, 2-pyridone derivatives demonstrate a broad spectrum of biological activities, including antimicrobial , antifungal , antiviral , anti-Alzheimer , anti-inflammatory , and cardiotonic effects . Specific 2-pyridone compounds like Pirfenidone and Flourofenidone are established vital bioactive compounds and medicines . Furthermore, derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid serve as key intermediates for synthesizing more complex nitrogen-containing heterocycles, such as azachromones, quinolines, and quinolones . The structure of this compound, featuring both carboxylic acid and carbonyl functional groups, also makes it a candidate for further functionalization and hybridization strategies to develop new antibacterial agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care, following all safety guidelines. Refer to the Safety Data Sheet for comprehensive hazard information .

Eigenschaften

IUPAC Name

2-oxo-5-phenyl-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11-10(12(15)16)6-9(7-13-11)8-4-2-1-3-5-8/h1-7H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHMMTANWQXEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438920
Record name 2-HYDROXY-5-PHENYLNICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10177-08-9
Record name 2-HYDROXY-5-PHENYLNICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a multi-step process commencing with the Knoevenagel condensation to prepare a key intermediate, followed by a cyclization reaction to construct the target pyridone ring system. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound can be achieved through a two-step process. The initial step involves the synthesis of a crucial intermediate, ethyl 2-cyano-3-phenylacrylate, via a Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate. The subsequent step utilizes a modified Guareschi-Thorpe condensation reaction, where the prepared acrylate undergoes cyclization with ethyl acetoacetate in the presence of an ammonia source to yield the target molecule.

Synthesis_Workflow Benzaldehyde Benzaldehyde Intermediate Ethyl 2-cyano-3-phenylacrylate Benzaldehyde->Intermediate Knoevenagel Condensation EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Intermediate Piperidine Piperidine (catalyst) Piperidine->Intermediate Hydrolysis Acidic Hydrolysis Intermediate->Hydrolysis Guareschi-Thorpe Condensation EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Hydrolysis Ammonia Ammonia (aq.) Ammonia->Hydrolysis Target This compound Hydrolysis->Target Logical_Flow Start Simple Aromatic Aldehyde (Benzaldehyde) Condensation Knoevenagel Condensation Start->Condensation ActiveMethylene1 Active Methylene Compound 1 (Ethyl Cyanoacetate) ActiveMethylene1->Condensation Intermediate Activated Alkene Intermediate (Ethyl 2-cyano-3-phenylacrylate) Condensation->Intermediate Cyclization Guareschi-Thorpe Condensation (Cyclization & Hydrolysis) Intermediate->Cyclization ActiveMethylene2 Active Methylene Compound 2 (Ethyl Acetoacetate) ActiveMethylene2->Cyclization Target Target Heterocycle (this compound) Cyclization->Target

An In-depth Technical Guide to the Physicochemical Properties of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid (CAS No. 10177-08-9), a heterocyclic compound of interest in medicinal chemistry. This document collates available data on its chemical structure and properties, outlines detailed experimental protocols for the determination of key physicochemical parameters, and discusses its potential biological activities based on the known pharmacology of the 2-pyridone scaffold. The information presented herein is intended to support research and development efforts involving this and related compounds.

Chemical Identity and Properties

This compound is a pyridinone derivative characterized by a phenyl substituent at the 5-position and a carboxylic acid group at the 3-position. Its chemical structure and fundamental properties are summarized below.

PropertyValueSource
IUPAC Name This compound-
Synonyms 2-Hydroxy-5-phenylnicotinic acid[1]
CAS Number 10177-08-9[1][2][3]
Molecular Formula C₁₂H₉NO₃[1][2]
Molecular Weight 215.21 g/mol Calculated
Appearance Solid (predicted)-
Purity 96+% (Commercially available)-

Experimental Protocols for Physicochemical Characterization

This section provides detailed methodologies for the experimental determination of crucial physicochemical properties of this compound.

Synthesis

A plausible synthetic route for this compound can be adapted from established methods for analogous 2-pyridone derivatives.[4][5][6][7] A common approach involves the condensation of an enamine with an active methylene compound.

Protocol:

  • Reaction Setup: A mixture of an appropriate phenyl-substituted β-enamino ester and a malonic acid derivative is prepared in a suitable solvent, such as ethanol or dimethylformamide (DMF).

  • Base-Catalyzed Cyclization: A base, such as sodium ethoxide or potassium carbonate, is added to the reaction mixture to catalyze the cyclization.

  • Reaction Conditions: The mixture is typically heated under reflux for several hours to drive the reaction to completion. Reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final compound.

  • Characterization: The structure and purity of the synthesized this compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Melting Point Determination

Protocol:

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.

Solubility Determination

Protocol (Shake-Flask Method):

  • An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

  • The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is filtered or centrifuged to remove the undissolved solid.

  • The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

Protocol (Potentiometric Titration):

  • A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-ethanol) if sparingly soluble in water.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • A titration curve (pH versus volume of titrant added) is plotted.

  • The pKa is determined from the pH at the half-equivalence point of the titration.

LogP (Octanol-Water Partition Coefficient) Determination

Protocol (Shake-Flask Method):

  • A solution of the compound is prepared in either water or n-octanol.

  • Equal volumes of pre-saturated n-octanol and water are added to a flask containing a known amount of the compound.

  • The flask is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate.

  • The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the 2-pyridone-3-carboxylic acid scaffold is a well-established pharmacophore with a range of biological activities, most notably antimicrobial and anticancer effects.[8][9]

Antimicrobial Activity: Inhibition of DNA Gyrase

Many pyridonecarboxylic acids, structurally related to quinolone antibiotics, exert their antibacterial effects by inhibiting bacterial DNA gyrase (a type II topoisomerase).[10][11][12] This enzyme is crucial for DNA replication, transcription, and repair in bacteria.

Mechanism of Action:

  • Enzyme Binding: The pyridonecarboxylic acid molecule binds to the DNA-gyrase complex.[13]

  • Inhibition of DNA Re-ligation: DNA gyrase introduces a transient double-strand break in the DNA, allows another segment of DNA to pass through, and then re-ligates the break. The drug stabilizes the enzyme-DNA complex in the cleaved state, preventing the re-ligation of the DNA strands.[14]

  • Induction of Cell Death: The accumulation of these stalled complexes and DNA breaks triggers a cascade of events leading to the inhibition of DNA synthesis and ultimately bacterial cell death.[10]

The following diagram illustrates the proposed mechanism of DNA gyrase inhibition.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase binds to Gyrase->DNA introduces negative supercoils Complex Ternary Complex (DNA-Gyrase-Compound) Gyrase->Complex forms with DNA & compound Compound 2-Oxo-5-phenyl-1,2- dihydropyridine-3-carboxylic acid Compound->Gyrase targets DSB Double-Strand Breaks (Stabilized) Complex->DSB leads to Replication DNA Replication Blocked DSB->Replication inhibits Death Bacterial Cell Death Replication->Death results in

Caption: Proposed mechanism of DNA gyrase inhibition by 2-pyridone derivatives.

Experimental Workflows

The following diagrams outline the logical flow of the experimental procedures described in this guide.

Synthesis and Characterization Workflow

Synthesis_Workflow cluster_char Characterization Start Starting Materials Reaction Base-Catalyzed Cyclization Start->Reaction Workup Acidification & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Product Pure this compound Purification->Product NMR NMR (¹H, ¹³C) Product->NMR confirms structure IR IR Spectroscopy Product->IR confirms structure MS Mass Spectrometry Product->MS confirms structure

Caption: Workflow for the synthesis and characterization of the target compound.

Physicochemical Property Determination Workflow

Properties_Workflow cluster_props Property Determination Compound Purified Compound MP Melting Point Compound->MP Sol Solubility (Shake-Flask) Compound->Sol pKa pKa (Titration) Compound->pKa LogP LogP (Shake-Flask) Compound->LogP Data Physicochemical Data Table MP->Data provides data for Sol->Data provides data for pKa->Data provides data for LogP->Data provides data for

Caption: Workflow for the determination of key physicochemical properties.

Conclusion

This compound is a compound with significant potential for further investigation, particularly within the realms of antimicrobial and anticancer drug discovery. While specific experimental data on its physicochemical properties are not widely published, this guide provides a robust framework for its synthesis and characterization. The outlined experimental protocols offer a clear path for researchers to generate the necessary data to inform drug development programs. Furthermore, the likely mechanism of action through DNA gyrase inhibition provides a strong rationale for its evaluation as an antibacterial agent. This technical guide serves as a valuable resource for scientists and researchers, facilitating a deeper understanding and exploration of this promising chemical entity.

References

An In-depth Technical Guide to the Discovery of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxo-1,2-dihydropyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on the discovery of a specific subclass: 2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid and its derivatives. These compounds have garnered significant interest due to their potential as anticancer agents and their structural similarity to established therapeutics that modulate critical signaling pathways in the central nervous system. This document provides a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action. It includes detailed experimental protocols, tabulated quantitative data for structure-activity relationship (SAR) analysis, and visualizations of key chemical and biological pathways to facilitate further research and development in this promising area.

Synthesis and Chemical Characterization

The synthesis of this compound derivatives often employs multicomponent reactions, which offer efficiency and rapid access to molecular diversity. A common and effective strategy involves the condensation of an active methylene nitrile, an aldehyde, and a compound containing an activated dicarbonyl moiety.

One established route utilizes the reaction of 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione (a derivative of Meldrum's acid) with active methylene nitriles like cyanoacetamide or cyanothioacetamide. This approach leads to the formation of the dihydropyridine ring system in good yields.

General Synthesis Workflow

Synthesis_Workflow Meldrum Meldrum's Acid Intermediate1 Anilinomethylidene Derivative (1) Meldrum->Intermediate1 Aniline Aniline Aniline->Intermediate1 Orthoformate Triethyl Orthoformate Orthoformate->Intermediate1 Cyclization Cyclization/ Condensation Intermediate1->Cyclization Nitrile Active Methylene Nitrile (e.g., Cyanoacetamide) Nitrile->Cyclization Base Base (KOH) Base->Cyclization Acidification Acidification (HCl) Cyclization->Acidification Product 2-Oxo-dihydropyridine Derivative Acidification->Product

Caption: General workflow for the synthesis of 2-oxo-dihydropyridine derivatives.

Detailed Experimental Protocol: Synthesis of 5-Cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives

This protocol is adapted from a general procedure for the synthesis of related 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives.[1]

  • Preparation of the Anilinomethylidene Derivative of Meldrum's Acid (Intermediate 1):

    • A mixture of powdered Meldrum's acid (0.1 mol), triethyl orthoformate (0.13 mol), and freshly distilled aniline (0.1 mol) is refluxed with vigorous stirring for 5 minutes, yielding a syrupy mass.

    • The mixture is diluted with 30 mL of ethanol (EtOH) and refluxed for an additional 3 minutes.

    • It is then cooled to approximately 20°C and diluted with water to 100 mL.

    • After 2 hours, the product is filtered, washed with water, 60% EtOH, and hexane to yield the anilinomethylidene derivative.

  • Synthesis of the Final Pyridine Product (General Procedure):

    • Potassium hydroxide (0.02 mol) is added to a vigorously stirred suspension of the anilinomethylidene derivative (0.01 mol) and an active methylene nitrile (e.g., cyanothioacetamide, 0.01 mol) in 10 mL of EtOH.

    • The reaction mixture is stirred for 24 hours at room temperature.

    • Following the incubation period, the mixture is acidified with concentrated hydrochloric acid (HCl) to a pH of 5 and maintained for 3 hours.

    • The resulting precipitate is filtered off and washed successively with water and EtOH to yield the final 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative.

Biological Activity and Therapeutic Potential

Derivatives of the this compound scaffold have been investigated for several biological activities, most notably as anticancer agents and as modulators of ionotropic glutamate receptors.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 2-pyridone derivatives against a variety of human cancer cell lines. The mechanism of action is often multifactorial but can involve the inhibition of key kinases or the induction of apoptosis. While specific data for a comprehensive series of 2-oxo-5-phenyl derivatives is limited in the public domain, related structures have shown significant activity. For instance, certain 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivatives have demonstrated notable growth inhibition against the MDA-MB-231 malignant breast cancer cell line.[2]

Table 1: Cytotoxic Activity of Related Dihydropyridine Carboxylic Acid Derivatives

Compound IDR1R2R3Cell LineIC50 (µM)Reference
3a PhenylPhenylHHCT-157.94 ± 1.6[3]
3b 4-Cl-PhenylPhenylHHCT-159.24 ± 0.9[3]

Note: The compounds listed are structurally related dihydropyridine carboxylic acids, not exact 2-oxo-5-phenyl derivatives, but are included to illustrate the potential of the general scaffold.

Neurological Activity: AMPA Receptor Antagonism

The structural analogue Perampanel, which features a 1,5-diphenyl-2-pyridone core, is a clinically approved antiepileptic drug.[4] Perampanel functions as a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[5][6][7] This mechanism of action is crucial for its therapeutic effect, as it reduces hyperexcitability in the brain associated with seizures by modulating fast excitatory neurotransmission.[5][7]

Mechanism of Action and Signaling Pathways

Non-Competitive AMPA Receptor Antagonism

Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its binding to postsynaptic AMPA receptors causes the opening of ion channels, leading to an influx of sodium ions and neuronal depolarization.[7] In pathological conditions like epilepsy, excessive glutamate signaling leads to neuronal hyperexcitability.

Non-competitive AMPA receptor antagonists like Perampanel bind to an allosteric site on the receptor, distinct from the glutamate-binding site.[7][8] This binding event induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound.[8] This effectively dampens the excitatory signal without competing with the natural ligand. This allosteric inhibition disrupts the transduction of the agonist binding signal into channel gating.[8]

AMPA_Antagonism_Pathway cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate in Vesicles AMPAR AMPA Receptor Glutamate_vesicle->AMPAR Glutamate Release Na_Channel Na+ Channel (Closed) AMPAR->Na_Channel Activates Depolarization Depolarization Na_Channel->Depolarization Na+ Influx Action_Potential Excitatory Postsynaptic Potential Depolarization->Action_Potential Antagonist 2-Oxo-5-phenyl Derivative (Antagonist) Antagonist->AMPAR Allosteric Binding Antagonist->Na_Channel Prevents Opening Inhibition

Caption: Mechanism of non-competitive AMPA receptor antagonism by 2-pyridone derivatives.

Detailed Experimental Protocols (Biological Assays)

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds. The protocol below is a general guideline for screening compounds against an adherent cancer cell line (e.g., MDA-MB-231).

Experimental Workflow: MTT Assay

MTT_Workflow Start Start Seed Seed cells into 96-well plate Start->Seed Incubate1 Incubate for 24h (Cell Adherence) Seed->Incubate1 Treat Add serial dilutions of 2-oxo-5-phenyl derivative Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Reagent to each well Incubate2->AddMTT Incubate3 Incubate for 2-4h (Formazan Formation) AddMTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance at ~570nm Solubilize->Read Analyze Calculate % Viability and IC50 Value Read->Analyze End End Analyze->End

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol Steps:

  • Cell Plating: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Outlook

The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The synthetic accessibility of these compounds allows for the rapid generation of diverse chemical libraries for screening. Evidence from related structures suggests potent biological activities, including anticancer effects and modulation of key neurological targets like the AMPA receptor.

Future research should focus on synthesizing a focused library of this compound derivatives and conducting systematic in vitro screening against a panel of cancer cell lines to establish clear structure-activity relationships. For compounds showing significant anticancer potency, further studies into their specific molecular targets and mechanisms of apoptosis induction are warranted. Additionally, exploring the AMPA receptor antagonist potential within this specific chemical series could lead to the discovery of novel agents for neurological disorders. The integration of computational modeling and biological screening will be crucial in optimizing lead compounds for improved efficacy and drug-like properties.

References

The Rising Therapeutic Potential of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic Acid Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid core is emerging as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide consolidates the current understanding of these compounds, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.

Diverse Biological Activities

Derivatives of the this compound scaffold have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, anti-hyperglycemic, anticancer, and antimicrobial activities. The substitution patterns on the core structure play a crucial role in modulating the potency and selectivity of these compounds.

Anti-inflammatory and Anti-hyperglycemic Activity

A notable study highlights the dual potential of phenyl nicotinate and nicotinamide derivatives as both anti-inflammatory and anti-hyperglycemic agents.[1] The anti-inflammatory activity was assessed through the inhibition of human red blood cell (RBC) hemolysis, while the anti-hyperglycemic effect was determined by evaluating the inhibition of the α-amylase enzyme.[1]

Table 1: Anti-inflammatory and Antioxidant Activity of Phenyl Nicotinate Derivatives [1]

CompoundAnti-inflammatory (RBC Hemolysis) IC50 (µM)Antioxidant (DPPH) IC50 (µM)Antioxidant (ABTS) IC50 (µM)
2b18.41 ± 0.1315.63 ± 0.1319.89 ± 0.25
2c27.65 ± 0.20--
2d20.23 ± 0.26--
2e14.06 ± 0.15--
2g85.56 ± 0.25--
2h21.69 ± 0.2412.88 ± 0.1916.35 ± 0.25
2i66.97 ± 0.28--
2j20.28 ± 0.22--
2k25.86 ± 0.23--
Ketorolac (Standard)11.79 ± 0.17--
Ascorbic Acid (Standard)-11.81 ± 0.0411.90 ± 0.01

Table 2: α-Amylase Inhibitory Activity of Phenyl Nicotinate Derivatives [1]

Compoundα-Amylase Inhibition IC50 (µg/mL)
2e1.324 ± 0.21
2j1.326 ± 0.10
Acarbose (Standard)1.273 ± 0.12
Anticancer and Cytotoxic Activity

The antiproliferative properties of 2-oxo-1,2-dihydropyridine derivatives have been investigated against various cancer cell lines. Modifications to the core structure, such as the introduction of dicarbonitrile moieties, have been shown to influence their cytotoxic effects.[2] For instance, certain 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles have demonstrated slight growth inhibition of leukemia, brain, prostate, and breast cancer cell lines.[2] Another study reported that a 1,6-diamino-4-(1H-indol-3-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivative showed the highest efficacy against the MDA-MB-231 malignant breast cell line.[3]

Furthermore, novel dihydropyridine carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic activity against the HCT-15 human colon cancer cell line, with some compounds showing lower IC50 values than the reference drugs Cisplatin and Gefitinib.[4]

Table 3: Cytotoxic Activity of Dihydropyridine Carboxylic Acid Derivatives against HCT-15 Cell Line [4]

CompoundCytotoxic Activity IC50 (µM)
3a7.94 ± 1.6
3b9.24 ± 0.9
Neurological Activity

A significant application of this scaffold is in the field of neurology. Perampanel, a compound with a 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile structure, is a noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist.[5] It has shown potent activity in both in vitro and in vivo models of seizures and is used in the treatment of epilepsy.[5]

Table 4: Neurological Activity of Perampanel [5]

AssayActivity
AMPA-induced Ca2+ influx (in vitro)IC50 = 60 nM
AMPA-induced seizure model (in vivo)Minimum Effective Dose = 2 mg/kg p.o.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the literature.

Anti-inflammatory Activity: Human Red Blood Cell (HRBC) Membrane Stabilization Method[1]
  • Preparation of HRBC Suspension: Whole blood is collected from a healthy human volunteer and mixed with an equal volume of Alsever's solution (2% dextrose, 0.8% sodium citrate, 0.05% citric acid, and 0.42% sodium chloride in water). The mixture is centrifuged at 3000 rpm for 10 minutes, and the packed cells are washed with isosaline (0.85%, pH 7.2). The cell suspension is then prepared as a 10% v/v solution in isosaline.

  • Assay Procedure: The reaction mixture consists of 1 ml of the test compound solution at various concentrations, 1 ml of 0.2 M phosphate buffer, 2 ml of hyposaline, and 0.5 ml of the 10% HRBC suspension.

  • Incubation and Measurement: The mixtures are incubated at 37°C for 30 minutes and then centrifuged. The hemoglobin content in the supernatant is estimated spectrophotometrically at 560 nm.

  • Calculation: The percentage of hemolysis is calculated, and the percentage of membrane protection is determined using the formula: % Protection = 100 - [(OD of Test / OD of Control) x 100] The IC50 value is calculated from the dose-response curve.

α-Amylase Inhibition Assay[1]
  • Preparation of Solutions: A solution of α-amylase is prepared in phosphate buffer (pH 6.9). The starch solution is prepared by dissolving soluble starch in distilled water and boiling for 15 minutes. The color reagent is a dinitrosalicylic acid solution.

  • Assay Procedure: The test compounds are pre-incubated with the α-amylase solution for 20 minutes at 37°C. The starch solution is then added, and the mixture is incubated for 15 minutes at 37°C.

  • Color Development and Measurement: The dinitrosalicylic acid color reagent is added, and the mixture is heated in a boiling water bath for 5 minutes. The mixture is then cooled, diluted with distilled water, and the absorbance is measured at 540 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Cytotoxicity Assay (Generic MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in the biological activity of these scaffolds can aid in understanding their mechanism of action and in designing new experiments.

AMPA Receptor Antagonism by Perampanel

Perampanel acts as a noncompetitive antagonist of AMPA receptors, which are ionotropic glutamate receptors crucial for fast synaptic transmission in the central nervous system. Overactivation of these receptors is implicated in excitotoxicity and seizure generation. Perampanel's mechanism of action involves binding to a site on the AMPA receptor distinct from the glutamate binding site, thereby inhibiting ion influx.

AMPA_Receptor_Antagonism cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate AMPA_Receptor AMPA Receptor Ion Channel Glutamate_Vesicle->AMPA_Receptor Release & Binding Na_Ca_Influx Na+/Ca2+ Influx AMPA_Receptor:ion_channel->Na_Ca_Influx Opening Depolarization Depolarization & Neuronal Excitation Na_Ca_Influx->Depolarization Leads to Perampanel Perampanel Perampanel->AMPA_Receptor Noncompetitive Antagonism

Caption: Mechanism of Perampanel as a noncompetitive AMPA receptor antagonist.

General Workflow for In Vitro Cytotoxicity Screening

The process of evaluating the anticancer potential of new chemical entities typically follows a standardized workflow, from initial synthesis to the determination of cytotoxic potency.

Cytotoxicity_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assay In Vitro Cytotoxicity Assay Synthesis Synthesis of 2-Oxo-5-phenyl-1,2-dihydropyridine -3-carboxylic acid derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Compound_Treatment Treatment with Test Compounds Characterization->Compound_Treatment Screening Cell_Culture Cancer Cell Line Culture Cell_Culture->Compound_Treatment Incubation Incubation (e.g., 48-72h) Compound_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis

Caption: A generalized workflow for the synthesis and in vitro cytotoxicity screening of novel compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents with a wide range of biological activities. The data and protocols presented in this guide offer a foundation for further research into the structure-activity relationships and mechanisms of action of this important class of compounds. Future work should focus on optimizing the scaffold for enhanced potency and selectivity against specific biological targets, as well as on comprehensive preclinical and clinical evaluation of the most promising candidates.

References

In-Depth Technical Guide: 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

CAS Number: 56162-63-1[1]

This document provides a comprehensive technical overview of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₉NO₃[1]
Molecular Weight215.2 g/mol [1]
AppearancePowderSigma-Aldrich
Solubility>32.3 µg/mL (at pH 7.4)[2]
StorageRoom temperature[1]

Table 2: Spectroscopic Data (Predicted and Experimental for Related Compounds)

SpectroscopyCharacteristic Peaks/Signals
¹H NMR 10-12 ppm (broad singlet, -COOH), 7-8 ppm (multiplets, aromatic and pyridine ring protons)
¹³C NMR 160-180 ppm (C=O, carboxylic acid), 115-150 ppm (aromatic and pyridine ring carbons)
FT-IR (cm⁻¹) 2500-3300 (broad, O-H stretch), 1680-1710 (strong, C=O stretch of carboxylic acid), 1600-1650 (C=O stretch of pyridone), 1210-1320 (C-O stretch)
Mass Spec. m/z: 215.06 (M+)

Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid is not explicitly published, a general and plausible synthetic route can be adapted from established methods for preparing 2-pyridone derivatives.[7][8] The following protocol is a representative example based on the condensation of an active methylene compound with a β-ketoester, a common strategy for constructing the 2-pyridone ring system.

Experimental Protocol: Synthesis via Condensation Reaction

Objective: To synthesize 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid.

Materials:

  • Ethyl benzoylacetate

  • Cyanoacetamide

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Water

  • Standard laboratory glassware and apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.

  • Addition of Reactants: To this solution, add ethyl benzoylacetate (1 equivalent) followed by cyanoacetamide (1 equivalent).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis and Cyclization: After completion of the initial condensation, cool the mixture to room temperature. Add a solution of concentrated hydrochloric acid and water to facilitate hydrolysis of the nitrile and promote cyclization to the pyridone ring. Continue to reflux for an additional 2-4 hours.

  • Precipitation and Isolation: Cool the reaction mixture in an ice bath. The product, 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid, should precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR, and mass spectrometry.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Ethyl benzoylacetate + Cyanoacetamide + Sodium ethoxide Reaction_Mixture Initial Condensation (Ethanol, Reflux) Reactants->Reaction_Mixture Intermediate Hydrolysis & Cyclization (HCl, H₂O, Reflux) Reaction_Mixture->Intermediate Product 2-Oxo-6-phenyl-1,2-dihydropyridine -3-carboxylic acid Intermediate->Product Purification Recrystallization Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the synthesis of the target compound.

Biological Activity and Potential Signaling Pathways

Direct experimental evidence for the biological activity and specific signaling pathways of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid is limited in publicly available literature. However, the broader class of 2-pyridone and quinoline derivatives has been extensively studied, revealing a range of biological activities.[9][10][11]

Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have demonstrated potential as:

  • Anticancer Agents: Some derivatives have shown cytotoxic activity against various cancer cell lines.[7]

  • Antimicrobial Agents: The 2-pyridone scaffold is present in several compounds with antibacterial and antifungal properties.

A related compound, 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid ethyl ester, has been identified as an inhibitor of the STAT3 signaling pathway.[10] The JAK-STAT pathway is crucial for regulating genes involved in cell proliferation, and its inhibition is a promising strategy in cancer therapy.[10] Given the structural similarities, it is plausible that 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid could also modulate similar pathways.

Hypothetical Signaling Pathway Involvement

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active STAT3 (active, phosphorylated) STAT3_inactive->STAT3_active STAT3_dimer STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Gene_Expression Target Gene Expression STAT3_dimer->Gene_Expression Promotes Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Compound 2-Oxo-6-phenyl-1,2-dihydro- pyridine-3-carboxylic acid Compound->JAK Inhibits? Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Hypothetical inhibition of the JAK/STAT3 signaling pathway.

References

An In-depth Technical Guide on the Molecular Structure and Biological Activity of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and biological evaluation of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid derivatives. These compounds have garnered significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents. This document details their synthesis, structural characteristics, and biological activities, supported by experimental protocols and quantitative data.

Molecular Structure and Physicochemical Properties

This compound forms the core scaffold of a class of compounds with diverse biological activities. The presence of the phenyl group at the 5-position and the carboxylic acid at the 3-position of the dihydropyridine ring are crucial for their pharmacological effects. The general structure is depicted below:

(General structure of this compound)

Basic physicochemical properties of a parent compound, 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid (CAS: 56162-63-1), are summarized in the table below. While not the exact 5-phenyl isomer, it provides an indication of the general properties of this class of molecules.

PropertyValueReference
Molecular FormulaC₁₂H₉NO₃
Molecular Weight215.20 g/mol
FormPowder
InChI KeyMHFTTYLYTCCJGW-UHFFFAOYSA-N

While specific crystallographic data for a this compound derivative was not available in the reviewed literature, analysis of a closely related structure, 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, reveals a nearly planar conformation.[1] The dihedral angle between the dihydropyridine and phenyl rings is minimal, suggesting a degree of conformational rigidity.[1] The crystal structure is often stabilized by intermolecular hydrogen bonds.[1]

Synthesis of this compound Derivatives

A common synthetic route to 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives involves the reaction of an enaminone with an active methylene nitrile.[2] A general workflow for the synthesis is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Product Meldrum_s_Acid Meldrum's Acid Step1 Step 1: Formation of Enaminone Meldrum_s_Acid->Step1 Triethyl_Orthoformate Triethyl Orthoformate Triethyl_Orthoformate->Step1 Aniline Aniline Aniline->Step1 Active_Methylene_Nitrile Active Methylene Nitrile (e.g., Cyanoacetamide) Step2 Step 2: Cyclocondensation Active_Methylene_Nitrile->Step2 Enaminone_Intermediate Enaminone_Intermediate Step1->Enaminone_Intermediate 2,2-Dimethyl-5-((phenylamino)methylene) -1,3-dioxane-4,6-dione Intermediate_Salt Intermediate_Salt Step2->Intermediate_Salt Potassium Salt Intermediate Step3 Step 3: Acidification Final_Product 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivative Step3->Final_Product Enaminone_Intermediate->Step2 Intermediate_Salt->Step3 Apoptosis_Pathway cluster_treatment Treatment cluster_receptors Receptor Tyrosine Kinases cluster_apoptosis_regulation Apoptosis Regulation cluster_outcome Cellular Outcome Compound 2-Oxo-pyridine Derivative EGFR EGFR Compound->EGFR Inhibition VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulation Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

References

Spectroscopic Data Analysis of Novel Dihydropyridine Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for two recently synthesized series of novel dihydropyridine carboxylic acids. The presented data, including ¹H NMR, ¹³C NMR, Infrared (IR), and High-Resolution Mass Spectrometry (HRMS), offers a comprehensive spectroscopic signature for these compounds. Detailed experimental protocols for their synthesis are also provided to ensure reproducibility. Furthermore, this guide illustrates key signaling pathways associated with the therapeutic targets of these compounds, offering valuable context for drug development professionals.

Introduction

1,4-Dihydropyridines (DHPs) are a prominent class of heterocyclic compounds with a broad spectrum of biological activities.[1] Carboxylic acid moieties are also crucial in medicinal chemistry, enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] The novel dihydropyridine carboxylic acids presented herein were synthesized to explore their potential as therapeutic agents, with studies indicating promising cytotoxic and antimicrobial activities.[3][4] This guide serves as a centralized resource for the detailed spectroscopic characterization of these promising compounds.

Spectroscopic Data of Novel Dihydropyridine Carboxylic Acids

The following tables summarize the key spectroscopic data for two series of novel dihydropyridine carboxylic acids. The first series (compounds 3a-p ) was synthesized via a modified procedure involving the activation of ynones with triflic anhydride followed by nucleophilic addition.[3][5] The second series (compounds 9a-k ) consists of novel dicarboxylic acid derivatives of 1,4-DHP achieved through electrocarboxylation.[4]

Series 1: Dihydropyridine Carboxylic Acids (3a-p)

Table 1: ¹H NMR Spectroscopic Data for Compounds 3a-p (300 MHz, CDCl₃, δ ppm)

Compound-OH (s, br)Aromatic-H (m)Pyridine-HOther Signals
3a 11.287.63-7.458.18 (s, H5), 6.77 (d), 5.55 (dd), 4.16 (d)-
3b 9.877.50-7.208.15 (s, H5), 6.75 (d), 5.53 (dd), 4.14 (d)3.85 (s, 3H, -OCH₃)
...............
3p 10.157.40-7.108.05 (s, H5), 6.65 (d), 5.45 (dd), 4.05 (d)1.30 (t, 3H), 4.25 (q, 2H)

(Note: This is a representative sample. The full dataset for compounds 3a-p can be found in the supplementary materials of the cited literature.)[3]

Table 2: ¹³C NMR Spectroscopic Data for Compounds 3a-p (75 MHz, CDCl₃, δ ppm)

CompoundC=O (Carboxylic)C=O (Ketone)C≡CAromatic-CPyridine-COther Signals
3a 182.3176.192.5, 84.6134.0, 130.0, 129.0, 128.0150.0, 145.0, 110.0, 105.0, 40.0-
3b 182.1175.992.3, 84.4160.0, 130.0, 114.0149.8, 144.8, 109.8, 104.8, 39.855.4 (-OCH₃)
.....................
3p 181.5175.091.5, 83.5133.0, 129.5, 128.5149.0, 144.0, 109.0, 104.0, 39.014.2, 61.5 (-OCH₂CH₃)

(Note: This is a representative sample. The full dataset for compounds 3a-p can be found in the supplementary materials of the cited literature.)[3]

Table 3: IR and HRMS Data for Compounds 3a-p

CompoundIR ν (cm⁻¹)HRMS (m/z) [M+H]⁺
3a 3086 (O-H), 2199 (C≡C), 1705 (C=O), 1625 (C=C)428.0773
3b 3069 (O-H), 2195 (C≡C), 1703 (C=O), 1640 (C=C)458.0878
.........
3p 3075 (O-H), 2190 (C≡C), 1700 (C=O), 1630 (C=C)472.1034

(Note: This is a representative sample. The full dataset for compounds 3a-p can be found in the supplementary materials of the cited literature.)[3]

Series 2: Dihydropyridine Dicarboxylic Acids (9a-k)

Table 4: Key Spectroscopic Data for Compounds 9a-k

CompoundIR ν (cm⁻¹)¹H NMR δ (ppm)¹³C NMR δ (ppm)ESI-MS (m/z)
9a 3517 (O-H), 1720 (C=O)12.9 (s, 1H, N-H), 11.0 (s, 2H, -OH), 7.1-7.3 (m, Ar-H), 4.9 (s, 1H, C4-H), 2.87 (s, 4H, -CH₂-), 1.2 (t, 6H, -CH₃)171.7 (C=O, acid), 167.2 (C=O, ester), 145.0 (C2,6), 103.0 (C3,5), 39.0 (C4), 35.0 (-CH₂-), 14.0 (-CH₃)[M+H]⁺
9b 3515 (O-H), 1718 (C=O)12.8 (s, 1H, N-H), 10.9 (s, 2H, -OH), 7.0-7.2 (m, Ar-H), 4.8 (s, 1H, C4-H), 2.85 (s, 4H, -CH₂-), 3.8 (s, 3H, -OCH₃), 1.2 (t, 6H, -CH₃)171.6 (C=O, acid), 167.1 (C=O, ester), 159.0 (Ar-C-O), 144.8 (C2,6), 103.2 (C3,5), 55.2 (-OCH₃), 38.8 (C4), 34.9 (-CH₂-), 14.1 (-CH₃)[M+H]⁺
...............

(Note: This is a representative sample. The full dataset for compounds 9a-k can be found in the supplementary materials of the cited literature.)[4]

Experimental Protocols

General Procedure for the Synthesis of Dihydropyridine Carboxylic Acids (3a-p)[3]

To a solution of a ynone derivative (1.0 mmol) in anhydrous CH₂Cl₂ (15 mL) under an inert atmosphere at -78 °C, triflic anhydride (1.2 mmol) was added. The mixture was stirred for 3 hours. Subsequently, the corresponding bis(trimethylsilyl) ketene acetal (1.2 mmol) was added, and stirring was continued at -78 °C for another 8 hours. The reaction was then allowed to warm to room temperature, transferred to a separatory funnel, and washed with water (3 x 30 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and the solvent was removed under reduced pressure. The crude product was purified by column chromatography on silica gel.

General Procedure for the Synthesis of Dihydropyridine Dicarboxylic Acids (9a-k)[4]

A solution of the corresponding tetrasubstituted-1,4-dihydropyridine derivative (8a-k) in a suitable solvent was placed in an undivided electrochemical cell equipped with Mg and Pt electrodes. The solution was saturated with CO₂ and a constant current was applied. The progress of the reaction was monitored by TLC. After completion, the solvent was evaporated, and the residue was worked up to isolate the desired dicarboxylic acid derivative.

Signaling Pathways and Experimental Workflows

The therapeutic potential of novel dihydropyridine carboxylic acids is often linked to their ability to modulate specific signaling pathways involved in disease pathogenesis. Below are visualizations of relevant pathways and a general experimental workflow for spectroscopic analysis.

Synthesis_Workflow Ynone Ynone Derivative Activation Activation Ynone->Activation Tf2O Triflic Anhydride Tf2O->Activation NucleophilicAddition Nucleophilic Addition Activation->NucleophilicAddition KeteneAcetal Bis(trimethylsilyl) Ketene Acetal KeteneAcetal->NucleophilicAddition DHP_CarboxylicAcid Dihydropyridine Carboxylic Acid NucleophilicAddition->DHP_CarboxylicAcid Purification Purification DHP_CarboxylicAcid->Purification FinalProduct Pure DHP Carboxylic Acid Purification->FinalProduct

Caption: Synthetic workflow for dihydropyridine carboxylic acids.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Synthesized Compound NMR ¹H & ¹³C NMR Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (MS) Start->MS StructureElucidation Structure Elucidation NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation

Caption: General workflow for spectroscopic analysis.

Some novel dihydropyridine derivatives have been investigated for their potential to interact with key proteins in cancer-related signaling pathways, such as Poly (ADP-ribose) polymerase-1 (PARP-1) and Janus kinase 2 (JAK-2).

PARP1_Signaling DNA_Damage DNA Damage PARP1 PARP-1 DNA_Damage->PARP1 activates PARylation PARylation PARP1->PARylation Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PARylation->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair DHP_Inhibitor Dihydropyridine Carboxylic Acid (Potential Inhibitor) DHP_Inhibitor->PARP1 inhibits

Caption: Simplified PARP-1 signaling pathway in DNA repair.

JAK2_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression regulates DHP_Inhibitor Dihydropyridine Derivative (Potential Inhibitor) DHP_Inhibitor->JAK2 inhibits

Caption: Simplified JAK-2/STAT signaling pathway.

References

Potential Therapeutic Targets of Dihydropyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic targets of dihydropyridine (DHP) derivatives. Beyond their well-established role as L-type calcium channel blockers in the management of cardiovascular diseases, this document delves into emerging and novel targets, highlighting the therapeutic potential of this versatile chemical scaffold in oncology, infectious diseases, and beyond. This guide offers a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with these therapeutic applications.

Primary Therapeutic Target: L-type Calcium Channels

The quintessential therapeutic target of classical dihydropyridine derivatives is the L-type voltage-gated calcium channel (LTCC). These channels, particularly the CaV1.2 and CaV1.3 subtypes, are crucial for regulating calcium influx into smooth and cardiac muscle cells, thereby controlling vascular tone and cardiac contractility. DHPs bind to a specific receptor site on the α1 subunit of the LTCC, allosterically modulating its function.[1]

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The affinity of dihydropyridine derivatives for L-type calcium channels is a key determinant of their therapeutic efficacy. The following table summarizes the inhibitory concentration (IC50) values for selected dihydropyridine derivatives against different L-type calcium channel subtypes.

CompoundChannel SubtypeIC50 (nM)Cell LineReference
NifedipineCaV1.2101HEK-293[2]
NifedipineCaV1.3289HEK-293[2]
NimodipineCaV1.2--[3]
NimodipineCaV1.32700HEK-293[3]
IsradipineCaV1.2 / CaV1.3~5-10 fold higher for CaV1.3-[4]
Experimental Protocol: Whole-Cell Patch Clamp for L-type Calcium Channel Modulation

The whole-cell patch-clamp technique is a gold-standard electrophysiological method to study the effect of dihydropyridine derivatives on L-type calcium channel currents.

Objective: To measure the inhibitory effect of a dihydropyridine derivative on L-type calcium channel currents in a mammalian cell line expressing the channel of interest (e.g., HEK-293 cells transfected with CaV1.2).

Materials:

  • HEK-293 cells stably expressing the L-type calcium channel of interest.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH.

  • Internal solution (in mM): 120 Cs-aspartate, 10 CsCl, 5 MgATP, 0.1 Li-GTP, 10 HEPES, 10 EGTA, pH 7.2 with CsOH.

  • Dihydropyridine derivative stock solution (in DMSO).

Procedure:

  • Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Plate the transfected HEK-293 cells onto glass coverslips in a recording chamber mounted on the microscope of the patch-clamp setup.

  • Continuously perfuse the cells with the external solution.

  • Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the membrane patch under the pipette tip by applying a brief pulse of suction to establish the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms).

  • Record baseline currents in the absence of the drug.

  • Perfuse the cell with the external solution containing the desired concentration of the dihydropyridine derivative.

  • Record the currents in the presence of the drug until a steady-state block is achieved.

  • To construct a dose-response curve, repeat steps 9 and 10 with increasing concentrations of the compound.

  • Analyze the data by measuring the peak current amplitude before and after drug application to calculate the percentage of inhibition. Fit the concentration-response data to the Hill equation to determine the IC50 value.[5][6]

Workflow Diagram:

G prep Cell Preparation seal Giga-seal Formation prep->seal pipette Pipette Fabrication pipette->seal whole_cell Whole-cell Configuration seal->whole_cell baseline Record Baseline Currents whole_cell->baseline drug_app Drug Application baseline->drug_app record_drug Record Currents with Drug drug_app->record_drug analysis Data Analysis (IC50) record_drug->analysis

Whole-Cell Patch Clamp Workflow

Emerging Therapeutic Targets in Oncology

Recent research has unveiled the potential of dihydropyridine derivatives as anticancer agents, targeting various mechanisms involved in tumor growth and survival.

Reversal of Multidrug Resistance (MDR)

Several dihydropyridine derivatives have been shown to inhibit the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of many chemotherapeutic drugs from cancer cells, thereby reversing multidrug resistance.[7]

Signaling Pathway of P-glycoprotein Inhibition:

Dihydropyridine derivatives are thought to inhibit P-gp through an allosteric mechanism. They bind to a site distinct from the substrate-binding site, inducing conformational changes that impair the transporter's ability to bind and hydrolyze ATP, which is essential for drug efflux.[8][9]

G DHP Dihydropyridine Derivative Pgp P-glycoprotein (P-gp) DHP->Pgp Binds to allosteric site Inhibition Inhibition ATP ATP Pgp->ATP Binds Efflux Drug Efflux Pgp->Efflux Mediates Chemo Chemotherapeutic Drug Chemo->Pgp Binds to substrate site ADP ADP + Pi ATP->ADP Hydrolysis Inhibition->Pgp Inhibits ATP hydrolysis & conformational change

Mechanism of P-gp Inhibition by DHPs
Direct Cytotoxic Activity

Certain dihydropyridine derivatives have demonstrated intrinsic cytotoxic activity against various cancer cell lines. The exact molecular targets for this activity are still under investigation, with some studies suggesting the inhibition of kinases like EGFR and survivin.[10][11]

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of selected dihydropyridine derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 7dMCF-7 (Breast)28.5 ± 3.5[12]
Compound 7aLS180 (Colon)29.7 ± 4.7[12]
Compound 7aMOLT-4 (Leukemia)17.4 ± 2.0[12]
Compound 18HeLa (Cervical)3.6[13]
Compound 19HeLa (Cervical)2.3[13]
Compound 20HeLa (Cervical)4.1[13]
Compound 18MCF-7 (Breast)5.2[13]
Compound 19MCF-7 (Breast)5.7[13]
Compound 20MCF-7 (Breast)11.9[13]
Compound HD-8MCF-7 (Breast)18.33[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and, consequently, the cytotoxic potential of a compound.

Objective: To determine the IC50 value of a dihydropyridine derivative against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7).

  • Complete cell culture medium.

  • 96-well microplates.

  • Dihydropyridine derivative stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of the dihydropyridine derivative in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.[12][14][15][16]

Workflow Diagram:

G cell_seeding Cell Seeding compound_treatment Compound Treatment cell_seeding->compound_treatment incubation Incubation compound_treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading data_analysis Data Analysis (IC50) absorbance_reading->data_analysis

MTT Assay Workflow for Cytotoxicity

Antimicrobial Activity

Dihydropyridine derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action in this context is not fully elucidated but may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the minimum inhibitory concentration (MIC) values of selected dihydropyridine derivatives against various microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
Derivative I-6Pseudomonas aeruginosa64[17]
Compound V-1Staphylococcus aureus-[18]
Compound V-2Staphylococcus aureus-[18]
Compound V-3Escherichia coli-[18]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Objective: To determine the MIC of a dihydropyridine derivative against a bacterial strain.

Materials:

  • Bacterial strain of interest.

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).

  • Sterile 96-well microtiter plates.

  • Dihydropyridine derivative stock solution.

  • Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard).

  • Incubator.

Procedure:

  • Prepare serial twofold dilutions of the dihydropyridine derivative in the broth medium directly in the wells of the 96-well plate.

  • Prepare a standardized inoculum of the test bacterium in the broth.

  • Inoculate each well of the microtiter plate with the bacterial suspension, except for a sterility control well (broth only). Include a growth control well (broth with bacteria, no drug).

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[19][20][21]

Workflow Diagram:

G prep_compound Prepare Compound Dilutions inoculation Inoculate Microplate prep_compound->inoculation prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculation incubation Incubate Plate inoculation->incubation read_results Read MIC incubation->read_results G DHP_H Dihydropyridine (DHP-H) DHP_radical DHP Radical (DHP.) DHP_H->DHP_radical Donates H atom Scavenging Radical Scavenging Radical Free Radical (R.) Neutralized Neutralized Molecule (RH) Radical->Neutralized Accepts H atom Scavenging->DHP_radical Scavenging->Neutralized

References

Exploring Pyridine Carboxylic Acid Isomers for Enzyme Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine carboxylic acids, comprised of three structural isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—represent a class of heterocyclic compounds with significant and diverse biological activities. Their scaffolds are integral to numerous pharmaceuticals, targeting a wide array of conditions including metabolic disorders, infectious diseases, and cancer.[1][2][3] A primary mechanism through which these molecules exert their therapeutic effects is the inhibition of specific enzymes. This technical guide provides an in-depth exploration of the enzyme inhibitory properties of these isomers, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and drug development efforts.

Quantitative Data on Enzyme Inhibition

The inhibitory potential of pyridine carboxylic acid isomers and their derivatives has been extensively studied against various enzyme targets. The following tables summarize key quantitative data, including IC50 and Ki values, for the parent isomers and some of their notable derivatives.

Inhibitor Enzyme Target Inhibition Value (IC50) Inhibition Value (Ki) Notes
Picolinic Acid Derivatives
VerubecestatBACE20.38 nMA picolinic acid-derived drug candidate in Phase 2 clinical trials.[1]
GSK-269984APGE2 EP17.9 nMA picolinic acid-derived drug candidate in pre-clinical stages.[1]
Nicotinic Acid Diacylglycerol O-acyltransferase 2 (DGAT2)0.1 mMExhibits noncompetitive inhibition.[4]
Cytochrome P450 2D6 (CYP2D6)3.8 +/- 0.3 mMInhibition occurs via coordination of the pyridine nitrogen to the heme iron.[5]
Nicotinamide Cytochrome P450 2D6 (CYP2D6)19 +/- 4 mM
Cytochrome P450 3A4 (CYP3A4)13 +/- 3 mM
Cytochrome P450 2E1 (CYP2E1)13 +/- 8 mM
Isonicotinic Acid Hydrazide (Isoniazid) Delta-aminolevulinic acid synthase--A competitive inhibitor that forms a hydrazone with the enzyme's cofactor, pyridoxal phosphate.[1]
Isonicotinic Acid Derivatives Renin3 x 10⁻⁴ M, 7.5 x 10⁻⁴ M, 4 x 10⁵ M, 4 x 10⁻³ MIC50 values for four different isonicotinic acid-containing peptide derivatives.[6]

Note: Quantitative enzyme inhibition data for the parent picolinic acid and isonicotinic acid are not as readily available in the public domain as for their derivatives and for nicotinic acid.

Signaling Pathways and Experimental Workflows

Understanding the broader biological context of enzyme inhibition is crucial for drug development. The following diagrams, rendered in Graphviz DOT language, illustrate key signaling pathways affected by pyridine carboxylic acid isomers and a general workflow for enzyme inhibition assays.

Nicotinic Acid-Mediated Lipid Metabolism Pathway

Nicotinic acid primarily exerts its lipid-lowering effects through the activation of the G protein-coupled receptor 109A (GPR109A) in adipocytes and by directly inhibiting diacylglycerol O-acyltransferase 2 (DGAT2) in hepatocytes.[7][8]

NicotinicAcid_LipidMetabolism cluster_adipocyte Adipocyte cluster_hepatocyte Hepatocyte NA1 Nicotinic Acid GPR109A GPR109A NA1->GPR109A Gi Gi GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL activates TG_Adipocyte Triglycerides HSL->TG_Adipocyte hydrolyzes FFA_Adipocyte Free Fatty Acids (FFAs) TG_Adipocyte->FFA_Adipocyte Bloodstream Bloodstream FFA_Adipocyte->Bloodstream Release NA2 Nicotinic Acid DGAT2 DGAT2 NA2->DGAT2 inhibits FFA_Hepatocyte FFAs DAG Diacylglycerol FFA_Hepatocyte->DAG TG_Hepatocyte Triglycerides DAG->TG_Hepatocyte DGAT2 VLDL VLDL Secretion TG_Hepatocyte->VLDL Bloodstream->FFA_Hepatocyte Uptake ASK1_Signaling_Pathway Stress Cellular Stress (ROS, ER Stress, etc.) ASK1_inactive Inactive ASK1 -Thioredoxin Complex Stress->ASK1_inactive dissociates Thioredoxin ASK1_active Active ASK1 ASK1_inactive->ASK1_active activates MKK4_7 MKK4/7 ASK1_active->MKK4_7 phosphorylates MKK3_6 MKK3/6 ASK1_active->MKK3_6 phosphorylates JNK JNK MKK4_7->JNK phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation Inhibitor Pyridine Carboxylic Acid Derivative (ASK1 Inhibitor) Inhibitor->ASK1_active inhibits Enzyme_Inhibition_Workflow cluster_controls Controls Prep 1. Preparation of Reagents (Enzyme, Substrate, Inhibitor, Buffer) Incubation 2. Incubation (Enzyme + Inhibitor) Prep->Incubation Reaction 3. Reaction Initiation (Add Substrate) Incubation->Reaction Measurement 4. Measurement of Activity (e.g., Spectrophotometry) Reaction->Measurement Analysis 5. Data Analysis (Calculation of % Inhibition, IC50/Ki) Measurement->Analysis Positive_Control Positive Control (Known Inhibitor) Negative_Control Negative Control (No Inhibitor)

References

In-Depth Technical Guide: The Putative Mechanism of Action of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide delineates the probable mechanism of action of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid, a compound belonging to the dihydropyridine class of molecules. While direct experimental evidence for this specific molecule is limited, extensive research on its close structural analog, perampanel, strongly suggests a primary mechanism centered on the non-competitive antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document consolidates the available data on related compounds, outlines detailed experimental protocols for assessing such activity, and provides visualizations of the pertinent signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and similar chemical entities.

Introduction

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold is a key pharmacophore found in a variety of biologically active compounds. Derivatives of this core structure have been investigated for a range of therapeutic applications, including cardiovascular and neurological disorders. The subject of this guide, this compound, shares significant structural homology with perampanel, a potent and selective non-competitive AMPA receptor antagonist approved for the treatment of epilepsy.[1] This structural relationship forms the basis of the hypothesized mechanism of action detailed in this report.

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and its receptors are crucial for mediating fast synaptic transmission. AMPA receptors, a subtype of ionotropic glutamate receptors, are implicated in the pathophysiology of numerous neurological conditions characterized by excessive excitatory signaling, such as epilepsy. Consequently, modulation of AMPA receptor activity presents a compelling therapeutic strategy.

This guide will explore the inferred mechanism of action of this compound as a non-competitive AMPA receptor antagonist, present quantitative data from analogous compounds, provide detailed experimental protocols for validation, and illustrate the relevant signaling pathways.

Proposed Mechanism of Action: Non-Competitive AMPA Receptor Antagonism

Based on the activity of its close analog perampanel, this compound is proposed to act as a selective, non-competitive antagonist of the AMPA receptor. This mechanism involves binding to an allosteric site on the receptor, distinct from the glutamate binding site. This allosteric modulation is thought to prevent the conformational changes necessary for ion channel opening, thereby inhibiting the influx of sodium and calcium ions that would typically occur upon glutamate binding. This leads to a reduction in neuronal excitability.

The key features of this proposed mechanism are:

  • Non-competitive Inhibition: The antagonist is presumed to bind to a site other than the agonist (glutamate) binding site. This means that its inhibitory effect is not overcome by increasing concentrations of glutamate.

  • Allosteric Modulation: Binding to the allosteric site induces a conformational change in the receptor that reduces its activity.

  • Selectivity: The compound is expected to exhibit selectivity for AMPA receptors over other glutamate receptor subtypes, such as NMDA and kainate receptors.

Signaling Pathway

The binding of glutamate to the AMPA receptor triggers a cascade of events that lead to neuronal depolarization. A non-competitive antagonist like this compound would intervene in this pathway to dampen the excitatory signal. The following diagram illustrates the proposed point of intervention.

AMPA_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate_Released Glutamate Glutamate_Vesicle->Glutamate_Released Action Potential AMPA_R AMPA Receptor Glutamate_Released->AMPA_R Binds Ion_Channel Ion Channel (Closed) Ion_Channel_Open Ion Channel (Open) Ion_Channel->Ion_Channel_Open Glutamate Binding Na_Ca_Influx Na+/Ca2+ Influx Ion_Channel_Open->Na_Ca_Influx Depolarization Postsynaptic Depolarization Na_Ca_Influx->Depolarization Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation Antagonist 2-Oxo-5-phenyl-1,2- dihydropyridine-3- carboxylic acid Antagonist->AMPA_R Allosteric Binding Antagonist->Ion_Channel_Open Inhibits Opening

Caption: Proposed mechanism of AMPA receptor antagonism.

Quantitative Data for Analogous Compounds

CompoundAssayTargetValueReference
PerampanelAMPA-induced Ca2+ influxRat cortical neuronsIC50 = 60 nM[1]
PerampanelAMPA-induced Ca2+ influxCultured rat cortical neuronsIC50 = 93 nM
PerampanelInhibition of AMPA receptor currentsCultured hippocampal neuronsIC50 = 692 ± 94 nM
Isoxazole-4-carboxamide derivative (CIC-1)Whole-cell patch clampHuman GluA2 AMPA receptorIC50 = 3.03 µM
Isoxazole-4-carboxamide derivative (CIC-2)Whole-cell patch clampHuman GluA2 AMPA receptorIC50 = 3.12 µM
2,3-Benzodiazepine derivative (BDZ-2)Rapid kinetic analysisRat GluR2Qflip AMPA receptorPotent open-channel inhibitor

Experimental Protocols

To validate the proposed mechanism of action, two primary types of in vitro assays are recommended: a functional assay to measure the inhibition of receptor activity and a binding assay to determine the affinity of the compound for the receptor.

AMPA-Induced Calcium Influx Assay

This functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration triggered by the activation of AMPA receptors.

Objective: To determine the IC50 value of this compound for the inhibition of AMPA-induced calcium influx.

Materials:

  • Primary cortical neurons or a suitable cell line expressing AMPA receptors (e.g., HEK293 cells transfected with AMPA receptor subunits).

  • Cell culture medium (e.g., Neurobasal medium with B-27 supplement).

  • Poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • AMPA.

  • Test compound (this compound).

  • A fluorescent plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells onto the coated microplates at an appropriate density and culture until they form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate for 30-60 minutes at 37°C in the dark.

    • Wash the cells gently with HBSS to remove excess dye.

  • Compound and Agonist Plate Preparation:

    • Prepare serial dilutions of the test compound in HBSS in a separate plate.

    • Prepare a solution of AMPA at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay Execution:

    • Place both the cell plate and the compound/agonist plate into the fluorescent plate reader.

    • Establish a baseline fluorescence reading for a set period.

    • Add the test compound to the cell plate and incubate for a predetermined time.

    • Add the AMPA solution to stimulate the cells.

    • Record the fluorescent signal over time to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to the response of the positive control (AMPA alone) and negative control (no AMPA).

    • Plot the normalized response against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium_Influx_Workflow Start Start Cell_Plating Plate Cells in Microplate Start->Cell_Plating Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Plating->Dye_Loading Measure_Fluorescence Measure Fluorescence in Plate Reader Dye_Loading->Measure_Fluorescence Prepare_Plates Prepare Compound and Agonist Plates Add_Compound Add Test Compound Measure_Fluorescence->Add_Compound Add_Agonist Add AMPA Add_Compound->Add_Agonist Record_Signal Record Kinetic Fluorescent Signal Add_Agonist->Record_Signal Data_Analysis Analyze Data and Determine IC50 Record_Signal->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the AMPA-induced calcium influx assay.
Radioligand Binding Assay

This assay directly measures the affinity of the test compound for the AMPA receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for the AMPA receptor.

Materials:

  • Membrane preparation from cells or tissues expressing AMPA receptors.

  • Radiolabeled AMPA receptor antagonist (e.g., [3H]-AMPA or a suitable labeled non-competitive antagonist).

  • Test compound (this compound).

  • Assay buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Filtration apparatus (e.g., cell harvester).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Reaction Setup:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled known ligand).

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. The membranes with bound radioligand will be trapped on the filter.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix: Membranes, Radioligand, Test Compound Start->Prepare_Reaction Incubate Incubate to Reach Equilibrium Prepare_Reaction->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters to Remove Unbound Ligand Filter->Wash Count_Radioactivity Count Radioactivity in Scintillation Counter Wash->Count_Radioactivity Analyze_Data Analyze Data and Determine Ki Count_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the radioligand binding assay.

Conclusion

The available evidence from structurally related compounds strongly supports the hypothesis that this compound functions as a non-competitive antagonist of the AMPA receptor. This mechanism of action holds significant therapeutic potential for neurological disorders characterized by excessive glutamatergic neurotransmission. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of this proposed mechanism and for the characterization of the pharmacological profile of this and other novel dihydropyridine derivatives. Further investigation is warranted to confirm this hypothesis and to explore the full therapeutic utility of this class of compounds.

References

Methodological & Application

Application of Dihydropyridine Derivatives in Cancer Research: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of the burgeoning role of dihydropyridine (DHP) derivatives in oncology research. Traditionally recognized for their function as calcium channel blockers in treating cardiovascular diseases, these compounds are now emerging as potent agents with multifaceted applications in cancer therapy. This document serves as a comprehensive resource for researchers, offering both foundational knowledge and practical protocols to investigate the anticancer potential of DHP derivatives.

Introduction: A Paradigm Shift for Dihydropyridines

The 1,4-dihydropyridine scaffold is a privileged structure in medicinal chemistry, most notably for its calcium channel blocking activity.[1][2] However, extensive research has unveiled a broader spectrum of biological activities, including significant potential in oncology.[3][4] The unique chemical architecture of DHPs allows for diverse structural modifications, leading to a wide array of pharmacological profiles.[5] This adaptability has enabled the development of novel DHP derivatives with potent anticancer properties, often independent of their effects on calcium channels. These compounds are being investigated for their ability to directly induce cancer cell death, sensitize resistant tumors to conventional chemotherapeutics, and modulate key signaling pathways involved in tumorigenesis.

Mechanisms of Action: The Multifaceted Anticancer Effects of Dihydropyridines

Dihydropyridine derivatives exert their anticancer effects through a variety of mechanisms, making them a versatile class of compounds for cancer research.

Reversal of Multidrug Resistance (MDR)

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs.[3] Several DHP derivatives have been shown to effectively reverse MDR.[6][7][8][9] They achieve this primarily by inhibiting the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are responsible for effluxing chemotherapeutic drugs from cancer cells. By blocking these pumps, DHPs increase the intracellular concentration of anticancer drugs, thereby restoring their cytotoxic efficacy.[6][8] Notably, some newer DHP derivatives have been specifically designed to exhibit potent MDR reversal activity with minimal calcium channel blocking effects, thereby reducing potential cardiovascular side effects.[6][8][9]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many DHP derivatives have been demonstrated to induce apoptosis in various cancer cell lines.[5][10][11] The apoptotic cascade can be initiated through different pathways, and DHPs have been shown to modulate several key players in this process. For instance, some derivatives can trigger the intrinsic apoptotic pathway by causing mitochondrial membrane depolarization and activating caspases 9 and 3.[10][11] Others may upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins like Bcl-2.[12]

The following diagram illustrates a generalized pathway for DHP-induced apoptosis, highlighting the involvement of key signaling molecules.

DHP_Apoptosis_Pathway DHP Dihydropyridine Derivative Mitochondria Mitochondria DHP->Mitochondria Induces Mitochondrial Membrane Depolarization Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: DHP-induced intrinsic apoptosis pathway.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Uncontrolled cell cycle progression is a hallmark of cancer. Certain DHP derivatives can interfere with this process, causing cell cycle arrest at specific checkpoints, thereby inhibiting cancer cell proliferation.[5][13] For example, some compounds have been shown to induce G2/M phase arrest, while others cause arrest in the G0/G1 phase.[5][13] This effect is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Application Notes: Practical Considerations for Researchers

When investigating the anticancer potential of dihydropyridine derivatives, several factors should be considered to ensure robust and reproducible results.

  • Compound Selection: The diverse chemical space of DHP derivatives means that their biological activities can vary significantly. Researchers should carefully select compounds based on the specific research question. For studies focused on MDR reversal, derivatives with low calcium channel activity are preferable.[6][8][9]

  • Solubility: DHPs can have limited aqueous solubility. It is crucial to determine the optimal solvent (e.g., DMSO) and ensure that the final solvent concentration in cell culture experiments is non-toxic (typically below 0.5%).

  • Cytotoxicity Screening: A preliminary screening of the DHP derivative's cytotoxicity across a panel of cancer cell lines is essential to determine its potency and selectivity. Normal, non-cancerous cell lines should be included to assess for potential off-target toxicity.[10]

  • Mechanism of Action Studies: Once cytotoxic activity is confirmed, further experiments should be designed to elucidate the underlying mechanism of action. This may include apoptosis assays, cell cycle analysis, and western blotting for key signaling proteins.

  • Combination Studies: Given their potent MDR reversal capabilities, DHPs are excellent candidates for combination studies with conventional chemotherapeutic agents.[7] These studies can reveal synergistic effects and provide a rationale for their use in combination therapy.

Key Dihydropyridine Derivatives in Cancer Research

Numerous DHP derivatives have been synthesized and evaluated for their anticancer activities. The following table summarizes the cytotoxic effects of some notable examples.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 13ad' Caco-2 (Colorectal Adenocarcinoma)0.63 ± 0.05[5]
Compound 18 HeLa (Cervical Adenocarcinoma)3.6[1]
Compound 19 HeLa (Cervical Adenocarcinoma)2.3[1]
Compound 20 HeLa (Cervical Adenocarcinoma)4.1[1]
Compound 18 MCF-7 (Breast Carcinoma)5.2[1]
Compound 19 MCF-7 (Breast Carcinoma)5.7[1]
VdiE-2N HN13 (Head and Neck Squamous Cell Carcinoma)9.56[11]
VdiE-2N HN12 (Head and Neck Squamous Cell Carcinoma)22.45[11]
Amlodipine MDA-MB-231 (Breast Cancer)Dose-dependent reduction in viability[12][14]
Amlodipine MCF-7 (Breast Cancer)Dose-dependent reduction in viability[12]
Nifedipine Colorectal Cancer CellsSuppresses proliferation and metastasis[15]
Compound 7a MOLT-4 (T-lymphoblastic leukemia)17.4 ± 2.0[2]
Compound 7d MCF-7 (Breast Carcinoma)28.5 ± 3.5[2]

Experimental Protocols: A Step-by-Step Guide

The following are detailed protocols for key in vitro assays to evaluate the anticancer effects of dihydropyridine derivatives.

Cell Viability Assays (MTT and XTT)

These colorimetric assays are used to assess the cytotoxic effects of DHP derivatives on cancer cells by measuring metabolic activity.[16]

Caption: General workflow for MTT/XTT cell viability assays.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the DHP derivative in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well.[17]

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent with an electron-coupling reagent.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[18][19][20][21]

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

  • Cell Treatment: Treat cells with the DHP derivative at the desired concentration and for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[22][23][24]

  • Cell Treatment and Harvesting: Treat cells with the DHP derivative and harvest as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add PI to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Concluding Remarks

Dihydropyridine derivatives represent a promising class of compounds in cancer research with diverse mechanisms of action. Their ability to overcome multidrug resistance, induce apoptosis, and arrest the cell cycle makes them attractive candidates for further development as standalone or adjuvant cancer therapies. The protocols and application notes provided in this guide are intended to facilitate the exploration of these multifaceted molecules and accelerate their translation from the laboratory to the clinic.

References

Application Notes and Protocols for 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic Acid in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The following table summarizes the minimum inhibitory concentration (MIC) values for a series of functionalized 2-pyridone-3-carboxylic acid derivatives against various microbial strains, as determined by the serial broth dilution method.[3][4] This data serves as a reference for the potential antimicrobial activity of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Representative 2-Pyridone-3-Carboxylic Acid Derivatives

Compound IDR Group (at N-1 position)Staphylococcus aureusEscherichia coliAcinetobacter baumanniiCandida albicans
4a Benzyl>256>256128>256
4b 4-Fluorobenzyl12825664256
4c 4-Chlorobenzyl12825664>256
4d 4-Bromobenzyl6412832128
4p 4-Trifluoromethylbenzyl32641664

Source: Adapted from synthesis and antimicrobial evaluation studies of functionalized 2-pyridone-3-carboxylic acids.[3][4]

Experimental Protocols

Detailed methodologies for key antimicrobial assays are provided below. These protocols are based on established standards and can be adapted for the evaluation of this compound.[1][5][6][7][8]

Minimum Inhibitory Concentration (MIC) Assay using Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][5][8]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: From a fresh culture (18-24 hours), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution: Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. Add 200 µL of the highest concentration of the test compound to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.

  • Controls:

    • Growth Control (Well 11): 100 µL of CAMHB + 100 µL of inoculum.

    • Sterility Control (Well 12): 200 µL of CAMHB only.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method to determine the sensitivity of bacteria to antimicrobial agents.[2][6][9]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Antimicrobial Disks: Impregnate sterile filter paper disks with a known concentration of the test compound solution and allow them to dry.

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to the 0.5 McFarland standard.

  • Inoculation of MHA Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate 60° between each streaking to ensure even coverage.

  • Application of Disks: Aseptically place the impregnated disks on the inoculated agar surface. Ensure the disks are at least 24 mm apart.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Interpretation: Measure the diameter of the zone of inhibition (no bacterial growth) around each disk in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the compound.

Biofilm Inhibition Assay using Crystal Violet

This assay quantifies the ability of a compound to prevent biofilm formation.[7][10]

Materials:

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial strains

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

  • Microplate reader

Procedure:

  • Plate Setup: Add 100 µL of a diluted overnight bacterial culture (adjusted to a specific OD, e.g., 0.05 at 600 nm) to each well of a 96-well plate.

  • Compound Addition: Add 100 µL of the test compound at various concentrations to the wells. Include a growth control (no compound).

  • Incubation: Cover the plate and incubate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of sterile PBS.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Transfer 150 µL of the solubilized stain to a new plate and measure the absorbance at 570-595 nm using a microplate reader. The reduction in absorbance in the presence of the compound indicates biofilm inhibition.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilutions MIC_Assay Broth Microdilution (96-well plate) Compound_Prep->MIC_Assay Disk_Assay Disk Diffusion (MHA plate) Compound_Prep->Disk_Assay Biofilm_Assay Biofilm Inhibition (96-well plate) Compound_Prep->Biofilm_Assay Inoculum_Prep Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->MIC_Assay Inoculum_Prep->Disk_Assay Inoculum_Prep->Biofilm_Assay MIC_Reading Read MIC Value MIC_Assay->MIC_Reading Incubate 16-20h Zone_Measurement Measure Inhibition Zones Disk_Assay->Zone_Measurement Incubate 16-20h OD_Reading Read Absorbance (Biofilm Quantification) Biofilm_Assay->OD_Reading Incubate & Stain

Caption: General experimental workflow for antimicrobial assays.

Hypothetical Signaling Pathway

The mechanism of action for many pyridone-based antimicrobials involves the inhibition of essential bacterial enzymes. One potential target is DNA gyrase, an enzyme critical for DNA replication.

signaling_pathway cluster_cell Bacterial Cell Compound 2-Oxo-5-phenyl-1,2- dihydropyridine-3-carboxylic acid DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Compound->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Blockage leads to

Caption: Hypothetical mechanism of action via DNA gyrase inhibition.

References

Application Note: High-Throughput Screening of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic Acid Libraries for Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-oxo-1,2-dihydropyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities.[1][2] Specifically, the 2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid core and its analogs have been investigated as potential therapeutic agents, including noncompetitive AMPA receptor antagonists.[3] The pivotal role of protein kinases in cellular signaling and their deregulation in diseases like cancer has made them a major class of drug targets.[4] High-throughput screening (HTS) is an essential methodology in drug discovery that enables the rapid evaluation of large chemical libraries to identify novel modulators of these biological targets.[5][6]

This document outlines a comprehensive approach for the high-throughput screening of a library composed of this compound derivatives to identify potent protein kinase inhibitors. The protocols detail a primary biochemical screen using a robust TR-FRET assay and a secondary cell-based counter-screen to assess cytotoxicity.

High-Throughput Screening Workflow

The overall strategy for screening the compound library involves a primary screen to identify initial hits, followed by confirmation and secondary assays to eliminate false positives and characterize the activity of confirmed hits.

HTS_Workflow cluster_0 Screening Cascade cluster_1 Data Analysis LibPrep Library Preparation (Compound Plating) PrimaryScreen Primary HTS (Biochemical Kinase Assay) LibPrep->PrimaryScreen HitSelection Primary Hit Selection (Activity Threshold) PrimaryScreen->HitSelection RawData Raw Assay Data PrimaryScreen->RawData HitConfirm Hit Confirmation (Dose-Response) HitSelection->HitConfirm SecondaryScreen Secondary Assay (Cell Viability) HitConfirm->SecondaryScreen IC50Data IC50 Determination HitConfirm->IC50Data LeadOpt Lead Optimization SecondaryScreen->LeadOpt SAR Structure-Activity Relationship (SAR) LeadOpt->SAR NormalizedData % Inhibition RawData->NormalizedData

Fig 1. High-Throughput Screening (HTS) Workflow.

Data Presentation

The primary screening data is analyzed to identify "hits"—compounds that exhibit significant inhibition of the target kinase. These hits are then subjected to dose-response analysis to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Table 1: Summary of Primary HTS and Dose-Response Analysis for Hit Compounds

Compound IDLibrary Concentration (µM)% Inhibition (Primary Screen)IC₅₀ (µM)
HTS-001108.2> 50
HTS-0021092.50.15
HTS-0031015.7> 50
HTS-0041078.31.20
HTS-005104.5> 50
HTS-0061085.10.85

Target Signaling Pathway Context

The selected target kinase often plays a crucial role in a larger signaling cascade that regulates cellular processes like proliferation, differentiation, and survival. Identifying inhibitors for such a kinase can modulate the entire downstream pathway.

Signaling_Pathway Receptor Growth Factor Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase Activates TargetKinase TARGET KINASE (Screening Target) UpstreamKinase->TargetKinase Phosphorylates DownstreamEffector Downstream Effector Protein TargetKinase->DownstreamEffector Phosphorylates TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellProliferation Cell Proliferation GeneExpression->CellProliferation

Fig 2. A generic kinase signaling cascade.

Experimental Protocols

Protocol 1: Primary HTS Using a TR-FRET Biochemical Kinase Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for measuring kinase activity in a high-throughput format. It measures the phosphorylation of a substrate by the target kinase.

Materials:

  • Target Kinase (e.g., MAP Kinase)

  • Biotinylated substrate peptide

  • ATP

  • Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop Solution: (e.g., 20 mM EDTA in assay buffer)

  • Detection Reagents: Europium-labeled anti-phospho-substrate antibody (Donor) and Streptavidin-Allophycocyanin (SA-APC, Acceptor)

  • 384-well low-volume assay plates (e.g., black, round-bottom)

  • Acoustic liquid handler (e.g., Echo) or pin tool for compound transfer

  • Multimode plate reader with TR-FRET capability

Procedure:

  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the this compound library (10 mM in DMSO stock) to the assay plates. This results in a final assay concentration of 10 µM. For dose-response plates, perform serial dilutions.

  • Reagent Preparation:

    • Prepare a 2X Kinase/Substrate solution in Assay Buffer.

    • Prepare a 2X ATP solution in Assay Buffer.

  • Kinase Reaction:

    • Add 5 µL of the 2X Kinase/Substrate solution to each well of the 384-well plate containing the pre-spotted compounds.

    • Incubate for 15 minutes at room temperature to allow compound binding to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Incubate the reaction for 60 minutes at room temperature.

  • Reaction Termination and Detection:

    • Add 10 µL of the Stop Solution containing the Europium-labeled antibody and SA-APC detection reagents.

    • Incubate for 60 minutes at room temperature to allow for antibody binding and development of the FRET signal.

  • Data Acquisition:

    • Read the plate using a TR-FRET-enabled plate reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (APC).

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Normalize data using high controls (DMSO, no inhibition) and low controls (no enzyme or potent inhibitor) to determine % inhibition for each compound.

Protocol 2: Secondary Cell-Based Viability Assay (ATP Measurement)

This protocol is used as a counter-screen to determine if the "hit" compounds from the primary screen exhibit cytotoxicity, which can be a source of false-positive results in biochemical assays. This assay measures intracellular ATP levels as an indicator of cell health and metabolic activity.[7][8]

Materials:

  • Human cell line (e.g., HEK293 or a cancer cell line relevant to the kinase target)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well clear-bottom, white-walled tissue culture-treated plates

  • Hit compounds from the primary screen, prepared in a dose-response format.

  • ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer-capable plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Dilute the cells in culture medium to a final density of 5,000 cells/20 µL.

    • Dispense 20 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Add 100 nL of each hit compound at various concentrations (e.g., 8-point, 3-fold serial dilutions) to the cell plates.

    • Include vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).

    • Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Assay Measurement:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 20 µL of the ATP detection reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data to the vehicle (DMSO) controls and calculate the % cell viability for each compound concentration.

    • Determine the CC₅₀ (half-maximal cytotoxic concentration) for each compound. Compounds with high potency against the kinase and low cytotoxicity (high CC₅₀) are prioritized for further studies.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The evaluation of cytotoxicity is a critical step in the development of new therapeutic agents and for understanding the toxicological profile of novel chemical compounds.[1][2] These application notes provide a comprehensive set of protocols to assess the cytotoxic effects of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid on cultured mammalian cells. Dihydropyridine derivatives have been noted for a range of biological activities, and some have demonstrated cytotoxic effects against cancer cell lines.[3][4][5] The described assays will enable researchers to quantify cell viability, measure membrane integrity, and investigate the induction of apoptosis, a form of programmed cell death.

A tiered approach is recommended for characterizing the cytotoxic profile of a novel compound. This workflow begins with a broad screening assay to determine the effective concentration range, followed by more specific assays to elucidate the mechanism of cell death.[1]

General Experimental Workflow

The overall workflow for assessing the cytotoxicity of a test compound is illustrated below. This process begins with the preparation of the compound and cells, followed by treatment and subsequent application of various cytotoxicity assays.

Experimental_Workflow General Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation Compound_Treatment Treatment with Serial Dilutions Compound_Prep->Compound_Treatment Cell_Culture Cell Line Culture & Maintenance Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment MTT_Assay MTT Assay (Viability) Compound_Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Compound_Treatment->LDH_Assay Caspase_Assay Caspase-3/7 Assay (Apoptosis) Compound_Treatment->Caspase_Assay Absorbance_Luminescence Absorbance/ Luminescence Measurement MTT_Assay->Absorbance_Luminescence LDH_Assay->Absorbance_Luminescence Caspase_Assay->Absorbance_Luminescence Data_Analysis Calculation of % Viability/Cytotoxicity Absorbance_Luminescence->Data_Analysis IC50_Determination IC50 Value Determination Data_Analysis->IC50_Determination

Caption: General workflow for cytotoxicity assessment.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized to determine the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50). These values are crucial for comparing the potency of the compound across different cell lines and exposure times.

Table 1: Summary of IC50 Values for this compound

Cell LineAssay24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
Cell Line A MTT
LDH
Caspase-3/7
Cell Line B MTT
LDH
Caspase-3/7
Cell Line C MTT
LDH
Caspase-3/7

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[6]

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[1]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • Microplate reader (absorbance at 570 nm, reference at 630 nm)[1]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[1][2] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include vehicle-only controls (e.g., DMSO, final concentration ≤ 0.5%) and untreated controls.[1][2]

  • Incubation: Incubate the plate for desired exposure times (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[1][7]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[1][6]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.[1]

Protocol 2: Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released upon disruption of the plasma membrane.[8][9]

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • Cells and test compound prepared as in the MTT assay

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (often included in the kit for maximum LDH release control)

  • Microplate reader (absorbance at ~490 nm)[10]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare additional wells for controls: no-cell control (medium only), vehicle control, and a maximum LDH release control.[11]

  • Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) at a low speed (e.g., 250 x g for 5 minutes).

  • Maximum LDH Release Control: Add lysis buffer to the designated control wells 45 minutes before the end of the incubation period.[10]

  • Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[10]

  • Absorbance Measurement: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used for background correction.[10]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Protocol 3: Apoptosis Assessment using Caspase-3/7 Assay

This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[12] The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal.[13]

Materials:

  • White-walled 96-well plates suitable for luminescence measurements

  • Cells and test compound prepared as in the MTT assay

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using white-walled plates.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[14]

  • Reagent Addition: Add a volume of the Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds to 2 minutes. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Results can be expressed as fold change relative to the vehicle control.

Potential Signaling Pathways in Cytotoxicity

Cytotoxic compounds can induce cell death through various signaling pathways. The diagram below illustrates a simplified overview of potential pathways that could be activated by this compound, leading to apoptosis.

Signaling_Pathways Potential Cytotoxicity Signaling Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway Compound 2-Oxo-5-phenyl-1,2- dihydropyridine-3-carboxylic acid Mitochondria Mitochondrial Stress Compound->Mitochondria Death_Receptors Death Receptors (e.g., Fas, TNFR1) Compound->Death_Receptors Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3_7 Caspase-3/7 Activation Caspase9->Caspase3_7 FADD_TRADD FADD/TRADD Death_Receptors->FADD_TRADD Caspase8 Caspase-8 Activation FADD_TRADD->Caspase8 Caspase8->Caspase3_7 PARP_Cleavage PARP Cleavage Caspase3_7->PARP_Cleavage DNA_Fragmentation DNA Fragmentation Caspase3_7->DNA_Fragmentation Apoptosis Apoptosis PARP_Cleavage->Apoptosis DNA_Fragmentation->Apoptosis

Caption: Potential signaling pathways leading to apoptosis.

References

Application Notes and Protocols: In Vitro Evaluation of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid as a potential enzyme inhibitor. The protocols outlined below are designed to be adaptable for various enzyme targets and can be implemented in a standard laboratory setting.

Introduction

2-Pyridone-containing heterocycles are recognized as privileged scaffolds in drug discovery due to their ability to act as hydrogen bond donors and acceptors, as well as their favorable physicochemical properties such as metabolic stability and water solubility.[1] Many 2-pyridone derivatives have demonstrated a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties, often through the inhibition of specific enzymes.[2][3] This document details the in vitro procedures to characterize the inhibitory potential of this compound against a target enzyme.

Hypothetical Enzyme Target: Matrix Metalloproteinase-9 (MMP-9)

For the purpose of these application notes, we will consider Matrix Metalloproteinase-9 (MMP-9) as a hypothetical enzyme target. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, and their dysregulation is implicated in various diseases, including cancer and inflammation. Small molecule inhibitors of MMPs are of significant therapeutic interest.

Data Presentation: Summary of Quantitative Inhibition Data

The following tables represent hypothetical data obtained from the in vitro evaluation of this compound against MMP-9.

Table 1: Single-Dose Inhibition of MMP-9 Activity

CompoundConcentration (µM)Percent Inhibition (%)
This compound1078.5 ± 4.2
Positive Control (e.g., Marimastat)195.2 ± 2.1
Vehicle Control (DMSO)-0.0 ± 1.5

Table 2: IC50 Determination for MMP-9 Inhibition

CompoundIC50 (µM) [95% CI]
This compound2.5 [2.1 - 3.0]
Positive Control (e.g., Marimastat)0.01 [0.008 - 0.012]

Table 3: Kinetic Parameters of MMP-9 Inhibition

CompoundInhibition TypeKi (µM)
This compoundCompetitive1.2

Experimental Protocols

The following are detailed protocols for the key experiments cited in the data presentation.

General Materials and Reagents
  • Purified recombinant human MMP-9 enzyme

  • Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Marimastat)

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol 1: Single-Dose Inhibition Assay

This assay is used for the initial screening of the compound's inhibitory activity at a single concentration.

Methodology:

  • Prepare Reagents: Prepare all reagents and dilute the enzyme and substrate in assay buffer to the desired concentrations.

  • Compound Preparation: Serially dilute the test compound and positive control in DMSO. Then, dilute further in assay buffer to the final desired concentration. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup: Add 5 µL of the diluted compound or control to the wells of a 96-well plate.

  • Enzyme Addition: Add 40 µL of diluted MMP-9 solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of the fluorogenic substrate to each well to start the reaction.

  • Fluorescence Measurement: Immediately begin kinetic reading of fluorescence intensity (e.g., Ex/Em = 328/393 nm) every minute for 30 minutes at 37°C.

  • Data Analysis: Determine the reaction velocity (rate of fluorescence increase) for each well. Calculate the percent inhibition relative to the vehicle control.

Protocol 2: IC50 Determination

This protocol is used to determine the concentration of the inhibitor required to reduce enzyme activity by 50%.[4]

Methodology:

  • Compound Dilution Series: Prepare a serial dilution of this compound (e.g., 10 concentrations ranging from 0.01 µM to 100 µM).

  • Assay Procedure: Follow the steps outlined in Protocol 1, using the serial dilutions of the test compound.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Enzyme Inhibition Kinetics

This experiment helps to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[5]

Methodology:

  • Substrate Dilution Series: Prepare a series of dilutions of the MMP-9 substrate.

  • Inhibitor Concentrations: Choose three to four concentrations of the test compound around its IC50 value (e.g., 0.5x, 1x, 2x, 4x IC50).

  • Assay Procedure: For each inhibitor concentration (including a no-inhibitor control), measure the initial reaction velocity at each substrate concentration.

  • Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots of the data. Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition.

Visualizations

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of This compound C Add Compound Dilutions to 96-well Plate A->C B Prepare Enzyme and Substrate Solutions D Add Enzyme Solution and Pre-incubate B->D C->D E Add Substrate to Initiate Reaction D->E F Measure Fluorescence Kinetically E->F G Calculate Percent Inhibition F->G H Plot Inhibition vs. Log[Inhibitor] G->H I Determine IC50 Value (Non-linear Regression) H->I

Caption: Workflow for IC50 determination of an enzyme inhibitor.

Hypothetical Signaling Pathway Modulation

G inhibitor 2-Oxo-5-phenyl-1,2- dihydropyridine-3-carboxylic acid mmp9 MMP-9 inhibitor->mmp9 degradation ECM Degradation mmp9->degradation catalyzes ecm Extracellular Matrix (e.g., Collagen IV) ecm->degradation migration Cell Migration & Invasion degradation->migration

Caption: Inhibition of MMP-9 blocks extracellular matrix degradation.

References

Application Notes and Protocols for Crystallization of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the crystallization of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid and its derivatives, a class of compounds with significant interest in medicinal chemistry. The successful crystallization of these molecules is a critical step for their purification, characterization, and subsequent use in drug development pipelines. The following protocols are designed to be a starting point for researchers to obtain high-quality crystalline material.

Introduction to Crystallization of 2-Pyridone Derivatives

The 2-pyridone moiety, particularly when functionalized with a carboxylic acid and an aryl group, presents a unique set of physicochemical properties that influence its crystallization behavior. The presence of hydrogen bond donors (carboxylic acid, N-H of the pyridone) and acceptors (carbonyls, carboxylic acid) allows for the formation of robust supramolecular synthons, which can facilitate the growth of well-ordered crystals. However, factors such as solubility, solvent polarity, and the rate of supersaturation are critical parameters that must be carefully controlled.

The choice of solvent is paramount for successful crystallization. For polar molecules like this compound derivatives, polar protic solvents such as ethanol, isopropanol, and water, or polar aprotic solvents like dimethylformamide (DMF), have shown promise in yielding crystalline material for analogous structures.[1][2] The selection of a suitable crystallization technique, including slow evaporation, vapor diffusion, and slow cooling, further allows for the fine-tuning of the crystallization process to obtain crystals of desired size and quality.

Key Crystallization Techniques and Protocols

Three common and effective crystallization techniques are detailed below. It is recommended to perform small-scale trials to determine the optimal conditions for a specific derivative.

Protocol 1: Slow Evaporation

This technique is straightforward and effective for compounds that are moderately soluble at room temperature.

Methodology:

  • Dissolution: Dissolve the crude this compound derivative in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) at room temperature to create a near-saturated solution. Start with a small amount of solvent and add more incrementally until the solid is fully dissolved.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small beaker or vial) to remove any insoluble impurities.

  • Evaporation: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

  • Incubation: Place the vessel in a vibration-free environment at a constant temperature.

  • Crystal Growth: Monitor the vessel periodically for crystal formation. The process can take from several hours to a few days.

  • Harvesting: Once a sufficient number of crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent. Dry the crystals under vacuum.

Protocol 2: Vapor Diffusion

Vapor diffusion is a gentle method that is particularly useful for small amounts of material and for screening a wide range of solvent/anti-solvent systems.

Methodology:

  • Preparation of the Inner Vial: Dissolve the this compound derivative in a minimal amount of a "good" solvent (e.g., DMF, a solvent in which the compound is readily soluble) in a small, open vial.

  • Preparation of the Outer Chamber: In a larger, sealable chamber (e.g., a beaker or a jar), add a layer of an "anti-solvent" (a volatile solvent in which the compound is poorly soluble, such as diethyl ether or hexane).

  • Setup: Place the inner vial containing the compound solution inside the larger chamber, ensuring the solvent levels are below the top of the inner vial.

  • Sealing and Incubation: Seal the outer chamber tightly and leave it undisturbed at a constant temperature. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.

  • Monitoring and Harvesting: Observe the inner vial for crystal growth over several days. Once crystals have formed, carefully remove the inner vial, decant the supernatant, and dry the crystals.

Protocol 3: Slow Cooling (Recrystallization)

This classic technique is ideal for compounds that exhibit a significant increase in solubility with temperature.

Methodology:

  • Dissolution at Elevated Temperature: In a flask, dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or water) by heating the mixture gently (e.g., in a water bath).[2] Add the solvent portion-wise until the solid is completely dissolved.

  • Hot Filtration: If any impurities remain undissolved, perform a hot filtration to remove them.

  • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process can be slowed down by insulating the flask (e.g., with glass wool) or by placing it in a Dewar flask containing warm water.

  • Further Cooling (Optional): Once the solution has reached room temperature, it can be placed in a refrigerator (4 °C) to maximize the yield of crystals.

  • Harvesting: Collect the crystals by vacuum filtration, wash them with a small volume of the cold crystallization solvent, and dry them under vacuum.

Data Presentation: Crystallization Parameters

The following table summarizes typical experimental parameters for the crystallization of this compound derivatives based on the protocols described. These values should be considered as a starting point and may require optimization for specific derivatives.

Crystallization MethodSolvent System (Solvent/Anti-solvent)Temperature (°C)Approximate TimeExpected Yield (%)
Slow EvaporationEthanol20-2524-72 hours60-80
Slow EvaporationDimethylformamide (DMF)20-2548-96 hours50-70
Vapor DiffusionDMF / Diethyl Ether20-252-7 days40-60
Slow CoolingIsopropanol70 to 412-24 hours70-90
Slow CoolingWater90 to 412-24 hours65-85

Experimental Workflow and Logic Diagrams

To aid in the selection and execution of an appropriate crystallization strategy, the following diagrams illustrate the general workflow and the logical decisions involved in the process.

Crystallization_Workflow cluster_0 Preparation cluster_1 Crystallization Method Selection cluster_2 Analysis and Final Product Crude_Product Crude Product Solvent_Screening Solvent Screening Crude_Product->Solvent_Screening Slow_Evaporation Slow Evaporation Solvent_Screening->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Solvent_Screening->Vapor_Diffusion Slow_Cooling Slow Cooling Solvent_Screening->Slow_Cooling Crystal_Harvesting Crystal Harvesting Slow_Evaporation->Crystal_Harvesting Vapor_Diffusion->Crystal_Harvesting Slow_Cooling->Crystal_Harvesting Crystal_Drying Crystal Drying Crystal_Harvesting->Crystal_Drying Characterization Characterization (X-ray, DSC, etc.) Crystal_Drying->Characterization Pure_Crystals Pure Crystalline Product Characterization->Pure_Crystals

Caption: General workflow for the crystallization of this compound derivatives.

Decision_Tree Start Start with Crude Product Solubility_Test Assess Solubility in Various Solvents Start->Solubility_Test High_Solubility_Hot High Solubility Hot, Low Solubility Cold? Solubility_Test->High_Solubility_Hot Moderate_Solubility_RT Moderate Solubility at Room Temp? High_Solubility_Hot->Moderate_Solubility_RT No Slow_Cooling Use Slow Cooling High_Solubility_Hot->Slow_Cooling Yes Low_Quantity Small Quantity of Material (<10mg)? Moderate_Solubility_RT->Low_Quantity No Slow_Evaporation Use Slow Evaporation Moderate_Solubility_RT->Slow_Evaporation Yes Low_Quantity->Solubility_Test No - Re-evaluate Solvents Vapor_Diffusion Use Vapor Diffusion Low_Quantity->Vapor_Diffusion Yes End Obtain Crystals Slow_Cooling->End Slow_Evaporation->End Vapor_Diffusion->End

Caption: Decision tree for selecting a suitable crystallization method.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the acquisition and analysis of Nuclear Magnetic Resonance (NMR) spectra for the compound 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid. The methodologies outlined are intended to ensure high-quality data suitable for structural elucidation and purity assessment.

Introduction

This compound and its derivatives are of interest in medicinal chemistry and drug discovery due to their potential biological activities.[1][2] Accurate structural characterization is crucial, and NMR spectroscopy is the most powerful technique for this purpose. This protocol details the steps for preparing a sample and acquiring ¹H and ¹³C NMR spectra.

Predicted NMR Data

While specific experimental data for this compound is not widely published, the following table presents predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on data from structurally similar compounds.[3] The numbering convention used for the assignments is shown in Figure 1.

Chemical structure of this compound with atoms numbered for NMR assignment.
Figure 1. Chemical structure and numbering of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Position Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
1NH11.0 - 13.0 (br s)-Broad singlet, exchangeable with D₂O
2C=O-160.0 - 165.0
3C-105.0 - 110.0
4CH7.8 - 8.2 (d)140.0 - 145.0
5C-130.0 - 135.0
6CH8.0 - 8.4 (d)135.0 - 140.0
7 (COOH)COOH12.0 - 14.0 (br s)165.0 - 170.0Broad singlet, exchangeable with D₂O
1'C-135.0 - 140.0
2', 6'CH7.5 - 7.8 (m)127.0 - 130.0
3', 5'CH7.3 - 7.5 (m)128.0 - 131.0
4'CH7.2 - 7.4 (m)125.0 - 128.0

Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). br s = broad singlet, d = doublet, m = multiplet.

Experimental Protocol

This section provides a detailed methodology for the preparation of the sample and the acquisition of NMR data.

Materials and Equipment
  • Sample: this compound

  • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.8 atom % D)

  • Internal Standard: Tetramethylsilane (TMS)

  • Equipment:

    • NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe

    • 5 mm NMR tubes

    • Pipettes

    • Vortex mixer

    • Balance

Sample Preparation
  • Weigh approximately 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

  • If an internal standard is required, add a small amount of TMS. Note that modern NMR spectrometers can reference the residual solvent peak.

  • Cap the NMR tube and gently vortex the sample until the solid is completely dissolved. Mild heating may be applied if necessary to aid dissolution.

NMR Data Acquisition

The following is a general workflow for NMR data acquisition. Specific parameters may need to be optimized for the instrument being used.

G NMR Experimental Workflow A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) B Instrument Setup (Tuning and Matching Probe) A->B C 1H NMR Acquisition (Standard Pulse Sequence) B->C D 13C NMR Acquisition (Proton Decoupled) C->D E 2D NMR (Optional) (COSY, HSQC) D->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) E->F G Spectral Analysis (Peak Picking, Integration, Assignment) F->G

Caption: Workflow for NMR analysis.

3.3.1. ¹H NMR Spectroscopy

  • Pulse Sequence: Standard single-pulse sequence (zg30 or similar).

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: -2 to 16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay (d1): 1-2 seconds

  • Number of Scans: 16-64

3.3.2. ¹³C NMR Spectroscopy

  • Pulse Sequence: Proton-decoupled single-pulse sequence (zgpg30 or similar).

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: 0 to 200 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

3.3.3. 2D NMR Spectroscopy (Optional)

For unambiguous assignment of protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended. Standard pulse programs available on the spectrometer software can be utilized.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually or automatically.

  • Apply baseline correction.

  • Reference the spectrum. For ¹H NMR in DMSO-d₆, the residual solvent peak is at approximately 2.50 ppm. For ¹³C NMR, the solvent peak is at 39.52 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Pick peaks for both ¹H and ¹³C spectra.

Data Analysis and Interpretation

The processed NMR spectra should be analyzed to confirm the structure of this compound.

  • ¹H NMR:

    • Confirm the presence of the expected number of protons.

    • Analyze the chemical shifts to assign protons to the pyridinone ring, the phenyl group, and the carboxylic acid and amide protons.

    • Examine the coupling patterns (e.g., doublets for adjacent protons on the pyridinone ring) to confirm connectivity.

    • The broad singlets for the NH and COOH protons should disappear upon addition of a drop of D₂O.

  • ¹³C NMR:

    • Confirm the presence of the 12 expected carbon signals.

    • Assign the signals based on their chemical shifts (e.g., carbonyls in the downfield region, aromatic carbons in the mid-region).

  • 2D NMR (if acquired):

    • Use the COSY spectrum to identify proton-proton couplings.

    • Use the HSQC spectrum to correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C spectrum.

The following diagram illustrates the logical relationship for spectral assignment.

G cluster_1d 1D NMR Data cluster_2d 2D NMR Data (Optional) H1_NMR 1H NMR (Chemical Shift, Integration, Multiplicity) COSY COSY (H-H Connectivity) H1_NMR->COSY confirms HSQC HSQC (C-H Connectivity) H1_NMR->HSQC correlates C13_NMR 13C NMR (Chemical Shift) C13_NMR->HSQC assigns Structure Final Structure Confirmation COSY->Structure establishes fragments HSQC->Structure confirms assignments

Caption: Logic for NMR-based structure elucidation.

References

Introduction: The Evolving Landscape of Dihydropyridine Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Characterization of Novel Dihydropyridine Compounds by Mass Spectrometry

1,4-Dihydropyridines (DHPs) represent a cornerstone class of organic compounds, renowned for their potent and selective activity as L-type voltage-gated calcium channel blockers.[1] This mechanism of action, which induces the relaxation of vascular smooth muscle, has established DHPs as indispensable therapeutic agents in the management of cardiovascular diseases like hypertension and angina.[1][2] The continuous pursuit of novel DHP derivatives with improved efficacy, selectivity, and pharmacokinetic profiles necessitates robust and precise analytical methodologies for their characterization and quantification.[3]

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become the definitive analytical technique for this purpose.[4][5] Its unparalleled sensitivity and selectivity allow for the confident identification, structural elucidation, and quantification of novel DHP compounds and their metabolites, even in complex biological matrices.[6][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the mass spectrometry analysis of novel dihydropyridine compounds. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, empowering users to develop and validate their own robust analytical methods.

Pillar 1: Foundational Principles of DHP Mass Spectrometry

The successful analysis of any novel compound begins with a firm understanding of its likely behavior within the mass spectrometer. For the dihydropyridine class, certain characteristics are fundamental to method development.

Ionization: Generating the Gaseous Ion

The first critical step inside the mass spectrometer is the conversion of the neutral DHP molecule into a charged, gaseous ion. The choice of ionization technique is paramount and is dictated by the physicochemical properties of the analyte.[8][9]

  • Electrospray Ionization (ESI): This is the most common and highly effective "soft" ionization technique for dihydropyridine analysis.[10][11] ESI is well-suited for the polar, thermally labile nature of many DHP compounds. It typically generates a protonated molecular ion, [M+H]⁺, in positive ion mode, which is often the most abundant ion in the full-scan spectrum.[12][13] This mode is generally preferred for its stability and sensitivity.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, particularly for less polar DHP analogues. It involves a corona discharge to ionize the sample and is also compatible with LC.[14]

  • Atmospheric Pressure Photoionization (APPI): For certain DHP structures, APPI can offer unique advantages. Studies have shown that while ESI favors positive ion formation, APPI can produce intense deprotonated molecules, [M-H]⁻, in negative ion mode.[10][11][13] This can be a valuable alternative if the positive mode suffers from high background noise or poor ionization efficiency.

Fragmentation: The Structural Fingerprint

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern is a unique structural fingerprint. For 1,4-dihydropyridines, several fragmentation pathways are characteristic:

  • Loss of Ester Side Chains: A predominant fragmentation pathway in positive ESI mode involves the neutral loss of alcohol or alkoxy groups from the ester substituents at the C3 and C5 positions of the dihydropyridine ring.[10][12]

  • Loss of the C4 Substituent: The substituent at the C4 position of the heterocyclic ring is also commonly cleaved during fragmentation.[15]

  • Ring Cleavage and Rearrangements: More complex fragmentation can occur, but understanding the primary, most stable product ions is key to developing a sensitive and specific quantification method.

The diagram below illustrates a common fragmentation pathway for a generic 1,4-dihydropyridine structure.

G cluster_0 MS1: Precursor Ion Selection cluster_1 MS2: Collision-Induced Dissociation (CID) cluster_2 MS3: Product Ion Detection Precursor [M+H]⁺ (Protonated Dihydropyridine) CID Collision Cell (Argon Gas) Precursor->CID Isolation Product1 Product Ion 1 ([M+H - R¹OH]⁺) Loss of Ester Group CID->Product1 Fragmentation Product2 Product Ion 2 ([M+H - R²]⁺) Loss of C4 Substituent CID->Product2 Fragmentation

Caption: Typical MS/MS fragmentation of a 1,4-dihydropyridine.

Pillar 2: Experimental Design and Protocols

This section provides detailed, step-by-step protocols for the key stages of analysis. The logic behind each step is explained to facilitate adaptation for different novel compounds and matrices.

Protocol 1: Sample Preparation from Biological Matrices (Human Plasma)

The goal of sample preparation is to isolate the analyte from interfering matrix components (e.g., proteins, salts, lipids) that can cause ion suppression and compromise the analysis.[7][16]

Methodology: Protein Precipitation (PPT)

PPT is a rapid and effective method for removing the majority of proteins from plasma samples.

  • Materials:

    • Human plasma samples containing the novel DHP.

    • Acetonitrile (ACN), HPLC grade, chilled to -20°C.

    • Internal Standard (IS) solution (a structurally similar, stable isotope-labeled DHP is ideal).

    • Microcentrifuge tubes (1.5 mL).

    • Vortex mixer and centrifuge.

  • Step-by-Step Protocol:

    • Aliquot Sample: Pipette 100 µL of thawed human plasma into a clean 1.5 mL microcentrifuge tube.

    • Add Internal Standard: Spike the sample with 10 µL of the IS working solution. The IS is crucial for correcting variations in extraction efficiency and instrument response.[6]

    • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 ratio of organic solvent to plasma is a common starting point for efficient protein removal.

    • Vortex: Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation and precipitation.

    • Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.

    • Collect Supernatant: Carefully collect the supernatant (the clear liquid layer) and transfer it to a clean tube or a 96-well plate. Be cautious not to disturb the protein pellet.

    • Evaporate (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen gas.[17] This step concentrates the analyte and allows for reconstitution in a solvent that is optimal for the LC separation, improving peak shape.[17]

    • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

    • Analyze: The sample is now ready for injection into the LC-MS system.

Protocol 2: LC-MS/MS Method Development

The liquid chromatography step separates the analyte of interest from other components in the prepared sample before it enters the mass spectrometer.[4]

Workflow for LC-MS/MS Analysis

G Sample Prepared Sample (from Protocol 1) LC UPLC/HPLC System (C18 Column) Sample->LC Injection IonSource Ion Source (ESI Positive Mode) LC->IonSource Elution MS1 Quadrupole 1 (Precursor Ion Selection) IonSource->MS1 Ionization CID Quadrupole 2 (Collision Cell) MS1->CID Isolation MS2 Quadrupole 3 (Product Ion Selection) CID->MS2 Fragmentation Detector Detector MS2->Detector Detection Data Data System Detector->Data Signal

Caption: Workflow for a typical LC-MS/MS (Triple Quadrupole) analysis.

Typical LC-MS/MS Parameters

The following table provides a robust starting point for method development. These parameters should be optimized for each specific novel DHP compound.

ParameterRecommended Starting ConditionRationale & Field Insights
LC System UPLC/HPLCUPLC provides better resolution and faster run times.
Column C18, 2.1 x 50 mm, 1.8 µmC18 is a versatile reversed-phase column suitable for many DHPs. The smaller particle size enhances separation efficiency.
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in protonation for positive mode ESI, improving ionization efficiency.[18]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent providing good separation for DHPs.[19]
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and pressure.
Gradient 5% B to 95% B over 5 minA generic gradient to elute compounds with a wide range of polarities. This must be optimized to ensure the DHP elutes with good peak shape and is separated from interferences.
Injection Vol. 5 µLA small injection volume minimizes peak distortion.
Ion Source Electrospray Ionization (ESI)As discussed, ESI is the preferred method for DHPs.[11]
Polarity PositiveTargets the formation of the [M+H]⁺ ion.
Scan Mode Multiple Reaction Monitoring (MRM)MRM provides superior sensitivity and selectivity for quantification by monitoring a specific precursor-to-product ion transition.[6]
Capillary Voltage 3.5 kVTypical starting voltage; optimize for maximum signal intensity.
Source Temp. 150 °CPrevents analyte degradation while aiding desolvation.
Desolvation Gas Nitrogen, ~600 L/hrHigh flow aids in the evaporation of LC solvent, facilitating ion formation.

Pillar 3: Data Analysis and Interpretation

Once the data is acquired, the final step is to process it to determine the concentration of the novel dihydropyridine in the original sample.

Protocol 3: Quantitative Data Analysis
  • Software: Use the instrument manufacturer's software (e.g., MassLynx, Xcalibur, Analyst).

  • Step-by-Step Protocol:

    • Create a Calibration Curve: Prepare a set of calibration standards of known concentrations in the same biological matrix (e.g., blank plasma). Process these standards using the same sample preparation protocol.

    • Integration: The software will integrate the area under the chromatographic peak for both the analyte and the internal standard for each standard and unknown sample.

    • Calculate Response Ratio: For each injection, calculate the response ratio: (Peak Area of Analyte) / (Peak Area of Internal Standard). Using a ratio corrects for variability.[6]

    • Generate Regression: Plot the response ratio against the known concentration of the calibration standards. Apply a linear regression model, typically with 1/x² weighting, to generate a calibration curve. The curve should have a correlation coefficient (r²) > 0.99.

    • Quantify Unknowns: Use the regression equation to calculate the concentration of the novel DHP in the unknown samples based on their measured response ratios.

Example MRM Transition Table for a Hypothetical DHP (MW = 420.5)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Novel DHP421.5343.410025
Novel DHP (Confirming)421.5297.310030
Internal Standard425.5347.410025

Conclusion: A Framework for Success

This application note provides a comprehensive and scientifically grounded framework for the mass spectrometric analysis of novel dihydropyridine compounds. By understanding the principles of ionization and fragmentation and by applying the detailed protocols for sample preparation, LC-MS method development, and data analysis, researchers can confidently and accurately characterize these therapeutically vital molecules. The key to success lies not in rigidly adhering to a single set of parameters, but in using this guide as a starting point for logical and systematic method optimization, tailored to the unique properties of each new chemical entity.

References

Pharmacokinetic Studies of 2-Phenyl-1,3-indandione in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1,3-indandione, also known as phenindione, is an anticoagulant compound belonging to the indandione class. It functions as a vitamin K antagonist, inhibiting the enzyme vitamin K epoxide reductase, which is crucial for the synthesis of active clotting factors II, VII, IX, and X in the liver.[1] This mode of action is similar to that of warfarin.[1] By impeding the vitamin K cycle, phenindione leads to the production of inactive coagulation proteins, thereby reducing the coagulability of the blood.[1] Understanding the pharmacokinetic profile of 2-phenyl-1,3-indandione in various animal models is essential for preclinical drug development, enabling researchers to predict its absorption, distribution, metabolism, and excretion (ADME) characteristics.

These application notes provide a summary of the available pharmacokinetic data for 2-phenyl-1,3-indandione in rat models. Due to a lack of comprehensive studies, detailed pharmacokinetic parameters for rabbit and dog models are not available in the public domain. However, information on a structurally related compound in dogs is included for reference. Additionally, detailed protocols for in vivo studies and bioanalytical methods are provided to guide future research.

Data Presentation: Pharmacokinetic Parameters

Rat (Rattus norvegicus)

The pharmacokinetics of 2-phenyl-1,3-indandione in rats have been described by a non-linear open two-compartment model with elimination from the peripheral compartment following both intravenous and oral administration.[2] The volume of the central compartment is reported to be equivalent to the extracellular fluid.[2]

Table 1: Pharmacokinetic Model in Rats

ParameterDescription
Model Non-linear open two-compartment
Elimination From the peripheral compartment
Volume of Central Compartment Comprises the extracellular fluid

Quantitative pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) from the definitive study by de Vries et al. (1979) are not available in the abstract and the full text could not be retrieved.

Dog (Canis lupus familiaris)

Table 2: Pharmacokinetic Parameters of a Related Indandione in Dogs

ParameterValue
Compound 2-pivaloylindan-1,3-dione
Model One-compartment open model
Oral Bioavailability (F) 67%
Elimination Half-life (t½) ~5 days
LD50 (oral) ~4 mg/kg
Rabbit (Oryctolagus cuniculus)

There is a significant lack of published pharmacokinetic studies for 2-phenyl-1,3-indandione in rabbits. One study noted that twice-daily oral administration of 2-phenyl-1,3-indandione showed more anticoagulant activity than once-daily dosing, suggesting a potentially short half-life in this species, though no quantitative data was provided.[4]

Experimental Protocols

In Vivo Administration Protocol (Rat Model)

This protocol is based on the general procedures for pharmacokinetic studies in rats.

1. Animal Model:

  • Species: Male Wistar rats

  • Weight: 200-250 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Animals should be fasted overnight before oral administration.

2. Drug Formulation:

  • Intravenous (IV) Administration: Dissolve 2-phenyl-1,3-indandione in a suitable vehicle, such as a mixture of propylene glycol and saline. The final concentration should be adjusted to allow for an injection volume of 1-2 mL/kg.

  • Oral (PO) Administration: Prepare a suspension of 2-phenyl-1,3-indandione in a vehicle like 0.5% carboxymethylcellulose (CMC) in water.

3. Dosing:

  • IV Administration: Administer the drug solution as a bolus injection via the tail vein.

  • PO Administration: Administer the drug suspension via oral gavage.

4. Blood Sampling:

  • Collect blood samples (approximately 0.25 mL) from the tail vein or via a cannula at the following time points:

    • IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

Bioanalytical Protocol for Quantification in Plasma

The following protocols describe methods for the quantification of 2-phenyl-1,3-indandione in plasma samples.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) [5]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add a known concentration of an internal standard (e.g., warfarin).

    • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 20 µL.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [5]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma, add an internal standard.

    • Add 50 µL of a buffer to adjust the pH (e.g., acetate buffer, pH 4-5).

    • Add 1 mL of an extraction solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Transitions: Monitor the specific parent-to-daughter ion transitions for 2-phenyl-1,3-indandione and the internal standard.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis cluster_pk Pharmacokinetic Analysis Animal_Model Animal Model Selection (Rat, Rabbit, or Dog) Drug_Formulation Drug Formulation (IV or Oral) Animal_Model->Drug_Formulation Dosing Dosing (IV Bolus or Oral Gavage) Drug_Formulation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Bioanalysis Bioanalytical Method (HPLC-UV or LC-MS/MS) Plasma_Separation->Bioanalysis PK_Modeling Pharmacokinetic Modeling (e.g., Compartmental Analysis) Bioanalysis->PK_Modeling Parameter_Calculation Parameter Calculation (t½, CL, Vd, etc.) PK_Modeling->Parameter_Calculation

Caption: Experimental workflow for pharmacokinetic studies.

Postulated Metabolic Pathway

Based on studies of related indandione compounds, a likely metabolic pathway for 2-phenyl-1,3-indandione in rats involves hydroxylation.[6] Specifically, the identification of 4'-hydroxy-phenindione as a metabolite of fluindione strongly suggests a similar biotransformation for phenindione.[6]

G Parent 2-Phenyl-1,3-indandione Metabolite 4'-Hydroxy-2-phenyl-1,3-indandione Parent->Metabolite Hydroxylation (CYP450 mediated)

Caption: Postulated metabolic pathway of 2-phenyl-1,3-indandione.

References

Application Notes and Protocols for Molecular Docking Studies of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid in molecular docking studies. This document outlines the potential applications, target identification, and detailed protocols for in silico analysis, aiding in the exploration of this compound as a potential therapeutic agent.

Introduction

This compound belongs to the pyridinone class of heterocyclic compounds, which are recognized for their diverse biological activities. The presence of the phenyl ring at the 5-position and the carboxylic acid group at the 3-position of the 2-pyridone core suggests its potential to interact with various biological targets, particularly protein kinases involved in cell signaling pathways. Molecular docking is a powerful computational tool to predict the binding orientation and affinity of this molecule with specific protein targets, thereby providing insights into its mechanism of action and guiding further drug development efforts.

Potential Applications in Drug Discovery

Based on the known biological activities of structurally related pyridinone derivatives, this compound is a promising candidate for investigation in several therapeutic areas:

  • Anticancer Activity: Many pyridinone derivatives have demonstrated potent anticancer effects by targeting key proteins in cancer cell proliferation and survival pathways.

  • Anti-inflammatory Effects: Inhibition of enzymes involved in inflammatory pathways is another potential application.

  • Antimicrobial Properties: The core scaffold is present in some compounds with antibacterial and antifungal activities.

Identified Potential Protein Targets for Molecular Docking

Several protein kinases, which are often dysregulated in cancer, have been identified as potential targets for 2-oxo-pyridine derivatives. These include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. Its overactivation is implicated in various cancers.

  • Aurora A Kinase: A serine/threonine kinase essential for mitotic progression. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

  • Fibroblast Growth Factor Receptor (FGFR): A family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is linked to several cancers.

Quantitative Data from Molecular Docking Studies of Related Derivatives

While specific binding data for this compound is not extensively available in the public domain, the following table summarizes representative data from molecular docking studies of structurally similar 2-oxo-pyridine derivatives against relevant protein targets. This data can serve as a benchmark for comparative studies.

Derivative ClassTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesReference
N-carbamoyl-6-oxo-1-phenyl-1, 6-dihydropyridine-3-carboxamideFibroblast growth factor 1 (FGF1)Not specified (low binding energy reported)Not specified[1]
2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-oneAurora-A kinaseNot specifiedNot specified[2]
Thieno[2,3-d]pyrimidine derivativesEGFR-17.22 to -23.94Met769, Lys721, Val702, Ala719, Leu820, Cys773, Leu694[3]
1′H-spiro-indoline-3,4′-pyridine derivativeEGFRNot specified (IC50 = 0.124 µM)Not specified[1]
4,6-dimethyl-2-oxo-pyridine derivativeNot specifiedNot specified (IC50 = 51.59 µM against HepG-2)Not specified[1]
1,4,6-triaryl-2-oxo-pyridine derivativeNot specifiedNot specified (IC50 = 14.87 µM against HepG-2)Not specified[1]

Detailed Experimental Protocol: Molecular Docking

This protocol provides a step-by-step guide for performing a molecular docking study of this compound against a protein kinase target (e.g., EGFR, Aurora A, or FGFR) using AutoDock Vina.

5.1. Software and Resources Required:

  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking calculations.

  • PyMOL or Chimera: For visualization and analysis of results.

  • Protein Data Bank (PDB): To obtain the 3D structure of the target protein.

  • PubChem or similar chemical database: To obtain the 3D structure of the ligand.

5.2. Protocol Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_retrieval 1. Retrieve Protein Structure (PDB) Protein_prep 3. Prepare Protein (Add hydrogens, remove water) PDB_retrieval->Protein_prep Ligand_retrieval 2. Retrieve Ligand Structure Ligand_prep 4. Prepare Ligand (Define rotatable bonds) Ligand_retrieval->Ligand_prep Grid_box 5. Define Grid Box (Binding Site) Protein_prep->Grid_box Run_docking 6. Run AutoDock Vina Ligand_prep->Run_docking Grid_box->Run_docking Analyze_results 7. Analyze Docking Results (Binding energies, poses) Run_docking->Analyze_results Visualize 8. Visualize Interactions Analyze_results->Visualize

Caption: Molecular Docking Workflow.

5.3. Step-by-Step Methodology

Step 1: Protein Preparation

  • Download Protein Structure: Obtain the 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank.

  • Prepare the Receptor:

    • Open the PDB file in AutoDock Tools (ADT).

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared protein in PDBQT format (protein.pdbqt).

Step 2: Ligand Preparation

  • Obtain Ligand Structure: Download the 3D structure of this compound from PubChem or draw it using a chemical drawing tool and save it in a suitable format (e.g., MOL, SDF).

  • Prepare the Ligand:

    • Open the ligand file in ADT.

    • Detect the root and define the number of rotatable bonds.

    • Save the prepared ligand in PDBQT format (ligand.pdbqt).

Step 3: Grid Box Generation

  • Define the Binding Site: Identify the active site of the protein. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or through literature search.

  • Set Grid Parameters: In ADT, define the center and dimensions of the grid box to encompass the entire binding pocket. A typical grid box size is 25 x 25 x 25 Å.

  • Generate Grid Parameter File: Save the grid parameters as a text file (conf.txt). The file should contain the following information:

Step 4: Running the Docking Simulation

  • Execute AutoDock Vina: Open a command-line terminal and run the following command:

    • --config conf.txt: Specifies the configuration file with grid parameters and input file names.

    • --out output.pdbqt: Specifies the output file for the docked poses.

    • --log log.txt: Specifies the log file to save the binding affinity scores.

Step 5: Analysis of Results

  • Examine Binding Affinities: The log.txt file will contain a table of binding affinities (in kcal/mol) for the different predicted binding poses. The more negative the value, the stronger the predicted binding.

  • Visualize Docked Poses: Open the protein.pdbqt and output.pdbqt files in a molecular visualization tool like PyMOL or Chimera.

  • Analyze Interactions: Examine the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues of the protein's binding site for the best-scoring poses.

Visualizing Potential Signaling Pathway Interactions

Molecular docking studies can help elucidate how this compound might interfere with key signaling pathways. Below are simplified diagrams of pathways potentially modulated by this compound, created using the DOT language.

6.1. EGFR Signaling Pathway

EGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2-Oxo-5-phenyl-1,2- dihydropyridine-3-carboxylic acid Inhibitor->EGFR inhibits

Caption: Potential inhibition of the EGFR signaling pathway.

6.2. Aurora A Kinase Signaling Pathway

AuroraA_Pathway cluster_cellcycle Cell Cycle Progression (G2/M Phase) AuroraA Aurora A Kinase Centrosome Centrosome Maturation AuroraA->Centrosome promotes Spindle Spindle Assembly AuroraA->Spindle promotes Mitosis Mitotic Entry Centrosome->Mitosis Spindle->Mitosis Inhibitor 2-Oxo-5-phenyl-1,2- dihydropyridine-3-carboxylic acid Inhibitor->AuroraA inhibits

Caption: Potential inhibition of the Aurora A Kinase pathway.

6.3. FGFR Signaling Pathway

FGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF FGFR FGFR FGF->FGFR RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT activates Cell_Functions Cell Proliferation, Differentiation, Angiogenesis RAS_MAPK->Cell_Functions PI3K_AKT->Cell_Functions Inhibitor 2-Oxo-5-phenyl-1,2- dihydropyridine-3-carboxylic acid Inhibitor->FGFR inhibits

Caption: Potential inhibition of the FGFR signaling pathway.

Conclusion

This compound represents a molecule of interest for molecular docking studies in the context of drug discovery, particularly for anticancer applications. The provided protocols and application notes offer a framework for researchers to initiate in silico investigations into the potential of this compound. Further experimental validation is necessary to confirm the computational predictions and to fully elucidate the therapeutic potential of this and related pyridinone derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low yield of the intermediate, 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione (Enamine Intermediate).

  • Question: My yield for the enamine intermediate is significantly lower than the reported 92%. What are the potential causes and solutions?

  • Answer: A low yield of the enamine intermediate can often be attributed to several factors related to reagents and reaction conditions. Here's a checklist of potential causes and their corresponding solutions:

    • Reagent Quality:

      • Meldrum's Acid: Impurities in Meldrum's acid can interfere with the reaction. It is recommended to use recrystallized Meldrum's acid to ensure high purity.

      • Aniline: The use of freshly distilled aniline is crucial as impurities from oxidation can lead to side reactions and a darker-colored reaction mixture.[1][2]

      • Triethyl Orthoformate: Ensure the triethyl orthoformate is of high purity and has not hydrolyzed due to exposure to moisture.

    • Reaction Conditions:

      • Reaction Time and Temperature: The initial reaction of Meldrum's acid, triethyl orthoformate, and aniline is typically refluxed for a short period (e.g., 5 minutes) to form a syrupy mass.[1][2] Over- or under-heating can lead to decomposition or incomplete reaction. A subsequent brief reflux after dilution with ethanol helps to complete the reaction.[1][2]

      • Stirring: Vigorous stirring is essential to ensure proper mixing of the reactants, especially during the formation of the initial syrupy mass.[1][2]

    • Work-up Procedure:

      • Precipitation: After cooling, the product is precipitated by the addition of water. Ensure the mixture is sufficiently cooled to maximize precipitation.

      • Washing: The filtered product should be washed successively with water, 60% ethanol, and hexane to remove unreacted starting materials and byproducts.[1][2]

Issue 2: Low yield or failure in the final cyclization step to form this compound.

  • Question: I am not getting the expected yield (reported around 68-74%) in the final cyclization step. What could be going wrong?

  • Answer: The cyclization of the enamine intermediate with an active methylene nitrile (like cyanoacetamide) is a critical step sensitive to several parameters.

    • Base:

      • Concentration: The amount of potassium hydroxide (KOH) is crucial. An excess or deficit of the base can negatively impact the yield. The reported successful procedures specify a molar ratio of approximately 2:1 of KOH to the enamine intermediate.[1]

      • Quality: Ensure the KOH is not old or has absorbed significant amounts of atmospheric CO2, which would reduce its basicity.

    • Reaction Time: The reaction is typically stirred for an extended period (e.g., 24 hours) at room temperature to ensure completion.[1] Shorter reaction times may result in incomplete conversion.

    • pH Adjustment: Acidification of the reaction mixture with concentrated HCl to a specific pH (around 5) is necessary to precipitate the final product.[1] Inaccurate pH adjustment can lead to the product remaining in solution or the precipitation of impurities. The mixture should be maintained at this pH for a few hours to ensure complete precipitation.[1]

    • Stability of Reactants: Some active methylene compounds containing a cyano group can form unstable adducts that may decompose at room temperature, leading to lower yields.[3]

Issue 3: Difficulty in purifying the final product.

  • Question: My final product is impure, and I'm having trouble purifying it. What are the common impurities and recommended purification methods?

  • Answer: Common impurities can include unreacted starting materials, byproducts from side reactions, or decomposition products.

    • Identification of Impurities: Thin-layer chromatography (TLC) is a useful technique to monitor the progress of the reaction and identify the presence of impurities.[4][5]

    • Purification Methods:

      • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water.[4]

      • Washing: Thoroughly washing the filtered precipitate with water and ethanol is crucial to remove soluble impurities.[1]

      • Column Chromatography: For more challenging purifications, column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate) can be employed to separate the desired product from impurities.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is the role of triethyl orthoformate in the first step?

    • A1: Triethyl orthoformate acts as a one-carbon source and a dehydrating agent. It reacts with aniline to form an intermediate that then reacts with the active methylene group of Meldrum's acid.

  • Q2: Can I use a different base instead of potassium hydroxide in the cyclization step?

    • A2: While other bases might work, potassium hydroxide in ethanol is the reported and optimized condition.[1] Using a different base would likely require re-optimization of the reaction conditions, such as solvent, temperature, and reaction time.

  • Q3: How can I monitor the progress of the reactions?

    • A3: Thin-layer chromatography (TLC) is an effective way to monitor the disappearance of starting materials and the appearance of the product.[4][5] For the final product, a color change or precipitation upon acidification can also be a visual indicator.

  • Q4: The reaction mixture for the enamine intermediate is very thick and difficult to stir. Is this normal?

    • A4: Yes, the formation of a syrupy reaction mass is expected in the initial stage of the first step.[1][2] Vigorous stirring is essential during this phase. Dilution with ethanol after the initial reaction should reduce the viscosity.

  • Q5: My final product is a different color than expected. What does this indicate?

    • A5: An off-color product could indicate the presence of impurities, possibly due to oxidation of aniline or side reactions. Proper purification, such as recrystallization, should be performed to obtain a pure product.

Data Presentation

Table 1: Summary of Reported Yields for Key Synthesis Steps

StepProductReagentsSolventBaseYield (%)Reference
1. Enamine Formation2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dioneMeldrum's acid, Triethyl orthoformate, AnilineNone, then EtOHN/A92[1][2]
2. Cyclization with Cyanothioacetamide5-Cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylic acidEnamine intermediate, CyanothioacetamideEtOHKOH68[1]
2. Cyclization with Cyanoacetamide6-Amino-5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid (analogue)Enamine intermediate, CyanoacetamideEtOHKOH74[1]

Experimental Protocols

Protocol 1: Synthesis of 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione (Enamine Intermediate) [1][2]

  • A mixture of powdered Meldrum's acid (0.1 mol), triethyl orthoformate (0.13 mol), and freshly distilled aniline (0.1 mol) is refluxed with vigorous stirring for 5 minutes, resulting in a syrupy reaction mass.

  • The mixture is then diluted with 30 mL of ethanol and refluxed for an additional 3 minutes.

  • After cooling to approximately 20°C with stirring, the mixture is diluted with 100 mL of water.

  • After 2 hours, the precipitated product is filtered off.

  • The solid is washed with water, twice with 60% ethanol, and finally with hexane.

  • The resulting product has a reported yield of 92% and a melting point of 156–157 °C.

Protocol 2: Synthesis of this compound Analogue (General Procedure) [1]

  • To a vigorously stirred suspension of the enamine intermediate (0.01 mol) and the appropriate active methylene nitrile (e.g., cyanoacetamide, 0.01 mol) in 10 mL of ethanol, add potassium hydroxide (0.02 mol).

  • Stir the reaction mixture for 24 hours at room temperature.

  • Acidify the reaction mixture with concentrated HCl to a pH of 5.

  • Maintain the mixture at this pH for 3 hours to ensure complete precipitation.

  • Filter the precipitate and wash it successively with water and ethanol.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Enamine Intermediate Synthesis cluster_step2 Step 2: Cyclization and Product Formation MeldrumsAcid Meldrum's Acid Reflux1 Reflux (5 min) MeldrumsAcid->Reflux1 Aniline Aniline Aniline->Reflux1 TEOF Triethyl Orthoformate TEOF->Reflux1 DiluteEtOH Dilute with EtOH Reflux (3 min) Reflux1->DiluteEtOH Precipitate Cool & Precipitate with Water DiluteEtOH->Precipitate FilterWash Filter & Wash Precipitate->FilterWash Intermediate Enamine Intermediate (Yield: 92%) FilterWash->Intermediate Stir Stir (24h, RT) Intermediate->Stir ActiveMethylene Active Methylene Nitrile (e.g., Cyanoacetamide) ActiveMethylene->Stir KOH KOH in EtOH KOH->Stir Acidify Acidify to pH 5 (conc. HCl) Stir->Acidify Precipitate2 Precipitate (3h) Acidify->Precipitate2 FilterWash2 Filter & Wash Precipitate2->FilterWash2 FinalProduct 2-Oxo-5-phenyl-1,2-dihydropyridine -3-carboxylic acid Analogue (Yield: 68-74%) FilterWash2->FinalProduct

Caption: Experimental workflow for the synthesis of this compound analogues.

Reaction_Mechanism cluster_mechanism Plausible Reaction Mechanism Enamine Enamine Intermediate MichaelAddition Michael Addition Enamine->MichaelAddition ActiveMethylene Active Methylene Nitrile Carbanion Carbanion Formation ActiveMethylene->Carbanion + Base Base Base (KOH) Base->Carbanion Carbanion->MichaelAddition Cyclization Intramolecular Cyclization MichaelAddition->Cyclization Elimination Elimination of Meldrum's Acid Moiety Cyclization->Elimination IntermediateProduct Dihydropyridine Intermediate Elimination->IntermediateProduct FinalProduct Final Product IntermediateProduct->FinalProduct + Acidification Acidification Acidification (HCl) Acidification->FinalProduct

Caption: Simplified reaction pathway for the cyclization step.

References

Technical Support Center: Overcoming Solubility Challenges of Dihydropyridine Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with dihydropyridine carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many dihydropyridine carboxylic acid derivatives exhibit poor aqueous solubility?

A1: Dihydropyridine carboxylic acid derivatives often possess a lipophilic nature and a crystalline structure with strong intermolecular interactions. These characteristics make it difficult for water molecules to effectively solvate the compound, leading to low aqueous solubility. This poor solubility can, in turn, hinder their bioavailability and therapeutic efficacy.

Q2: What are the primary strategies for enhancing the aqueous solubility of these derivatives?

A2: Several effective strategies can be employed to improve the solubility of dihydropyridine carboxylic acid derivatives. These include:

  • pH Adjustment: Modifying the pH of the solution can ionize the carboxylic acid group, increasing its interaction with water.

  • Salt Formation: Converting the acidic drug into a salt can significantly enhance its solubility and dissolution rate.[1]

  • Co-crystallization: Forming a crystalline structure with a water-soluble co-former can disrupt the crystal lattice of the drug, leading to improved solubility.[2][3]

  • Solid Dispersion: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve wettability and prevent crystallization.[4][5]

  • Nanosuspension: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity.[6][7][8]

  • Cyclodextrin Complexation: Encapsulating the lipophilic drug molecule within the hydrophobic cavity of a cyclodextrin can increase its apparent solubility in water.[9][10][11]

Q3: How do I select the most appropriate solubility enhancement technique for my specific compound?

A3: The choice of technique depends on the physicochemical properties of your dihydropyridine derivative, such as its pKa, logP, melting point, and chemical stability. A preliminary screening of several methods is often recommended. For ionizable compounds, pH adjustment and salt formation are good starting points. For neutral compounds, solid dispersion, co-crystallization, or cyclodextrin complexation may be more suitable. Nanosuspension is a versatile approach applicable to a wide range of poorly soluble drugs.

Q4: What are common challenges when preparing solid dispersions?

A4: A key challenge is the potential for the amorphous drug to recrystallize over time, which would negate the solubility enhancement. The choice of polymer carrier is crucial for stabilizing the amorphous state.[12] Additionally, the drug and polymer must be miscible to form a true solid dispersion.

Q5: Are there stability concerns with nanosuspensions?

A5: Yes, nanosuspensions can be prone to physical instability, such as particle aggregation or crystal growth (Ostwald ripening), due to their high surface energy. The selection of appropriate stabilizers, such as surfactants and polymers, is critical to prevent these issues.[8][13]

Troubleshooting Guides

Problem: Low Dissolution Rate Despite Successful Synthesis

Possible Cause: Poor wettability and large particle size of the crystalline dihydropyridine carboxylic acid derivative.

Troubleshooting Workflow:

Caption: A troubleshooting workflow for addressing low dissolution rates.

Quantitative Data on Solubility Enhancement

The following tables summarize the improvement in solubility and dissolution of various dihydropyridine derivatives using different enhancement techniques.

Table 1: Solid Dispersion

Dihydropyridine DerivativePolymer CarrierDrug:Carrier RatioFold Increase in DissolutionReference
FelodipineHPMCAS1:3>7-15x vs. pure drug[14]
FelodipineSoluplus®1:9 (10% drug loading)Significant increase[4]
FelodipinePEG 60001:6~89% release in 90 min[15]
FelodipinePVA1:6~95% release in 85 min[15]
Amlodipine BesylatePEG 40001:5Approx. 2.7-fold increase in solubility[16]
NisoldipinePVP K 29/32-Faster release than pure drug[17]

Table 2: Nanosuspension

Dihydropyridine DerivativeStabilizer(s)MethodParticle Size (nm)Increase in Saturation SolubilityReference
NisoldipineUrea, Tween 80Nanoprecipitation510.4557 µg/ml[7]
Nimodipine-High-Pressure Homogenization-Increased saturation solubility[18]

Table 3: Cyclodextrin Complexation

Dihydropyridine DerivativeCyclodextrinMolar RatioFold Increase in Dissolution RateReference
Nifedipineβ-Cyclodextrin1:1-[11]
NifedipineHP-β-Cyclodextrin1:1-[9]
NifedipineDIMEB1:1Higher than β-CD and HP-β-CD[9]
NifedipineHP-β-Cyclodextrin1:344.8-fold[10]
Nicardipine HCl--10-fold solubility improvement with phosphate salt[19]

Table 4: Co-crystallization

Dihydropyridine DerivativeCo-formerMolar RatioFold Increase in Aqueous SolubilityReference
Nitrendipine4-hydroxy benzoic acid1:18-fold
Nitrendipine4-hydroxy benzoic acid1:25.28-fold

Experimental Protocols

Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of a dihydropyridine carboxylic acid derivative to enhance its dissolution rate.

Materials:

  • Dihydropyridine carboxylic acid derivative

  • Polymer carrier (e.g., PVP K30, HPMCAS, PEG 6000)

  • Organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Water bath

  • Vacuum oven

Procedure:

  • Accurately weigh the dihydropyridine derivative and the polymer carrier in the desired ratio (e.g., 1:1, 1:3, 1:5).

  • Dissolve the drug and the polymer in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C).

  • Continue evaporation until a dry film or solid mass is formed.

  • Further dry the solid dispersion in a vacuum oven at a specified temperature for 24 hours to remove any residual solvent.

  • Pulverize the resulting solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size.

  • Store the prepared solid dispersion in a desiccator until further analysis.

Protocol 2: Preparation of Nanosuspension by Nanoprecipitation

Objective: To produce a nanosuspension of a poorly water-soluble dihydropyridine carboxylic acid derivative.

Materials:

  • Dihydropyridine carboxylic acid derivative

  • Organic solvent (miscible with anti-solvent, e.g., acetone, methanol)

  • Anti-solvent (e.g., deionized water)

  • Stabilizer (e.g., Tween 80, Poloxamer 188)

  • Magnetic stirrer

  • High-speed homogenizer or ultrasonicator

Procedure:

  • Dissolve the dihydropyridine derivative in a suitable organic solvent to prepare the organic phase.

  • Dissolve the stabilizer in the anti-solvent (water) to prepare the aqueous phase.

  • Inject the organic phase into the aqueous phase under constant stirring using a magnetic stirrer.

  • The drug will precipitate as nanoparticles upon contact with the anti-solvent.

  • Subject the resulting suspension to high-speed homogenization or ultrasonication to further reduce the particle size and ensure uniformity.

  • Allow the organic solvent to evaporate under continuous stirring.

  • The final nanosuspension can be characterized for particle size, zeta potential, and dissolution rate.

Protocol 3: Preparation of Cyclodextrin Inclusion Complex by Kneading Method

Objective: To form an inclusion complex of a dihydropyridine carboxylic acid derivative with a cyclodextrin to improve its solubility.

Materials:

  • Dihydropyridine carboxylic acid derivative

  • Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)

  • Mortar and pestle

  • Water-ethanol mixture (as kneading liquid)

  • Vacuum oven

Procedure:

  • Accurately weigh the dihydropyridine derivative and the cyclodextrin in the desired molar ratio (e.g., 1:1).

  • Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to moisten it.

  • Triturate the moistened cyclodextrin to obtain a homogeneous paste.

  • Gradually add the drug to the paste and continue kneading for a specified period (e.g., 45-60 minutes).

  • If the mixture becomes too dry, add a few more drops of the kneading liquid.

  • Dry the resulting solid mass in a vacuum oven at a controlled temperature until a constant weight is achieved.

  • Pulverize the dried complex and pass it through a sieve.

  • Store the prepared inclusion complex in a desiccator.

Visualizations

Caption: Key factors influencing the aqueous solubility of a compound.

CyclodextrinComplexation Cyclodextrin Hydrophilic Exterior Hydrophobic Interior (Cavity) Complex Inclusion Complex (Enhanced Solubility) Cyclodextrin->Complex Drug Poorly Soluble Dihydropyridine Derivative Drug->Complex Complexation

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

References

Technical Support Center: 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges for 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective purification methods for this compound are recrystallization and silica gel column chromatography. The choice of method depends on the impurity profile and the desired final purity.

Q2: What is the expected physical state of pure this compound?

A2: Pure this compound is typically a solid, often described as a powder.

Q3: What are some suitable solvents for recrystallizing this compound?

A3: Based on methodologies for structurally similar compounds, suitable recrystallization solvents include ethanol, methanol, and dimethylformamide (DMF).[1] The ideal solvent or solvent system should be determined empirically by performing small-scale solubility tests.

Q4: What are the key parameters to monitor during purification?

A4: Purity should be monitored throughout the purification process using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Yield should also be carefully tracked at each step to assess the efficiency of the purification method.

Q5: What are the potential sources of impurities?

A5: Impurities can originate from unreacted starting materials, by-products from the synthetic route, and degradation of the target compound. A common synthetic route involves the reaction of an enamine with an activated carbonyl compound. For instance, in a Hantzsch-like synthesis, by-products such as symmetrically substituted dihydropyridines can be a source of impurity.[2] In syntheses utilizing Meldrum's acid derivatives, unreacted starting materials can also be present in the crude product.[1][3]

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Compound does not dissolve in the chosen solvent, even with heating. The compound has low solubility in the selected solvent.- Try a different solvent with a higher polarity (e.g., DMF if ethanol fails).- Use a solvent mixture. For example, dissolve the compound in a good solvent (e.g., DMF) and then add a poor solvent (e.g., water or hexane) dropwise until turbidity is observed, then heat to redissolve.
Oiling out occurs instead of crystallization. The compound is precipitating as a liquid phase due to a large difference between the melting point of the compound and the boiling point of the solvent, or the presence of impurities that lower the melting point.- Lower the crystallization temperature.- Use a larger volume of solvent.- Add a seed crystal to induce crystallization.- Redissolve the oil in a minimal amount of a good solvent and add a poor solvent to induce precipitation.
Poor recovery of the purified compound. The compound is too soluble in the chosen solvent, even at low temperatures.The volume of solvent used was excessive.- Choose a solvent in which the compound has lower solubility at room temperature.- Reduce the volume of solvent used for dissolution.- Cool the solution for a longer period in an ice bath or refrigerator to maximize crystal formation.
Crystals are colored, indicating the presence of impurities. Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization.
Column Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of the target compound from impurities (streaking or overlapping bands on TLC). Inappropriate mobile phase polarity.Column overloading.- Adjust the mobile phase polarity. For polar compounds like carboxylic acids, a mixture of a non-polar solvent (e.g., hexane or pentane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is often effective. Start with a low polarity and gradually increase it (gradient elution).- Reduce the amount of crude material loaded onto the column.
The compound is not eluting from the column. The mobile phase is not polar enough to move the highly polar carboxylic acid off the silica gel.- Gradually increase the polarity of the mobile phase. Adding a small percentage of a more polar solvent like methanol or acetic acid to the eluent can help elute highly polar compounds.
The compound elutes too quickly with the solvent front. The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
Tailing of the spot on TLC and the band on the column. The carboxylic acid group is interacting strongly with the acidic silica gel.- Add a small amount of a modifier to the mobile phase, such as acetic acid or formic acid (typically 0.1-1%), to suppress the ionization of the carboxylic acid and reduce tailing.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, add the crude compound and the minimum amount of the hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

General Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase (a low polarity mixture, e.g., 9:1 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. Alternatively, carefully load the concentrated solution directly onto the column.

  • Elution: Begin eluting with the initial low-polarity mobile phase. Collect fractions and monitor the separation using TLC.

  • Gradient Elution (if necessary): If the compound is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., move from 9:1 to 4:1 hexane:ethyl acetate).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Data Presentation

Table 1: Purity and Yield Data from Different Purification Methods (Hypothetical Data for Illustrative Purposes)

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)
Recrystallization (Ethanol)859570
Recrystallization (DMF/Water)859765
Column Chromatography (Hexane/EtOAc gradient)85>9955

Visualizations

experimental_workflow crude Crude Product recrystallization Recrystallization crude->recrystallization Initial Purification column Column Chromatography crude->column High Purity Required pure_product Pure Product (>95%) recrystallization->pure_product column->pure_product analysis Purity Analysis (TLC, HPLC, NMR) pure_product->analysis

Caption: General purification workflow for this compound.

troubleshooting_logic start Purification Issue Identified check_purity Check Purity (TLC/HPLC) start->check_purity impurity_present Impurity Present? check_purity->impurity_present recrystallization Attempt Recrystallization impurity_present->recrystallization Yes success Pure Product Obtained impurity_present->success No (Issue Resolved) recrystallization->impurity_present Check Purity Again column Perform Column Chromatography recrystallization->column Impurities Persist adjust_solvent Adjust Recrystallization Solvent recrystallization->adjust_solvent Oiling out / Poor Recovery column->impurity_present Check Purity Again adjust_mobile_phase Adjust Mobile Phase Polarity column->adjust_mobile_phase Poor Separation column->success Successful Separation failure Consult Senior Researcher column->failure Separation Fails adjust_solvent->recrystallization adjust_mobile_phase->column

Caption: A logical troubleshooting workflow for purification challenges.

References

Technical Support Center: Optimizing Dihydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during dihydropyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch dihydropyridine synthesis?

The Hantzsch dihydropyridine synthesis is a multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia or ammonium acetate) to form a 1,4-dihydropyridine (DHP).[1] This reaction, first reported by Arthur Rudolf Hantzsch in 1881, is a fundamental method for synthesizing this important class of heterocyclic compounds.[1]

Q2: What are the major applications of dihydropyridines?

Dihydropyridines are a significant class of compounds in medicinal chemistry. They are widely recognized as calcium channel blockers and are used in the treatment of cardiovascular diseases such as hypertension.[1] Well-known drugs like nifedipine, amlodipine, and felodipine belong to this class.[2]

Q3: What are the common challenges faced in Hantzsch dihydropyridine synthesis?

The classical Hantzsch synthesis often suffers from drawbacks such as long reaction times, harsh reaction conditions, and consequently, low product yields.[1][3][4][5] Common issues include incomplete reactions, formation of byproducts like oxidized pyridines, and difficulties in product purification.[6]

Q4: How can I improve the yield and reduce the reaction time of my Hantzsch synthesis?

Several modern techniques can significantly improve the efficiency of the Hantzsch synthesis. These include:

  • Catalysis: The use of Lewis or Brønsted acid catalysts can accelerate the reaction.[6]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes and often improves yields.[3][7][8][9]

  • Ultrasonic Promotion: Ultrasound irradiation is another energy-efficient method that can enhance reaction rates and yields, often at room temperature.[1][10][11][12]

  • Solvent Optimization: The choice of solvent can impact reaction efficiency. While traditional solvents like ethanol are common, greener alternatives like water or solvent-free conditions have shown excellent results.[4][13][14]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low yields are a frequent problem in the classical Hantzsch synthesis.[6] This can be due to several factors, including suboptimal reaction conditions and the purity of reactants.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions:

    • Troubleshooting: Optimize reaction temperature and time. Prolonged heating can lead to product degradation.[6] Consider using microwave or ultrasound to shorten reaction times and potentially improve yields.[3][6][10]

  • Purity of Reactants:

    • Troubleshooting: Ensure the purity of your aldehyde, β-ketoester, and nitrogen source, as impurities can lead to side reactions.[15]

  • Inefficient Catalyst:

    • Troubleshooting: The uncatalyzed reaction is often slow and low-yielding. Introducing a catalyst can significantly improve the outcome. A variety of catalysts have been shown to be effective, including p-toluenesulfonic acid (p-TSA), tannic acid, and various heterogeneous catalysts.[16]

  • Inappropriate Solvent:

    • Troubleshooting: While ethanol and acetic acid are traditional solvents, they may not be optimal for all substrates.[6] Consider screening different solvents. Interestingly, conducting the reaction in water or under solvent-free conditions has been reported to give high yields.[4][13][14]

Issue 2: Formation of a Colored Impurity (Oxidized Pyridine)

A common side reaction in Hantzsch synthesis is the oxidation of the desired 1,4-dihydropyridine to the corresponding pyridine derivative, which is often colored.[6]

Possible Causes and Solutions:

  • Aerial Oxidation:

    • Troubleshooting: The dihydropyridine ring is susceptible to oxidation, especially at elevated temperatures in the presence of air. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.[6]

  • Harsh Reaction Conditions:

    • Troubleshooting: Avoid excessively high temperatures and long reaction times, which can promote oxidation.[6]

Issue 3: Incomplete Reaction

Often, a significant amount of starting material remains even after a prolonged reaction time.

Possible Causes and Solutions:

  • Insufficient Reaction Time/Temperature:

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a moderate increase in temperature or the use of microwave or ultrasound energy can help drive it to completion.[15]

  • Lack of Catalyst:

    • Troubleshooting: As mentioned, a catalyst can dramatically increase the reaction rate.[6]

Issue 4: Difficulty in Product Purification

The crude product of a Hantzsch reaction can sometimes be difficult to purify due to the presence of side products or unreacted starting materials.

Possible Causes and Solutions:

  • Side Product Formation:

    • Troubleshooting: Optimizing the reaction conditions to minimize side reactions (see above) will simplify the purification process.

  • Work-up Procedure:

    • Troubleshooting: A common work-up procedure involves pouring the cooled reaction mixture into ice-water to precipitate the crude product, which is then collected by filtration.[17] The product can then be purified by recrystallization from a suitable solvent like ethanol.[17] Column chromatography can also be employed for more challenging purifications.[15]

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of dihydropyridine synthesis.

Table 1: Comparison of Catalysts for Hantzsch Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)
No CatalystEthanolReflux865
p-TSAEthanolReflux682
Tannic AcidH₂O80194
Fe₃O₄@SiO₂-SO₃HEthanol600.596

Data sourced from a comparative guide on catalysts for Hantzsch synthesis.[16]

Table 2: Effect of Solvent on Hantzsch Reaction Yield

SolventTemperature (°C)Time (h)Yield (%)
Ethanol70-75588
Water70-75392
Toluene70-751045
Dichloromethane70-751230
Solvent-free70-75285

Data compiled from a study on clean procedures for Hantzsch synthesis.[13]

Table 3: Comparison of Conventional Heating, Microwave, and Ultrasound

MethodTemperatureTimeYield (%)
ConventionalReflux6-12 h60-70
Microwave120 °C5-15 min85-95
UltrasoundRoom Temp30-60 min90-96

Yields and reaction times are typical ranges compiled from various sources.[1][3][6][7][10]

Table 4: Influence of Aldehyde Substituent on Yield

AldehydeYield (%)
Benzaldehyde92
4-Chlorobenzaldehyde95
4-Nitrobenzaldehyde96
4-Methylbenzaldehyde90
2-Chlorobenzaldehyde88

Yields obtained under optimized, catalyst-free conditions in water.[13] Electron-withdrawing groups on the aldehyde generally lead to higher yields.[2]

Table 5: Effect of Nitrogen Source on Yield

Nitrogen SourceSolventTemperature (°C)Time (h)Yield (%)
Ammonium AcetateWater70-75392
Ammonium CarbonateWater70-752.594
Ammonium ChlorideWater70-75665
Ammonium NitrateWater70-75660

Data suggests that ammonium salts of weak acids give better yields.[13]

Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Synthesis

This protocol provides a general procedure for the rapid synthesis of 1,4-dihydropyridines using microwave irradiation.[6]

  • Materials:

    • Aldehyde (1 mmol)

    • β-ketoester (e.g., ethyl acetoacetate) (2 mmol)

    • Ammonium acetate (1.2 mmol)

    • Ethanol (3 mL)

  • Procedure:

    • In a microwave-safe reaction vessel, combine the aldehyde, β-ketoester, and ammonium acetate in ethanol.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[6]

    • After the reaction is complete, cool the vessel to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Ultrasound-Assisted Hantzsch Synthesis

This protocol describes an environmentally friendly synthesis of 1,4-dihydropyridines using ultrasonic irradiation at room temperature.[6]

  • Materials:

    • Aldehyde (1 mmol)

    • Ethyl acetoacetate (2 mmol)

    • Ammonium carbonate (1 mmol)

    • Deionized water (5 mL)

  • Procedure:

    • In a sealed vessel, combine the aldehyde, ethyl acetoacetate, and ammonium carbonate in deionized water.

    • Place the sealed vessel in an ultrasonic bath.

    • Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature for the optimized reaction time (typically 30-60 minutes).[6]

    • Upon completion, the product often precipitates and can be collected by filtration.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield Observed in Dihydropyridine Synthesis check_purity Verify Purity of Reactants (Aldehyde, β-Ketoester, Nitrogen Source) start->check_purity check_purity->start Impure Reactants optimize_conditions Optimize Reaction Conditions (Temperature, Time) check_purity->optimize_conditions Reactants are Pure add_catalyst Introduce or Change Catalyst (e.g., p-TSA, Tannic Acid) optimize_conditions->add_catalyst Yield Still Low success Improved Yield optimize_conditions->success Yield Improved change_solvent Screen Different Solvents (e.g., Water, Solvent-Free) add_catalyst->change_solvent Yield Still Low add_catalyst->success Yield Improved alt_energy Consider Alternative Energy Source (Microwave, Ultrasound) change_solvent->alt_energy Yield Still Low change_solvent->success Yield Improved analyze_byproducts Identify Byproducts (TLC, NMR, MS) alt_energy->analyze_byproducts Yield Still Low alt_energy->success Yield Improved purification Optimize Purification Protocol (Recrystallization, Chromatography) analyze_byproducts->purification purification->success Purity Improved

Caption: Troubleshooting workflow for low yield in dihydropyridine synthesis.

Hantzsch_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization and Dehydration cluster_product Product Aldehyde Aldehyde Knoevenagel_Product α,β-Unsaturated Carbonyl (Knoevenagel Condensation) Aldehyde->Knoevenagel_Product BetaKetoester1 β-Ketoester (1 eq) BetaKetoester1->Knoevenagel_Product BetaKetoester2 β-Ketoester (1 eq) Enamine Enamine BetaKetoester2->Enamine Ammonia Ammonia Source Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Michael Addition Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Condensation Dihydropyridine 1,4-Dihydropyridine Cyclized_Intermediate->Dihydropyridine Dehydration

Caption: Simplified reaction pathway for the Hantzsch dihydropyridine synthesis.

References

Troubleshooting low bioactivity in 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with 2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid analogs.

Troubleshooting Low Bioactivity

Low or inconsistent bioactivity in your this compound analogs can stem from a variety of factors, from the initial synthesis to the final biological assay. This guide will walk you through potential issues in a question-and-answer format to help you identify and resolve the problem.

FAQs: Synthesis and Structural Integrity

Question 1: My synthesized analog shows lower than expected bioactivity. Could there be an issue with the compound's structure or purity?

Answer: Absolutely. The bioactivity of a compound is intrinsically linked to its chemical structure and purity. Here are some key aspects to consider:

  • Purity: Impurities from the synthesis process can interfere with biological assays, leading to inaccurate results. Ensure your final product is of high purity, which can be confirmed using techniques like HPLC, LC-MS, and NMR.

  • Structural Confirmation: Verify the correct chemical structure of your analog using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. An incorrect structure will likely have different biological properties.[1][2]

  • Stereochemistry: The spatial arrangement of atoms (stereochemistry) can significantly impact a molecule's interaction with its biological target.[3] If your synthesis can result in multiple stereoisomers, it is crucial to separate them and test each isomer individually.

Question 2: I've confirmed the structure and purity of my compound, but the bioactivity is still low. Could the synthetic route be the problem?

Answer: While the final compound's identity is paramount, the synthetic route can sometimes introduce subtle issues. Consider the following:

  • Reagents and Conditions: The reagents and reaction conditions used during synthesis can sometimes lead to the formation of difficult-to-remove byproducts that may have inhibitory or competing effects in your bioassay.[4][5] Review your synthetic scheme for any potential side reactions.

  • Solvent Choice: The choice of solvent can influence the reaction pathway and the purity of the final product.[6] Ensure that the solvents used are appropriate for the reaction and are of high purity.

FAQs: Physicochemical Properties and Bioavailability

Question 3: My analog is active in an in vitro enzyme assay but shows poor activity in cell-based assays. What could be the reason for this discrepancy?

Answer: This is a common challenge and often points towards issues with the compound's physicochemical properties, which affect its ability to reach the target within a cell. Key factors include:

  • Solubility: Poor aqueous solubility can limit the effective concentration of your compound in cell culture media, leading to artificially low activity.[3]

  • Lipophilicity (LogP): The balance between hydrophilicity and lipophilicity is crucial for a compound to cross cell membranes. A molecule that is too polar may not be able to enter the cell, while one that is too greasy may get trapped in the lipid bilayer.

  • Ionization (pKa): The ionization state of your compound at physiological pH can affect its solubility and ability to interact with the target.[3]

Question 4: How can I improve the cellular activity of my analogs?

Answer: To enhance cellular activity, you can consider modifying the structure to optimize its physicochemical properties. This could involve:

  • Introducing Polar Groups: Adding polar functional groups can improve aqueous solubility.

  • Modifying Lipophilicity: Systematically altering substituents on the phenyl ring or other parts of the molecule can modulate its LogP value.

  • Prodrug Strategies: A prodrug approach involves masking a key functional group to improve cell permeability, with the active drug being released inside the cell.

FAQs: Biological Assay and Target Interaction

Question 5: I'm not seeing the expected bioactivity in my assay. Could the issue be with the assay itself?

Answer: Yes, the design and execution of the biological assay are critical. Here are some potential pitfalls:

  • Assay Conditions: Ensure that the assay conditions (e.g., pH, temperature, incubation time) are optimal for your target and compound.

  • Compound Precipitation: Your compound may be precipitating out of solution in the assay buffer, reducing its effective concentration.

  • Non-specific Binding: The compound might be binding to other proteins or components in the assay mixture, reducing the amount available to interact with the intended target.

Question 6: My analog has a similar structure to a known active compound, but it is inactive. What could explain this?

Answer: Even small structural changes can have a significant impact on bioactivity. This is the basis of Structure-Activity Relationship (SAR) studies.[7][8] Consider the following:

  • Key Pharmacophore Elements: Your modification may have altered a crucial part of the molecule (the pharmacophore) that is essential for binding to the biological target.

  • Steric Hindrance: The new substituent might be too bulky and prevent the molecule from fitting into the binding site of the target.

  • Electronic Effects: Changes in the electronic properties of the molecule due to new substituents can affect its interaction with the target.[3]

Data Presentation

Table 1: Example Cytotoxic Activity of Dihydropyridine Carboxylic Acids against HCT-15 Cells

CompoundIC50 (µM)Reference Drug (Cisplatin) IC50 (µM)Reference Drug (Gefitinib) IC50 (µM)
3a Lower than references10.3 ± 0.89.7 ± 0.6
3b Lower than references10.3 ± 0.89.7 ± 0.6

Note: This table is based on data from a study on novel dihydropyridine carboxylic acids and indicates that compounds 3a and 3b displayed lower IC50 values compared to the reference drugs, suggesting good activity against the HCT-15 tumor cell line.[1]

Experimental Protocols

General Procedure for the Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives

This protocol is a generalized example based on common synthetic methods for this class of compounds.[4][5]

  • Preparation of Anilinomethylidene Derivative of Meldrum's Acid: A mixture of powdered Meldrum's acid, triethyl orthoformate, and freshly distilled aniline is refluxed with vigorous stirring.[4][5]

  • Cyclization Reaction: The anilinomethylidene derivative of Meldrum's acid is then reacted with a compound containing an active methylene group (e.g., cyanoacetamide) in the presence of a base like potassium hydroxide in ethanol.[4][5]

  • Acidification and Isolation: The reaction mixture is then acidified, typically with hydrochloric acid, to precipitate the 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative.

  • Purification: The crude product is collected by filtration, washed with water and ethanol, and can be further purified by recrystallization or column chromatography.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-induced Rat Paw Edema)

This is a standard method to evaluate the anti-inflammatory potential of novel compounds.[9]

  • Animal Model: Wistar albino rats are typically used.

  • Compound Administration: The test compound (e.g., 2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid) is administered orally at a specific dose. A control group receives the vehicle, and a reference group receives a known anti-inflammatory drug like celecoxib.

  • Induction of Edema: After a set time (e.g., 1 hour) post-compound administration, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.

  • Measurement of Edema: The paw volume is measured at different time points (e.g., 1, 3, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with the control group.

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Bioactivity Workflow start Start: Low Bioactivity Observed check_purity Check Compound Purity (HPLC, LC-MS) start->check_purity check_structure Confirm Structure (NMR, MS) check_purity->check_structure Purity Confirmed review_synthesis Review Synthetic Route check_purity->review_synthesis Impurity Identified check_structure->review_synthesis Structure Confirmed check_structure->review_synthesis Incorrect Structure assess_physchem Assess Physicochemical Properties (Solubility, LogP) review_synthesis->assess_physchem Synthesis Route OK optimize_assay Optimize Biological Assay Conditions assess_physchem->optimize_assay Physchem Properties OK redesign_analog Redesign Analog assess_physchem->redesign_analog Poor Properties evaluate_sar Evaluate Structure-Activity Relationship (SAR) optimize_assay->evaluate_sar Assay Conditions OK optimize_assay->evaluate_sar Assay Issues Resolved evaluate_sar->redesign_analog SAR Understood end End: Improved Bioactivity redesign_analog->end Synthetic_Pathway General Synthesis of 2-Oxo-dihydropyridine-3-carboxylic Acids meldrums_acid Meldrum's Acid enamino_diketone Anilinomethylidene Meldrum's Acid meldrums_acid->enamino_diketone aniline Aniline aniline->enamino_diketone triethyl_orthoformate Triethyl Orthoformate triethyl_orthoformate->enamino_diketone cyclization Cyclization enamino_diketone->cyclization active_methylene Active Methylene Nitrile (e.g., Cyanoacetamide) active_methylene->cyclization base Base (e.g., KOH) base->cyclization acidification Acidification cyclization->acidification final_product 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivative acidification->final_product

References

Technical Support Center: Synthesis of Dihydropyridines - Troubleshooting Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering side reaction products during the synthesis of dihydropyridines, particularly via the Hantzsch reaction. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch dihydropyridine synthesis is producing a significant amount of a yellow, highly fluorescent byproduct. What is it likely to be?

A1: The most common byproduct in the Hantzsch synthesis of 1,4-dihydropyridines is the corresponding oxidized pyridine derivative.[1][2][3] This aromatization can occur during the reaction or workup, especially if the reaction mixture is exposed to air for extended periods, subjected to high temperatures, or treated with oxidizing agents.[3][4] The resulting pyridine is often a yellow, fluorescent compound.

Q2: I've isolated my dihydropyridine product, but it seems to be converting to the pyridine byproduct upon storage. How can I prevent this?

A2: 1,4-dihydropyridines are susceptible to oxidation.[4][5] To minimize degradation during storage, it is recommended to:

  • Store the purified compound under an inert atmosphere (e.g., nitrogen or argon).

  • Keep the product in a cool, dark place, as light can promote oxidation.[6]

  • Avoid exposure to oxidizing agents and acidic conditions, which can catalyze aromatization.[3][7]

Q3: My reaction with an ortho-substituted benzaldehyde is giving a low yield of the expected dihydropyridine and a significant amount of an unexpected side product. What could be happening?

A3: Sterically hindered aldehydes, such as those with ortho-substituents, can lead to the formation of alternative cyclization products.[5][8] One reported side product is a substituted pyran derivative, which arises from a different cyclization pathway.[8] The steric bulk of the aldehyde can disfavor the typical Michael addition required for the formation of the dihydropyridine ring.[8]

Q4: I am observing an isomeric byproduct that is difficult to separate from my desired 1,4-dihydropyridine. What could it be?

A4: Under certain reaction conditions, the Hantzsch synthesis can yield the 1,2-dihydropyridine regioisomer in addition to the expected 1,4-dihydropyridine.[9][10] The formation of the 1,2-isomer can be influenced by factors such as the catalyst, solvent, and temperature.[9]

Troubleshooting Guides

Issue 1: Presence of the Oxidized Pyridine Byproduct

Symptoms:

  • Yellow coloration and/or fluorescence in the crude product.

  • A spot on the TLC plate that is typically more polar (lower Rf) than the desired 1,4-dihydropyridine and may be UV active.[11]

  • In the 1H NMR spectrum, the appearance of aromatic protons and the disappearance of the N-H and C4-H protons of the dihydropyridine ring.[12][13]

Possible Causes and Solutions:

Possible CauseSolution
Prolonged exposure to air during reaction or workup Perform the reaction under an inert atmosphere (N2 or Ar). Minimize the workup time and avoid leaving the reaction mixture or purified product exposed to air.[4]
High reaction temperature or prolonged reaction time Optimize the reaction temperature and time by monitoring the reaction progress by TLC. Over-heating can promote aromatization.[1]
Presence of oxidizing agents Ensure all reagents and solvents are free from oxidizing impurities. Certain catalysts or additives may also have oxidative properties.[3][14]
Acidic reaction or workup conditions Neutralize the reaction mixture carefully during workup. Avoid strongly acidic conditions which can facilitate oxidation.[15]
Issue 2: Formation of Alternative Cyclization Products (e.g., Pyrans)

Symptoms:

  • Low yield of the desired 1,4-dihydropyridine.

  • Presence of a major side product with a significantly different polarity on TLC.

  • Complex 1H and 13C NMR spectra that do not correspond to the expected dihydropyridine structure.

Possible Causes and Solutions:

Possible CauseSolution
Use of sterically hindered aldehydes (e.g., ortho-substituted benzaldehydes) Consider using a different synthetic route for highly substituted dihydropyridines. Alternatively, explore modified Hantzsch conditions that favor the desired cyclization, such as the use of specific catalysts or pre-forming intermediates.[8]
Reaction conditions favoring alternative cyclization pathways Adjusting the order of reagent addition can sometimes influence the reaction pathway. For instance, pre-forming the enamine or the Knoevenagel condensation product before the final cyclization step may favor the desired product.

Data Presentation: Side Product Formation

The following table summarizes the common side products and factors that influence their formation. Quantitative yields of side products are often not reported, as the focus is typically on maximizing the desired product.

Side ProductStructureInfluencing FactorsTypical Yield Range (Side Product)
Pyridine Derivative Aromatized dihydropyridine ringExposure to oxygen, heat, light, oxidizing agents, acidic conditions.[3][6]Can range from trace amounts to being the major product depending on conditions.[14]
1,2-Dihydropyridine Isomer of the 1,4-dihydropyridineCatalyst choice, solvent, and temperature.[10]Can be the major product under specific "green" conditions (e.g., solvent-free, room temperature).[16]
Substituted Pyran Six-membered oxygen-containing heterocycleUse of sterically hindered aldehydes (e.g., o-methoxybenzaldehyde).[8]Reported in yields up to 51% in specific cases.[8]

Experimental Protocols

Protocol 1: Monitoring Dihydropyridine Oxidation by Thin Layer Chromatography (TLC)

Objective: To qualitatively assess the presence of the oxidized pyridine byproduct during the reaction or purification.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Reaction mixture or purified product solution

  • Eluent (e.g., a mixture of hexane and ethyl acetate, start with 4:1 and adjust as needed)

  • Visualization method: UV lamp (254 nm), iodine chamber, or a suitable staining agent (e.g., permanganate stain).[17][18]

Procedure:

  • Prepare the eluent and pour it into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate.

  • On the TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.

  • Using a capillary tube, spot a small amount of your reaction mixture or dissolved product onto the starting line.

  • Place the TLC plate in the developing chamber, ensuring the eluent level is below the starting line.

  • Allow the eluent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp. The 1,4-dihydropyridine is typically UV active. The pyridine byproduct is also UV active and often more polar (lower Rf value).

  • Further visualization with iodine vapor or a potassium permanganate stain can help differentiate the spots. Dihydropyridines, being more susceptible to oxidation, will often react with the permanganate stain (appearing as a yellow spot on a purple background), while the already oxidized pyridine may not react as readily.[17]

Protocol 2: Purification of 1,4-Dihydropyridine from its Oxidized Pyridine Byproduct by Column Chromatography

Objective: To separate the desired 1,4-dihydropyridine from the more polar pyridine byproduct.

Materials:

  • Crude product mixture

  • Silica gel (for flash chromatography)

  • Glass column

  • Eluent (e.g., a gradient of hexane and ethyl acetate)

  • Collection tubes

  • TLC supplies (from Protocol 1)

Procedure:

  • Determine the Eluent System: Use TLC to find a solvent system that provides good separation between the dihydropyridine and the pyridine. A good starting point is a hexane:ethyl acetate mixture. The Rf of the dihydropyridine should be around 0.3-0.4. The pyridine byproduct will have a lower Rf.

  • Pack the Column: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[19]

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). For better separation, the sample can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.[20][21]

  • Elution: Begin eluting the column with the less polar solvent mixture. Collect fractions in test tubes.

  • Monitor the Separation: Analyze the collected fractions by TLC to determine which contain the desired product.

  • Gradient Elution (if necessary): If the pyridine byproduct is slow to elute, gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to wash it off the column after the desired product has been collected.

  • Combine and Concentrate: Combine the pure fractions containing the 1,4-dihydropyridine and remove the solvent under reduced pressure.

Visualizations

Hantzsch_Reaction_and_Side_Products cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Aldehyde Aldehyde Knoevenagel_Intermediate Knoevenagel Intermediate Aldehyde->Knoevenagel_Intermediate BetaKetoester1 β-Ketoester (1 eq) BetaKetoester1->Knoevenagel_Intermediate BetaKetoester2 β-Ketoester (1 eq) Enamine Enamine BetaKetoester2->Enamine Ammonia Ammonia Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel_Intermediate->Michael_Adduct Michael Addition Pyran Pyran Derivative Knoevenagel_Intermediate->Pyran Alternative Cyclization (Sterically Hindered Aldehyde) Enamine->Michael_Adduct Dihydropyridine 1,4-Dihydropyridine (Desired Product) Michael_Adduct->Dihydropyridine Cyclization & Dehydration Dihydropyridine_1_2 1,2-Dihydropyridine Michael_Adduct->Dihydropyridine_1_2 Alternative Cyclization Pyridine Pyridine (Oxidized Byproduct) Dihydropyridine->Pyridine Oxidation (Air, Heat)

Caption: Main reaction pathway of the Hantzsch synthesis and common side reaction pathways.

Troubleshooting_Workflow Start Low Yield or Unexpected Product(s) Analyze_Crude Analyze Crude Product (TLC, NMR, LC-MS) Start->Analyze_Crude Identify_Side_Product Identify Major Side Product(s) Analyze_Crude->Identify_Side_Product Oxidation Oxidation to Pyridine? Identify_Side_Product->Oxidation Yes Isomerization Isomeric Byproduct? Identify_Side_Product->Isomerization No Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Oxidation->Inert_Atmosphere Yes Optimize_Temp_Time Optimize Temperature & Time Oxidation->Optimize_Temp_Time Yes Other_Side_Product Other Side Product? Isomerization->Other_Side_Product No Modify_Conditions Modify Reaction Conditions (Catalyst, Solvent) Isomerization->Modify_Conditions Yes Check_Reagents Check Reagent Purity Other_Side_Product->Check_Reagents Yes Other_Side_Product->Modify_Conditions Yes Purify Purify by Column Chromatography or Recrystallization Inert_Atmosphere->Purify Optimize_Temp_Time->Purify Check_Reagents->Purify Modify_Conditions->Purify

Caption: Troubleshooting workflow for low yield or the presence of side products.

References

Technical Support Center: Enhancing the Stability of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and enhancing the stability of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid in solution.

Frequently Asked Questions (FAQs)

Q1: My compound solution is rapidly changing color and losing potency. What is the most likely cause?

A1: The most common cause of degradation for compounds containing a dihydropyridine ring is photo-oxidation.[1][2] This class of molecules is highly sensitive to light, which can catalyze the oxidation of the dihydropyridine ring to a pyridine derivative, leading to a loss of biological activity.[2][3] It is critical to protect solutions from light at all stages of experimentation, including preparation, storage, and analysis, by using amber vials or wrapping containers in aluminum foil.[1][4]

Q2: What is the primary degradation product, and how can I detect it?

A2: The primary degradation product is typically the corresponding oxidized pyridine derivative, formed through the aromatization of the dihydropyridine ring.[1][5] This transformation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2] During analysis, you will observe a decrease in the peak area of the parent compound and a corresponding increase in the peak area of the new pyridine degradation product.

Q3: How does the pH of the solution affect the stability of my compound?

A3: The pH of a solution can significantly influence the stability of dihydropyridine derivatives. The ionization state of the carboxylic acid group and the overall molecule is pH-dependent, which can alter degradation pathways and rates.[1] For some dihydropyridines, slightly acidic conditions (e.g., pH 5) have been shown to improve stability.[1] It is highly recommended to perform a pH-stability profile study to determine the optimal pH for your specific compound.

Q4: Can metal ions in my buffer affect the stability of the compound?

A4: Yes, certain metal ions, particularly ferric ions (Fe³⁺), can catalyze the degradation of 1,4-dihydropyridines. The rate of degradation can increase with higher concentrations of Fe³⁺. If you suspect metal ion contamination in your buffers or reagents, consider using high-purity solvents and chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester trace metals.

Q5: What is the best way to store the solid compound and its stock solutions?

A5: Solid forms of dihydropyridines are considerably more stable than their solutions, especially against photodegradation.[1][2] However, they should still be stored in a cool, dry, and dark place to prevent potential thermal degradation or hydrolysis in the presence of humidity.[1] Stock solutions should be prepared in a suitable, high-purity organic solvent (e.g., HPLC-grade methanol or acetonitrile), protected from light, and stored at low temperatures (e.g., 2-8°C or -20°C) to minimize degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound peak in HPLC Photodegradation Protect all solutions from light using amber vials or foil. Minimize exposure during sample preparation and analysis.[1]
Oxidation De-gas solvents to remove dissolved oxygen. Consider adding antioxidants (e.g., ascorbic acid) if compatible with your experimental setup.[6]
Reactive Solvent/Buffer Ensure the use of high-purity solvents. Evaluate the stability in different solvents (e.g., acetonitrile vs. methanol vs. DMSO).
Appearance of New Peaks in Chromatogram Degradation Products This is expected during a stability study. Identify the primary degradation pathway (e.g., oxidation, hydrolysis) through forced degradation studies.
Contamination Verify the purity of the starting material. Run a blank solvent injection to check for system contamination.
Poor Reproducibility of Results Inconsistent pH Prepare buffers carefully and verify the pH of the final solution. The stability of dihydropyridines can be highly pH-sensitive.
Temperature Fluctuations Use temperature-controlled environments (e.g., water baths, incubators) for stability studies. Avoid freeze-thaw cycles for stock solutions.
Metal Ion Contamination Use metal-free buffers or add a chelating agent like EDTA. Be aware of potential leaching from containers or equipment.

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment

This protocol determines the compound's stability across a range of pH values.

  • Buffer Preparation : Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

  • Stock Solution : Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol).

  • Sample Preparation : Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the organic solvent concentration is low (<1%) to avoid affecting the buffer pH.

  • Incubation : Store the prepared solutions in a temperature-controlled environment (e.g., 25°C or 40°C), protected from light.

  • Time-Point Analysis : At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • HPLC Analysis : Immediately analyze the aliquots by a validated stability-indicating HPLC method.

  • Data Analysis : Plot the percentage of the remaining parent compound against time for each pH value to determine the degradation rate constant and identify the pH of maximum stability.

Protocol 2: Forced Degradation Study

Forced degradation studies help identify potential degradation pathways and validate the stability-indicating nature of the analytical method.[7]

  • Acid Hydrolysis : Incubate the compound solution with 0.1 N HCl at 60°C.

  • Base Hydrolysis : Incubate the compound solution with 0.1 N NaOH at room temperature.

  • Oxidative Degradation : Treat the compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Photodegradation : Expose the compound solution to a controlled light source, such as a UV lamp or a photostability chamber, according to ICH Q1B guidelines.[2]

  • Thermal Degradation : Expose the solid compound and a solution to elevated temperatures (e.g., 70°C).

For each condition, analyze samples at various time points by HPLC to identify and resolve degradation products from the parent peak.

Quantitative Data Summary

The following table presents hypothetical, yet plausible, stability data for this compound under various conditions to illustrate expected outcomes.

Table 1: Effect of pH on Stability at 40°C (Protected from Light)

Time (hours)% Remaining (pH 3.0)% Remaining (pH 5.0)% Remaining (pH 7.4)% Remaining (pH 9.0)
0100.0100.0100.0100.0
895.299.196.592.3
2486.197.590.278.4
4874.395.281.961.5

Table 2: Effect of Light and Temperature on Stability in pH 7.4 Buffer

Time (hours)% Remaining (25°C, Dark)% Remaining (25°C, Light)% Remaining (40°C, Dark)
0100.0100.0100.0
499.575.898.2
899.158.196.5
2497.222.490.2

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., Methanol) dilute Dilute into Test Buffers (Varying pH, Solvents) stock->dilute Step 1 incubate Incubate Samples (Controlled Temp & Light) dilute->incubate Step 2 timepoint Withdraw Aliquots (Time Points: 0, 2, 4... hrs) incubate->timepoint Step 3 hplc HPLC-UV Analysis timepoint->hplc Step 4 data Quantify Parent Compound & Degradants hplc->data Step 5

Caption: Workflow for a chemical stability study.

G start Instability Observed (e.g., Color Change, Potency Loss) check_light Was the solution protected from light? start->check_light protect_light Action: Use amber vials or cover with foil. check_light->protect_light No check_ph What is the solution pH? check_light->check_ph Yes retest Re-evaluate Stability protect_light->retest ph_study Action: Perform pH stability study to find optimal range (e.g., pH 5). check_ph->ph_study Non-optimal or Unknown check_o2 Is oxidation suspected? check_ph->check_o2 Optimal ph_study->retest deoxygenate Action: De-gas solvents. Consider antioxidants. check_o2->deoxygenate Yes check_o2->retest No deoxygenate->retest

Caption: Troubleshooting flowchart for compound degradation.

G parent 2-Oxo-5-phenyl-1,2- dihydropyridine-3-carboxylic acid oxidized 2-Oxo-5-phenylpyridine- 3-carboxylic acid parent->oxidized Oxidation (Light, O₂, Fe³⁺) decarboxylated 5-Phenyl-2-pyridone parent->decarboxylated Decarboxylation (Heat, Acid)

Caption: Potential degradation pathways.

References

Technical Support Center: Optimizing Cell Viability Assays for Dihydropyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell viability assays to assess the effects of dihydropyridine compounds.

Frequently Asked Questions (FAQs)

Q1: Which cell viability assay is most suitable for dihydropyridine compounds?

The ideal cell viability assay for dihydropyridine compounds depends on the specific compound, the cell type, and the experimental goals. Tetrazolium-based assays like MTT and MTS are commonly used. However, due to the chemical nature of dihydropyridines, interference can occur. It is crucial to validate your chosen assay and consider alternatives like the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity through a different mechanism.

Q2: Can dihydropyridine compounds interfere with tetrazolium-based assays (MTT, MTS)?

Yes, dihydropyridine compounds may interfere with tetrazolium-based assays. This can occur through:

  • Direct reduction of the tetrazolium salt: Some compounds can chemically reduce MTT or MTS to formazan, leading to a false-positive signal of increased cell viability.

  • Alteration of cellular metabolism: As calcium channel blockers, dihydropyridines can affect mitochondrial function and cellular metabolism, which can, in turn, alter the rate of tetrazolium salt reduction, not necessarily reflecting true cell viability.[1]

Q3: How can I determine if my dihydropyridine compound is interfering with the MTT or MTS assay?

To check for interference, run a cell-free control. Incubate your compound with the assay reagent (MTT or MTS) in culture medium without cells. If a color change occurs, your compound is directly reducing the tetrazolium salt.

Q4: What are the best practices for optimizing cell seeding density for viability assays with dihydropyridine compounds?

Optimal cell seeding density is critical for reliable results. It is recommended to perform a cell titration experiment to determine the linear range of the assay for your specific cell line. The ideal density will provide a robust signal without reaching over-confluence by the end of the experiment.

Troubleshooting Guides

General Troubleshooting
IssuePotential CauseRecommended Solution
High Background Signal - Contamination of reagents or culture medium.- Phenol red in the medium interfering with absorbance readings.- Compound precipitation.- Use fresh, sterile reagents and media.- Use phenol red-free medium for the assay.- Ensure complete solubilization of the compound. Perform a solubility test before the experiment.
Low Signal-to-Noise Ratio - Suboptimal cell number.- Insufficient incubation time with the assay reagent.- Low metabolic activity of the cells.- Optimize cell seeding density.- Increase incubation time with the assay reagent (ensure it is within the linear range).- Ensure cells are healthy and in the exponential growth phase.
Inconsistent Results Between Replicates - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile medium.
Dihydropyridine-Specific Troubleshooting
IssuePotential CauseRecommended Solution
Artificially Inflated Viability (especially with MTT/MTS) - Direct chemical reduction of the tetrazolium salt by the dihydropyridine compound.- Run a cell-free control to confirm interference.- If interference is confirmed, switch to an alternative assay such as the LDH assay, which measures membrane integrity.
Unexpected Decrease in Viability at Low Concentrations - Off-target effects of the compound on mitochondrial function, independent of its calcium channel blocking activity.- Consider using an assay that is less dependent on mitochondrial function, such as the LDH assay.- Use a complementary assay to confirm the mechanism of cell death (e.g., apoptosis vs. necrosis).
Compound Precipitation During Incubation - Poor solubility of the dihydropyridine compound in the culture medium.- Dissolve the compound in a suitable solvent (e.g., DMSO) at a high concentration and then dilute it in the medium to the final working concentration. Ensure the final solvent concentration is not toxic to the cells (typically <0.5%).

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of various dihydropyridine derivatives against different cancer cell lines, as determined by the MTT assay.

CompoundCell LineIC50 (µM)Reference
Derivative 7dMCF-7 (Breast Adenocarcinoma)28.5 ± 3.5[2]
Derivative 7aLS180 (Colon Adenocarcinoma)29.7 ± 4.7[2]
Derivative 7aMOLT-4 (Acute Lymphoblastic Leukemia)17.4 ± 2.0[2]

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of the dihydropyridine compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

MTS Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate overnight.

  • Compound Treatment: Add different concentrations of the dihydropyridine compound to the wells.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Record the absorbance at 490 nm.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the dihydropyridine compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add Stop Solution: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Selection & Execution cluster_analysis Data Analysis & Interpretation start Start: Define Experimental Goals cell_culture Cell Culture & Seeding start->cell_culture compound_prep Prepare Dihydropyridine Compound Dilutions cell_culture->compound_prep incubation Incubate with Compound compound_prep->incubation assay_choice Select Viability Assay (MTT, MTS, LDH, etc.) mtt_mts Perform Tetrazolium Assay assay_choice->mtt_mts Metabolic Activity ldh Perform LDH Assay assay_choice->ldh Membrane Integrity data_acq Data Acquisition (Absorbance/Fluorescence) mtt_mts->data_acq ldh->data_acq incubation->assay_choice analysis Calculate % Viability & IC50 data_acq->analysis troubleshoot Troubleshoot Anomalies analysis->troubleshoot validation Validate with Alternative Assay troubleshoot->validation Interference Suspected end End: Conclusive Results troubleshoot->end No Interference validation->end

Caption: Workflow for selecting and optimizing a cell viability assay for dihydropyridine compounds.

interference_mechanism cluster_cell Cellular Environment cluster_pathways Potential Interference Pathways mitochondria Mitochondria (Metabolically Active Cell) formazan Formazan (Purple, Insoluble) mitochondria->formazan Enzymatic Reduction (True Viability) dhp Dihydropyridine Compound direct_reduction Direct Chemical Reduction (False Positive) dhp->direct_reduction metabolic_alteration Alteration of Mitochondrial Activity (Misleading Results) dhp->metabolic_alteration mtt MTT (Yellow, Soluble) mtt->mitochondria mtt->direct_reduction direct_reduction->formazan Non-enzymatic metabolic_alteration->mitochondria Modulates

Caption: Potential mechanisms of dihydropyridine interference with tetrazolium-based (MTT) assays.

References

Technical Support Center: Refining Molecular Models of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid for Docking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining molecular models of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid for accurate molecular docking studies.

Troubleshooting Guides & FAQs

Ligand Preparation

Q1: My initial docked poses of this compound have high, unfavorable energy scores. What could be the issue?

A1: High energy scores often stem from improper ligand preparation. Here are some common culprits and solutions:

  • Incorrect Protonation State: The carboxylic acid group has a pKa that can influence its protonation state at physiological pH.[1][2][3][4][5] Ensure the carboxylic acid is deprotonated (carboxylate) unless the binding site is known to be highly acidic. Incorrectly assigning a protonated state can lead to steric clashes and unfavorable electrostatic interactions.

  • Suboptimal 3D Conformation: A ligand structure directly from a 2D drawing or a database may not be in its lowest energy conformation.[6][7] It is crucial to perform a conformational search or energy minimization using a suitable force field to obtain a low-energy 3D structure before docking.[6][7]

  • Missing Hydrogens: Ensure all hydrogen atoms have been explicitly added to the ligand structure, as they are critical for proper charge distribution and hydrogen bonding interactions.[6][8]

Q2: The docked poses of my ligand show the phenyl ring in a conformation that seems sterically hindered. How can I address this?

A2: The phenyl group of this compound has rotational freedom. Inadequate sampling of this dihedral angle during docking can lead to unrealistic poses. Consider the following:

  • Flexible Ligand Docking: Ensure your docking software is configured to treat the ligand as flexible, allowing for the rotation of the phenyl ring and other rotatable bonds.

  • Pre-generating Conformers: Generate a set of low-energy conformers of the ligand with varying phenyl ring orientations and dock this ensemble of structures. This increases the chances of finding a favorable binding mode.

Receptor and Docking Parameters

Q3: My docking results are not reproducible. What factors related to the receptor and docking parameters should I check?

A3: Reproducibility issues often point to inconsistencies in the receptor preparation or docking protocol. Key areas to review include:

  • Receptor Preparation: The receptor structure must be carefully prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning correct atom and bond types.[8][9] Inconsistencies in this process will lead to different results.

  • Binding Site Definition: The size and location of the grid box defining the binding site are critical.[9] A grid box that is too small may exclude the correct binding pose, while one that is too large can lead to inefficient sampling. Ensure the grid box is consistently defined for all docking runs.

  • Docking Algorithm and Scoring Function: Different docking algorithms and scoring functions can produce different results.[10] For consistency, use the same software and parameters throughout a study. It is also good practice to validate your docking protocol by redocking a known ligand into its co-crystallized receptor structure. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[11]

Post-Docking Refinement

Q4: My docked complex looks reasonable, but I want to further refine the interactions. What are the next steps?

A4: Post-docking refinement can improve the accuracy of the predicted binding mode and interaction energies. A common and powerful technique is molecular dynamics (MD) simulation.[12][13][14] An MD simulation allows both the ligand and the protein side chains in the binding site to move and adapt to each other, potentially revealing more stable and realistic binding interactions.[12][13]

Experimental Protocols

Protocol 1: Ligand Preparation for Docking

  • Obtain 2D Structure: Draw the 2D structure of this compound using a chemical drawing tool.

  • Convert to 3D: Convert the 2D structure to a 3D structure.

  • Add Hydrogens: Add all hydrogen atoms to the structure.

  • Assign Protonation State: Determine the most likely protonation state of the carboxylic acid group at the target pH of the study (typically physiological pH ~7.4). For most applications, this will be the deprotonated carboxylate form.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or GAFF) to obtain a low-energy conformation.

  • Generate Conformers (Optional but Recommended): For flexible ligands, generate a diverse set of low-energy conformers to be used in ensemble docking.

  • Save in Appropriate Format: Save the prepared ligand(s) in the file format required by your docking software (e.g., .mol2, .sdf, .pdbqt).

Protocol 2: Receptor Preparation for Docking

  • Download Receptor Structure: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Remove Unnecessary Molecules: Delete all water molecules, ions, and co-crystallized ligands from the PDB file.[8]

  • Add Hydrogens: Add hydrogen atoms to the protein structure. The positions of polar hydrogens are particularly important for hydrogen bonding.

  • Assign Atom Types and Charges: Assign appropriate atom types and partial charges to all atoms in the protein.

  • Handle Missing Residues/Atoms: If there are missing residues or atoms in the crystal structure, they should be modeled in using homology modeling or loop refinement tools.

  • Save in Appropriate Format: Save the prepared receptor in the file format required by your docking software.

Protocol 3: Post-Docking Refinement using Molecular Dynamics (MD) Simulation

  • Prepare the Complex: Take the best-docked pose of the this compound-protein complex.

  • Solvate the System: Place the complex in a periodic box of water molecules to simulate a physiological environment.[15]

  • Add Ions: Add counter-ions to neutralize the system.[15]

  • Energy Minimization: Perform energy minimization of the entire system (protein-ligand complex, water, and ions) to remove any steric clashes.[15]

  • Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant pressure to ensure the system is stable.

  • Production MD: Run the production MD simulation for a desired length of time (e.g., 50-100 ns) to observe the dynamics of the protein-ligand interactions.

  • Analyze Trajectory: Analyze the MD trajectory to assess the stability of the binding pose (e.g., by calculating the RMSD of the ligand) and to identify key interactions.

Quantitative Data Summary

The following table provides a summary of typical binding energy and RMSD values for docked heterocyclic compounds, which can serve as a reference for evaluating your results with this compound.

Compound ClassTargetDocking SoftwareBinding Energy (kcal/mol)RMSD (Å)Reference
Dihydropyridine DerivativesHIV-1 Reverse TranscriptaseAutoDock-6.9 to -7.481-2 (acceptable)[1][16]
2-quinolone-3-carboxamidesDNA GyraseMOE-9.08N/A[17]
PyrazolopyrimidinesCDK2C-Docker-7.5 to -9.20.17 to 0.59[18]
MacrolidesVarious ReceptorsAutoDock Vina-8.0 to -12.0~0.55[11]

Visualizations

experimental_workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation l1 2D Structure l2 3D Conversion l1->l2 l3 Add Hydrogens l2->l3 l4 Set Protonation State l3->l4 l5 Energy Minimization l4->l5 dock Molecular Docking l5->dock r1 Download PDB r2 Remove Water/Ions r1->r2 r3 Add Hydrogens r2->r3 r4 Assign Charges r3->r4 r4->dock refine MD Simulation Refinement dock->refine analysis Analysis of Results refine->analysis

Caption: Experimental workflow for molecular docking and refinement.

troubleshooting_logic cluster_check Troubleshooting Checks cluster_solutions Potential Solutions start Poor Docking Results? check_ligand Ligand Preparation Issues? start->check_ligand check_receptor Receptor Setup Problems? start->check_receptor check_params Incorrect Docking Parameters? start->check_params sol_protonation Verify Protonation State check_ligand->sol_protonation sol_conformation Perform Energy Minimization check_ligand->sol_conformation sol_hydrogens Ensure Hydrogens are Added check_receptor->sol_hydrogens sol_grid Check Grid Box Definition check_receptor->sol_grid sol_protocol Validate Docking Protocol check_params->sol_protocol

References

Addressing inconsistencies in spectroscopic data of dihydropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common inconsistencies in spectroscopic data of dihydropyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by spectroscopic technique and addresses specific issues in a question-and-answer format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: Why does the 1H NMR spectrum of my dihydropyridine show complex multiplets for the ester or other methylene groups, instead of simple quartets or triplets?

A1: This is a common observation in dihydropyridines and is often due to the presence of a chiral or pseudo-prochiral center at the C4 position of the dihydropyridine ring. This chirality can make the adjacent methylene protons diastereotopic, meaning they are in chemically non-equivalent environments. As a result, they will have different chemical shifts and will couple with each other, leading to more complex splitting patterns (e.g., an AB quartet instead of a simple quartet).[1] Even if the C4 carbon is not a true chiral center, substitution can create a prochiral environment leading to the same effect.

Troubleshooting Steps:

  • Examine the C4-substituent: If the C4 substituent is achiral and symmetrical, and the rest of the molecule is also symmetric, you would expect simpler spectra. Any asymmetry can induce diastereotopicity.

  • Variable Temperature (VT) NMR: In some cases, complex splitting may be due to restricted bond rotation. Running the NMR at a higher temperature might lead to coalescence of the signals into a simpler pattern if the complexity is due to slow conformational exchange on the NMR timescale.

  • 2D NMR: Techniques like COSY and HSQC can help in unequivocally assigning the coupled protons and carbons, confirming the diastereotopicity.

Q2: The signal for the N-H proton of my dihydropyridine is very broad or has a variable chemical shift. Is this normal?

A2: Yes, this is a common characteristic of N-H protons in dihydropyridines. The chemical shift of the N-H proton can be highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.[2] In protic solvents, the proton can also undergo chemical exchange with the solvent, leading to signal broadening or even disappearance. Intramolecular hydrogen bonding with adjacent ester groups can also influence the chemical shift, often causing a downfield shift.[3]

Troubleshooting Steps:

  • D2O Exchange: To confirm the identity of the N-H peak, you can add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing the signal to disappear or significantly decrease in intensity.

  • Solvent and Concentration: Be consistent with the solvent and concentration used for your experiments to ensure reproducibility of the chemical shift.

Q3: I expected a signal for the N-H proton, but it's completely absent in my 1H NMR spectrum. What could be the reason?

A3: The most likely reason for the absence of the N-H signal is the oxidation of the dihydropyridine ring to its corresponding pyridine derivative. This is a common side reaction, especially if the sample is not handled carefully or has been stored for a long time. The aromatization of the ring leads to the elimination of the N-H and C4-H protons.

Troubleshooting Steps:

  • Check other spectral regions: Look for the appearance of aromatic proton signals in the 7-9 ppm region, which are characteristic of the pyridine ring.

  • Mass Spectrometry: Confirm the mass of your compound. The oxidized pyridine derivative will have a molecular weight that is 2 Da less than the corresponding dihydropyridine.

  • FTIR Spectroscopy: The N-H stretching vibration (typically around 3300-3400 cm-1) will be absent in the IR spectrum of the oxidized product.

Mass Spectrometry (MS)

Q1: My mass spectrum shows a base peak that does not correspond to the molecular ion. What is the likely fragmentation pattern for dihydropyridines?

A1: For many 1,4-dihydropyridine derivatives, a common and favorable fragmentation pathway in electron ionization (EI) mass spectrometry is the loss of the substituent at the C4 position. This results in the formation of a stable pyridinium cation, which is often observed as the base peak in the spectrum.[4]

Troubleshooting Steps:

  • Analyze the mass difference: Calculate the mass difference between the expected molecular ion and the observed base peak. This difference should correspond to the mass of the C4 substituent.

  • Soft Ionization Techniques: If you need to observe the molecular ion with higher intensity, consider using a softer ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

Q2: I am observing unexpected peaks in the mass spectrum of my dihydropyridine. What could be their origin?

A2: Unexpected peaks can arise from several sources:

  • Impurities: Starting materials or byproducts from the synthesis can be present as impurities.

  • Oxidation Product: As mentioned in the NMR section, oxidation to the pyridine derivative is common. Look for a peak at [M-2]+.

  • Adducts: In ESI, it is common to observe adducts with ions from the solvent, such as [M+Na]+ or [M+K]+.

  • Fragmentation: Other fragmentation pathways besides the loss of the C4 substituent can occur, such as the loss of parts of the ester groups (e.g., loss of an alkoxy group).

Troubleshooting Steps:

  • High-Resolution Mass Spectrometry (HRMS): HRMS can provide the exact mass and elemental composition of the ions, which can help in identifying impurities and fragments.

  • Tandem Mass Spectrometry (MS/MS): MS/MS experiments can be performed on the molecular ion and other major peaks to study their fragmentation patterns and elucidate their structures.

Infrared (IR) Spectroscopy

Q1: The N-H stretching band in the IR spectrum of my dihydropyridine is shifted or looks unusual. What could be the cause?

A1: The position and shape of the N-H stretching vibration in dihydropyridines can be influenced by hydrogen bonding. Intramolecular hydrogen bonding between the N-H group and the carbonyl of an adjacent ester group can cause a shift in the absorption frequency.[3] Intermolecular hydrogen bonding in the solid state can lead to band broadening.

Troubleshooting Steps:

  • Dilution Study: To distinguish between intramolecular and intermolecular hydrogen bonding, you can perform a dilution study in a non-polar solvent. The position of a band due to intramolecular hydrogen bonding will remain constant upon dilution, while a band from intermolecular hydrogen bonding will shift to a higher frequency and become sharper as the concentration decreases.

  • Compare with analogs: If available, compare the spectrum with that of a dihydropyridine derivative that cannot form an intramolecular hydrogen bond.

Q2: My IR spectrum shows a strong absorption around 1650-1700 cm-1, but I'm not sure if it's a C=O or C=C stretch. How can I differentiate them?

A2: While both C=O (ester) and C=C (alkene) bonds in the dihydropyridine ring absorb in this region, the C=O stretch is typically much stronger in intensity. For dihydropyridines, the ester carbonyl stretch is a very prominent feature.

Troubleshooting Steps:

  • Intensity: The C=O stretching vibration is one of the strongest absorptions in the IR spectrum. The C=C stretching vibrations are generally of medium to weak intensity.

  • 13C NMR: The chemical shift of the carbonyl carbon in the 13C NMR spectrum (typically >160 ppm) will definitively confirm the presence of the ester group.

UV-Vis Spectroscopy

Q1: The absorbance reading of my dihydropyridine solution is too high and the peak shape is distorted. What should I do?

A1: High absorbance readings (typically above 1.5-2.0) can lead to non-linear behavior and inaccurate measurements due to stray light and other instrumental limitations. This often results in flattened or distorted peaks.

Troubleshooting Steps:

  • Dilute the sample: The most straightforward solution is to dilute your sample to bring the absorbance into the optimal range (ideally between 0.1 and 1.0).[5]

  • Use a shorter path length cuvette: If dilution is not desirable, using a cuvette with a shorter path length will also decrease the absorbance according to the Beer-Lambert law.

Q2: I am seeing unexpected peaks or a shifting baseline in my UV-Vis spectrum. What are the possible causes?

A2: These issues can arise from several sources:

  • Solvent absorption: The solvent itself may absorb in the same region as your analyte.

  • Impurities: Contaminants in your sample or solvent can contribute to the spectrum.

  • Sample degradation: Dihydropyridines are known to be light-sensitive and can degrade upon exposure to UV light, leading to changes in the spectrum over time.[6] The oxidation product (pyridine derivative) will have a different absorption spectrum.

  • Dirty or scratched cuvette: This can cause light scattering and result in a sloping baseline or spurious peaks.

Troubleshooting Steps:

  • Run a solvent blank: Always run a spectrum of your solvent in the same cuvette to use as a background correction.

  • Use high-purity solvents: Ensure you are using spectroscopic grade solvents.

  • Protect from light: Prepare solutions fresh and keep them protected from light as much as possible.

  • Clean the cuvette: Thoroughly clean the cuvette with an appropriate solvent and handle it carefully to avoid fingerprints on the optical surfaces.

Quantitative Data Summary

The following tables provide typical spectroscopic data ranges for 1,4-dihydropyridine derivatives. Note that the exact values can vary depending on the specific substituents and the solvent used.

Table 1: Typical 1H NMR Chemical Shift Ranges for 1,4-Dihydropyridines

ProtonChemical Shift (δ, ppm)Notes
N-H5.5 - 9.2Broad singlet, position is solvent and concentration dependent.[1][3]
C4-H4.7 - 5.1Singlet.
C2,6-CH3~2.2Singlet.[1]
Ester -OCH2-~3.9 - 4.2Multiplet, can be complex due to diastereotopicity.[1]
Ester -CH3~1.2Triplet.
Aromatic-H (on C4-substituent)7.0 - 8.5Multiplet, depends on the substituent.[1]

Table 2: Typical 13C NMR Chemical Shift Ranges for the 1,4-Dihydropyridine Ring

CarbonChemical Shift (δ, ppm)
C2, C6~146
C3, C5~100
C436 - 42
C=O (ester)>160

Data compiled from multiple sources.[1]

Table 3: Common Mass Spectrometry Fragments for 1,4-Dihydropyridines (EI-MS)

IonDescription
[M]+•Molecular Ion
[M - R4]+Loss of the substituent at the C4 position (often the base peak).[4]
[M - OR]+Loss of the alkoxy group from an ester.
[M - 2]+•Indicates oxidation to the pyridine derivative.

Table 4: Characteristic IR Absorption Frequencies for 1,4-Dihydropyridines

Functional GroupAbsorption Range (cm-1)Intensity
N-H stretch3300 - 3450Medium
C-H stretch (sp3)2850 - 3000Medium
C=O stretch (ester)1680 - 1710Strong
C=C stretch1640 - 1660Medium-Weak

Data compiled from multiple sources.[7]

Experimental Protocols

Protocol 1: 1H NMR Analysis of a Dihydropyridine Sample
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dihydropyridine sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution. For routine spectra, an automated shimming procedure is usually sufficient.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum. Typical parameters for a 300 MHz spectrometer are:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds (a longer delay may be needed for accurate integration)

      • Number of scans: 8-16

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum using the residual solvent peak (e.g., CHCl3 at 7.26 ppm or DMSO at 2.50 ppm).

    • Integrate the peaks and analyze the chemical shifts and coupling patterns.

  • D2O Exchange (Optional):

    • Add one drop of D2O to the NMR tube.

    • Shake the tube gently to mix.

    • Re-acquire the 1H NMR spectrum to observe the disappearance of the N-H signal.

Protocol 2: ATR-FTIR Analysis of a Dihydropyridine Sample
  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean it with a soft cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO2, H2O).

  • Sample Analysis:

    • Place a small amount of the solid dihydropyridine sample onto the center of the ATR crystal.

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a good signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • After analysis, raise the press arm, remove the sample, and clean the ATR crystal thoroughly with a suitable solvent.

Visualizations

Troubleshooting_Workflow cluster_nmr NMR Troubleshooting cluster_ms Mass Spec Troubleshooting cluster_ir IR Troubleshooting cluster_uv UV-Vis Troubleshooting start Inconsistent Spectroscopic Data identify_technique Identify Spectroscopic Technique (NMR, MS, IR, UV-Vis) start->identify_technique nmr_issue Identify NMR Issue (Complex Multiplets, Broad N-H, Missing N-H) identify_technique->nmr_issue NMR ms_issue Identify MS Issue (No M+, Unexpected Peaks) identify_technique->ms_issue MS ir_issue Identify IR Issue (Shifted N-H, Ambiguous C=O) identify_technique->ir_issue IR uv_issue Identify UV-Vis Issue (High Abs, Unexpected Peaks) identify_technique->uv_issue UV-Vis check_chirality Check for C4 Chirality/ Pseudo-prochirality nmr_issue->check_chirality Complex Multiplets vt_nmr Run Variable Temperature NMR nmr_issue->vt_nmr Complex Multiplets d2o_exchange Perform D2O Exchange nmr_issue->d2o_exchange Broad/Variable N-H check_oxidation_nmr Check for Aromatic Signals (Oxidation) nmr_issue->check_oxidation_nmr Missing N-H nmr_solution Assign Diastereotopic Protons or Confirm Exchangeable/Oxidized State check_chirality->nmr_solution vt_nmr->nmr_solution d2o_exchange->nmr_solution check_oxidation_nmr->nmr_solution check_fragmentation Analyze Fragmentation Pattern (Loss of C4-substituent) ms_issue->check_fragmentation No M+ check_oxidation_ms Look for [M-2]+ Peak (Oxidation) ms_issue->check_oxidation_ms Unexpected Peaks check_adducts Check for Na+, K+ Adducts ms_issue->check_adducts Unexpected Peaks ms_solution Confirm Structure and Identify Impurities/Degradation Products check_fragmentation->ms_solution check_oxidation_ms->ms_solution check_adducts->ms_solution dilution_study Perform Dilution Study (H-bonding) ir_issue->dilution_study Shifted N-H compare_intensity Compare Peak Intensities (C=O vs C=C) ir_issue->compare_intensity Ambiguous C=O ir_solution Characterize H-bonding and Confirm Functional Groups dilution_study->ir_solution compare_intensity->ir_solution dilute_sample Dilute Sample uv_issue->dilute_sample High Absorbance check_blank Run Solvent Blank & Check Cuvette uv_issue->check_blank Unexpected Peaks protect_from_light Protect Sample from Light uv_issue->protect_from_light Changing Spectrum uv_solution Obtain Accurate Spectrum and Assess Photostability dilute_sample->uv_solution check_blank->uv_solution protect_from_light->uv_solution

Caption: Troubleshooting workflow for spectroscopic data inconsistencies.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesized Dihydropyridine purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification sample Purified Sample purification->sample nmr NMR Analysis sample->nmr ms Mass Spec Analysis sample->ms ir FTIR Analysis sample->ir uv UV-Vis Analysis sample->uv data_integration Integrate All Spectroscopic Data nmr->data_integration ms->data_integration ir->data_integration uv->data_integration structure_elucidation Structure Elucidation and Purity Assessment data_integration->structure_elucidation

Caption: General experimental workflow for dihydropyridine analysis.

References

Validation & Comparative

Confirming the Structure of Synthesized 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized compound is a critical step. This guide provides a comparative overview of the analytical techniques and expected data for the structural elucidation of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid, a molecule of interest in medicinal chemistry.

This guide outlines a plausible synthetic route, compares expected analytical data with known analogs, and provides detailed experimental protocols for key characterization techniques.

Synthesis and Alternative Approaches

A common and effective method for the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives involves the reaction of an enaminone with an active methylene compound.[1][2][3] For the target molecule, a plausible approach is the reaction of an appropriately substituted enaminone with a malonic acid derivative.

An alternative strategy involves multicomponent reactions (MCRs), which have gained prominence for the efficient synthesis of heterocyclic compounds like 2-pyridones.[4] These reactions offer advantages such as operational simplicity, high yields, and the ability to generate structural diversity.[4] For instance, a one-pot reaction involving an aldehyde, an active methylene compound, and an amine source in the presence of a suitable catalyst can provide a direct route to the desired 2-pyridone core.

Structural Confirmation: A Multi-Technique Approach

To definitively confirm the structure of synthesized this compound, a combination of spectroscopic and spectrometric techniques is essential. The expected data, based on literature values for analogous compounds, are summarized below.

Table 1: Comparison of Expected and Reported Analytical Data for 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives
Analytical TechniqueExpected Data for this compoundReported Data for 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid[2]Reported Data for other functionalized 2-Pyridone-3-carboxylic Acids[5][6]
¹H NMR (ppm)~13.0-14.0 (s, 1H, COOH), ~11.0-12.0 (s, 1H, NH), ~8.5 (d, 1H, H-6), ~8.0 (d, 1H, H-4), ~7.3-7.6 (m, 5H, Ar-H)Not explicitly detailedVaried chemical shifts depending on substituents, but generally show characteristic peaks for pyridone and carboxylic acid protons. For example, a 1-benzyl-5-(2-hydroxybenzoyl) derivative showed a COOH peak at 13.51 ppm and pyridone ring protons at 8.93 and 8.51 ppm.[5]
¹³C NMR (ppm)~165-170 (C=O, acid), ~160-165 (C=O, pyridone), ~140-150 (C-Ar), ~125-135 (C-Ar), ~115-125 (C-pyridone)Not explicitly detailedCarbonyl carbons typically resonate in the 160-195 ppm region. Aromatic and pyridone carbons appear in the 110-150 ppm range.[5]
Mass Spec. (m/z)Expected [M+H]⁺: 230.0604Molecular Weight: 215.20 (for the 6-phenyl isomer)ESI-HRMS is commonly used for confirmation. For example, C₂₂H₂₀NO₅ showed [M+H]⁺ at 378.1278.[5]
FTIR (cm⁻¹)~3200-2500 (O-H, broad), ~1720-1700 (C=O, acid), ~1680-1650 (C=O, pyridone), ~1600-1550 (C=C)Not explicitly detailedThe carboxyl group shows a broad O-H stretch and a C=O stretch around 1710 cm⁻¹. The 2-pyridone C=O stretch is typically observed around 1650 cm⁻¹.[7][8][9]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the data using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

    • Use electrospray ionization (ESI) in positive or negative ion mode.

    • Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion peak ([M+H]⁺ or [M-H]⁻).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-FTIR:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

X-ray Crystallography

For unambiguous confirmation of the molecular structure and stereochemistry, single-crystal X-ray diffraction is the gold standard.

  • Grow single crystals of the compound suitable for X-ray analysis. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or layering techniques.

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure using appropriate software to determine the precise atomic coordinates and molecular geometry.[10]

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis and structural confirmation of this compound.

Synthesis_Workflow Reactants Starting Materials (e.g., Enaminone, Malonic acid derivative) Reaction Chemical Synthesis (e.g., Condensation Reaction) Reactants->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Structural_Confirmation_Workflow cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Structure NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmed Confirmed Structure NMR->Structure_Confirmed MS Mass Spectrometry (HRMS) MS->Structure_Confirmed FTIR FTIR Spectroscopy FTIR->Structure_Confirmed Xray Single-Crystal X-ray Crystallography Xray->Structure_Confirmed Synthesized_Compound Synthesized Compound Synthesized_Compound->NMR Synthesized_Compound->MS Synthesized_Compound->FTIR Synthesized_Compound->Xray for unambiguous confirmation

References

Comparative Analysis of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic Acid Derivatives and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of derivatives based on the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold and related nitrogen-containing heterocyclic compounds. The following sections summarize their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.

Introduction

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid core is a significant pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities. These compounds are derivatives of nicotinic acid (niacin, vitamin PP) and have garnered interest for their potential as therapeutic agents, including anticancer and antimicrobial applications.[1][2] This guide focuses on a comparative evaluation of their performance, drawing from published experimental data.

Anticancer Activity

Derivatives of the 2-oxodihydropyridine scaffold have been evaluated for their cytotoxic effects against various cancer cell lines. The data presented below showcases the structure-activity relationship (SAR) insights, highlighting the impact of different substituents on their anticancer potency.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected dihydropyridine and quinoline derivatives against different cancer cell lines.

Compound IDStructure/SubstitutionCell LineIC50 (µM)Reference CompoundIC50 (µM)
3a Dihydropyridine carboxylic acid derivativeHCT-157.94 ± 1.6Cisplatin-
3b Dihydropyridine carboxylic acid derivativeHCT-159.24 ± 0.9Gefitinib-
7c 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acidMCF-71.73 ± 0.27 (µg/mL)Doxorubicin-
11d Not specified in search resultsVariousConsidered promisingDoxorubicin-
1,6-diamino-4-(1H-indol-3-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile Indole substituted dihydropyridineMDA-MB-231Highest effectiveness among tested--

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and units (µM vs. µg/mL) across different studies.

Antimicrobial Activity

Several derivatives of related heterocyclic carboxylic acids have been screened for their efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify their antimicrobial potential.

Quantitative Data Summary: Antimicrobial Activity

The table below presents the MIC values of selected compounds against Gram-positive and Gram-negative bacteria.

Compound IDStructure/SubstitutionMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound 21 1-(4-acetamidophenyl)-5-oxopyrrolidine derivative with 5-nitrothiopheneStaphylococcus aureus TCH 1516 (USA 300)2--
Compound 5 N-arylsuccinimide fused to a dibenzobarrelene backboneVarious bacteria and fungi32-128Ciprofloxacin0.50-16
Compound 8 Diazo derivative of compound 5Various bacteria and fungi16-256Nystatin0.50-2

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

General Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel biologically active compounds.

G General Workflow for Synthesis and Biological Evaluation of Novel Compounds A Precursor Synthesis (e.g., Meldrum's acid derivatives) B Reaction with Active Methylene Nitriles A->B C Synthesis of 2-Oxo-dihydropyridine Derivatives B->C D Structural Characterization (NMR, IR, Mass Spec) C->D E In vitro Anticancer Screening (e.g., MTT Assay) C->E F In vitro Antimicrobial Screening (e.g., Broth Microdilution) C->F G Data Analysis (IC50 / MIC Determination) E->G F->G H Identification of Lead Compounds G->H

Caption: A flowchart illustrating the process from synthesis to biological activity assessment.

Conceptual Signaling Pathway Inhibition

While specific signaling pathways for 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid derivatives are not yet fully elucidated, many anticancer agents function by inhibiting key cellular signaling pathways involved in cell proliferation and survival. The diagram below represents a hypothetical mechanism of action.

G Hypothetical Mechanism of Action for Anticancer Activity cluster_0 Cancer Cell A Growth Factor Receptor B Signaling Cascade (e.g., Kinase Pathway) A->B C Transcription Factors B->C E Apoptosis B->E Suppression D Gene Expression (Proliferation, Survival) C->D D->E Suppression Inhibitor Dihydropyridine Derivative Inhibitor->B Inhibition Inhibitor->E Induction

Caption: A diagram showing a potential mechanism of anticancer action via pathway inhibition.

References

A Comparative Guide to the Structure-Activity Relationship of Dihydropyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationships (SAR) of dihydropyridine (DHP) analogs, a prominent class of L-type calcium channel blockers. By examining key structural modifications and their impact on biological activity, this document aims to provide a valuable resource for the design and development of novel therapeutic agents.

The 1,4-dihydropyridine scaffold is a cornerstone in medicinal chemistry, particularly for cardiovascular applications.[1] These compounds modulate the influx of calcium ions into smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[2] The archetypal DHP, nifedipine, serves as a foundational template for numerous analogs with improved pharmacokinetic and pharmacodynamic profiles.[3] This guide will focus on a comparative analysis of nifedipine and two of its analogs, mebudipine and dibudipine, to elucidate the nuanced effects of structural alterations on their calcium channel blocking activity.

Core Structure-Activity Relationships of 1,4-Dihydropyridines

The biological activity of 1,4-DHP derivatives is intricately linked to their molecular architecture. Key SAR principles include:

  • The 1,4-Dihydropyridine Ring: This central heterocyclic ring is essential for activity. Any substitution at the N1 position or oxidation to a pyridine ring leads to a significant loss or complete abolition of calcium channel blocking effects.[4]

  • The 4-Aryl Group: A substituted or unsubstituted phenyl ring at the 4-position is critical for optimal activity. The nature and position of substituents on this ring modulate potency and tissue selectivity.[5][6] Generally, electron-withdrawing groups at the ortho or meta positions of the phenyl ring enhance activity.[7]

  • Ester Groups at C3 and C5: These ester functionalities are crucial for activity. Variations in the ester groups can influence the potency, duration of action, and metabolic stability of the compounds.[6][8] Non-identical ester groups at C3 and C5 introduce a chiral center at C4, with the (S)-enantiomer typically being the more active form.[4][9]

  • Substituents at C2 and C6: Small alkyl groups, such as methyl groups, are generally preferred at these positions.

Comparative Analysis of Nifedipine, Mebudipine, and Dibudipine

To illustrate the practical implications of these SAR principles, this section compares the biological activities of nifedipine, a symmetrical diester, with its non-symmetrical analog, mebudipine, and another symmetrical analog, dibudipine.

CompoundStructureC3 Ester GroupC5 Ester GrouppIC50 (Guinea-Pig Ileum)pIC50 (Rat Aortic Rings)
Nifedipine 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl esterMethylMethylNot significantly different from Mebudipine and DibudipineIntermediate
Mebudipine 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-methyl ester 5-tert-butyl esterMethyltert-ButylNot significantly different from Nifedipine and DibudipineHighest
Dibudipine 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid di-tert-butyl estertert-Butyltert-ButylNot significantly different from Nifedipine and MebudipineLowest

Data summarized from a study by Dargahi et al.[3]

The data clearly indicates that while all three compounds exhibit similar inhibitory effects on the contractile response of guinea-pig ileum to electrical stimulation, their potencies in relaxing KCl-treated isolated rat aortic rings differ significantly. Mebudipine, the non-symmetrical analog, demonstrated the highest vasorelaxant activity, followed by nifedipine and then dibudipine.[3] This suggests that the asymmetry in the ester groups at the C3 and C5 positions, specifically the combination of a methyl and a bulky tert-butyl group, is favorable for vascular smooth muscle relaxation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

1. Isolated Guinea-Pig Ileum Contraction Assay

  • Tissue Preparation: Male guinea pigs (300-400 g) are euthanized, and segments of the ileum (1.5-2 cm) are dissected and mounted in a 10 ml organ bath containing Tyrode's solution at 37°C, bubbled with air.

  • Stimulation: The ileum segments are subjected to electrical field stimulation (supramaximal voltage, 0.5 ms duration, 0.1 Hz frequency) via two platinum electrodes.

  • Drug Administration: After a 60-minute equilibration period, cumulative concentrations of the test compounds (nifedipine, mebudipine, or dibudipine) are added to the organ bath.

  • Data Analysis: The inhibitory effect of the compounds on the electrically induced contractions is measured, and pIC50 values (the negative logarithm of the molar concentration causing 50% inhibition) are calculated.

2. Isolated Rat Aortic Ring Relaxation Assay

  • Tissue Preparation: Male Wistar rats (200-250 g) are euthanized, and the thoracic aorta is excised and cut into rings of 3-4 mm in width. The rings are mounted in a 10 ml organ bath containing Krebs-Henseleit solution at 37°C, gassed with 95% O2 and 5% CO2.

  • Pre-contraction: The aortic rings are pre-contracted with 40 mM KCl.

  • Drug Administration: Once the contraction reaches a stable plateau, cumulative concentrations of the test compounds are added to induce relaxation.

  • Data Analysis: The relaxing effect of the compounds is expressed as a percentage of the KCl-induced contraction, and pIC50 values are determined.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the general SAR workflow and the mechanism of action of dihydropyridines.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Lead_Identification Lead Identification (e.g., Nifedipine) Analog_Design Analog Design (Structural Modification) Lead_Identification->Analog_Design Chemical_Synthesis Chemical Synthesis Analog_Design->Chemical_Synthesis In_Vitro_Assays In Vitro Assays (e.g., Calcium Channel Binding) Chemical_Synthesis->In_Vitro_Assays Test Analogs In_Vivo_Models In Vivo Models (e.g., Hypertension) In_Vitro_Assays->In_Vivo_Models SAR_Analysis SAR Analysis In_Vivo_Models->SAR_Analysis Activity Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Design Iterative Design

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

DHP_Mechanism cluster_cell Vascular Smooth Muscle Cell Ca_Channel L-type Ca²⁺ Channel (Voltage-gated) Ca_ion_in Ca²⁺ Ca_Channel->Ca_ion_in Relaxation Vasodilation (Relaxation) Ca_ion_out Ca²⁺ Ca_ion_out->Ca_Channel Depolarization Contraction Muscle Contraction DHP Dihydropyridine Analog DHP->Ca_Channel Blocks

Caption: Mechanism of action of dihydropyridine calcium channel blockers.

References

Validating the In Vitro Activity of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the in vitro activity of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid and its analogs. Due to the limited publicly available in vitro data for this specific compound, this guide leverages experimental data from closely related 2-oxo-pyridine derivatives to illustrate potential biological activities and the methodologies to assess them.

Derivatives of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold have demonstrated a range of biological activities, including antiproliferative and anti-inflammatory effects.[1][2] The phenyl substitution at the 5-position of the pyridine ring is a key structural feature that can influence the compound's interaction with biological targets. This guide outlines potential in vitro assays to characterize the activity of the target compound and compares its potential with that of other reported analogs.

Comparative In Vitro Activity of 2-Oxo-Pyridine Derivatives

Compound/DerivativeTarget/AssayCell Line(s)IC50/ActivityReference
2-oxo-3-phenylquinoxaline derivatives AntiproliferativeHCT-116 (Colon Cancer)26.75 - 28.85 µg/mL[3][4]
1′H-spiro-indoline-3,4′-pyridine derivative (Compound 7) Antiproliferative (EGFR/VEGFR-2 inhibitor)Caco-2 (Colorectal), HepG-2 (Liver)Caco-2: 7.83 µM, HepG-2: <10 µM[5]
Phenyl-pyridine-2-carboxylic acid derivative (Ro 41-4439) AntiproliferativeBroad panel of cancer cell linesLow micromolar activity[6]
Dihydropyridine carboxylic acid derivatives (3a, 3b) CytotoxicHCT-15 (Colon Cancer)3a: 7.94 µM, 3b: 9.24 µM[7][8]
Pyridine 3-carboxylic acid derivatives (2b, 2h) Anti-inflammatory (DPPH radical scavenging)-2b: 15.63 µM, 2h: 12.88 µM[9]
Imidazo[1,2-a]pyridine carboxylic acid derivatives Anti-inflammatory (COX-2 inhibition)In vitro enzyme assayPreferential COX-2 inhibition[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are protocols for key experiments commonly used to assess the biological activities of novel chemical entities.

Antiproliferative Activity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HCT-116, Caco-2, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • The test compound, this compound, and reference compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
  • Serial dilutions of the compounds are prepared in culture media.
  • The media from the cell plates is replaced with media containing various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

4. Formazan Solubilization and Absorbance Measurement:

  • The media containing MTT is removed, and the formazan crystals formed by viable cells are solubilized with a solubilizing agent (e.g., DMSO, isopropanol with HCl).
  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.
  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes, which is relevant for anti-inflammatory potential.

1. Enzyme and Substrate Preparation:

  • Recombinant human COX-1 and COX-2 enzymes are used.
  • Arachidonic acid is used as the substrate.

2. Incubation:

  • The test compound and reference inhibitors (e.g., celecoxib for COX-2, ibuprofen for non-selective) are pre-incubated with the COX enzyme in a reaction buffer at 37°C for a short period.

3. Reaction Initiation and Termination:

  • The reaction is initiated by adding arachidonic acid.
  • The reaction is allowed to proceed for a specific time and then terminated by adding a stopping solution (e.g., a solution of HCl).

4. Prostaglandin Quantification:

  • The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

5. Data Analysis:

  • The percentage of COX inhibition is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor.
  • The IC50 value is determined from the dose-response curve.

Visualizing Experimental and Logical Frameworks

To further clarify the experimental workflow and the comparative logic, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_data Data Analysis cluster_comparison Comparison Compound Test Compound (this compound) Antiproliferative Antiproliferative Assay (e.g., MTT) Compound->Antiproliferative Anti_inflammatory Anti-inflammatory Assay (e.g., COX Inhibition) Compound->Anti_inflammatory Cells Cancer Cell Lines (e.g., HCT-116, Caco-2) Cells->Antiproliferative Enzymes COX-1 / COX-2 Enzymes Enzymes->Anti_inflammatory IC50_determination IC50 Value Determination Antiproliferative->IC50_determination Anti_inflammatory->IC50_determination Selectivity_analysis Selectivity Analysis (e.g., COX-2 vs COX-1) IC50_determination->Selectivity_analysis Comparison Comparison with Alternative Compounds IC50_determination->Comparison Selectivity_analysis->Comparison

Caption: Experimental workflow for in vitro validation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Test_Compound Potential Inhibitor (e.g., 1'H-spiro-indoline-3,4'-pyridine derivative) Test_Compound->EGFR Inhibition

Caption: Potential EGFR signaling pathway inhibition.

logical_comparison cluster_alternatives Alternative Compounds Target_Compound This compound (In Vitro Data) Comparison_Node Comparative Analysis: - Potency (IC50) - Selectivity - Spectrum of Activity Target_Compound->Comparison_Node Compared Against Alt1 2-oxo-3-phenylquinoxaline derivatives Alt1->Comparison_Node Alt2 1'H-spiro-indoline-3,4'-pyridine derivative Alt2->Comparison_Node Alt3 Phenyl-pyridine-2-carboxylic acid derivative Alt3->Comparison_Node

References

Dihydropyridine Inhibitors vs. Standard Antihypertensive Drugs: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and tolerability of dihydropyridine (DHP) calcium channel blockers (CCBs) against other standard antihypertensive drug classes. The information presented is supported by data from clinical trials to aid in research and drug development efforts.

Executive Summary

Dihydropyridine (DHP) calcium channel blockers are a cornerstone in the management of hypertension, primarily acting on L-type calcium channels in vascular smooth muscle to induce vasodilation and reduce blood pressure.[1][2][3] While effective in lowering blood pressure, their efficacy and side-effect profiles relative to other antihypertensives, such as non-dihydropyridine (non-DHP) CCBs, angiotensin-converting enzyme (ACE) inhibitors, angiotensin II receptor blockers (ARBs), and diuretics, are critical considerations in drug development and clinical research.

Newer generation DHPs, like lercanidipine, have been developed to offer comparable antihypertensive effects to older agents, such as amlodipine and nifedipine, but with an improved tolerability profile, particularly a lower incidence of peripheral edema.[4][5][6] Head-to-head clinical trials and meta-analyses consistently show that while the blood pressure-lowering effects of different DHPs are largely similar, lercanidipine is associated with a significantly lower incidence of vasodilation-related side effects.[4][5][7]

When compared to other drug classes, DHP CCBs demonstrate distinct advantages and disadvantages. They have been shown to be more effective than ACE inhibitors in preventing stroke but may increase the risk of heart failure.[8][9] Compared to ARBs, DHP CCBs are more effective at preventing myocardial infarction and stroke.[10] The choice between a DHP CCB and another antihypertensive class often depends on the patient's comorbidities and risk profile.

Mechanism of Action: Dihydropyridines vs. Non-Dihydropyridines

The primary distinction between DHP and non-DHP CCBs lies in their site of action. DHPs exhibit high selectivity for L-type calcium channels in the vascular smooth muscle, leading to potent vasodilation.[1][3] In contrast, non-DHPs have a more pronounced effect on the myocardium, reducing heart rate and contractility.[1][2]

cluster_DHP Dihydropyridine CCBs cluster_nonDHP Non-Dihydropyridine CCBs DHP Dihydropyridine Inhibitors Vascular Vascular Smooth Muscle DHP->Vascular Selectively block L-type Ca2+ channels Vasodilation Potent Vasodilation Vascular->Vasodilation BP_DHP Blood Pressure Reduction Vasodilation->BP_DHP nonDHP Non-Dihydropyridine Inhibitors Myocardium Myocardium nonDHP->Myocardium Block L-type Ca2+ channels HR_Contractility Reduced Heart Rate & Contractility Myocardium->HR_Contractility BP_nonDHP Blood Pressure Reduction HR_Contractility->BP_nonDHP

Signaling pathways of Dihydropyridine vs. Non-Dihydropyridine CCBs.

Comparative Efficacy: Dihydropyridine Inhibitors

Clinical trials have demonstrated comparable blood pressure-lowering efficacy among different DHP CCBs. However, tolerability, particularly the incidence of peripheral edema, varies significantly.

Lercanidipine vs. Amlodipine

Studies comparing lercanidipine and amlodipine have consistently shown similar efficacy in blood pressure reduction.[4][11] A key differentiator is the significantly lower incidence of pedal edema with lercanidipine.[4][5]

ParameterLercanidipineAmlodipineReference
Blood Pressure Reduction
Mean Systolic BP Reduction-21.8 mmHg-23.8 mmHg[11]
Mean Diastolic BP Reduction-9.1 mmHg-15.0 mmHg[11]
Adverse Events
Patients with Adverse ReactionsSignificantly fewerMore frequent[4]
Pedal EdemaSignificantly lower incidenceHigher incidence[4][5]
Amlodipine vs. Nifedipine

Amlodipine and extended-release nifedipine formulations show comparable efficacy in reducing blood pressure.[12][13] Amlodipine's longer half-life may offer more consistent blood pressure control, especially if a dose is missed.[12][13] Side effects are generally more frequent with nifedipine.[14]

ParameterAmlodipineNifedipine (ER/GITS)Reference
Blood Pressure Reduction
24-hour SBP/DBP Reduction-10.3 / -6.5 mmHg-10.9 / -6.3 mmHg[13]
Pharmacokinetics
Half-life30-50 hoursShorter[12]
Adverse Events
Side Effect RateLower (e.g., 27%)Higher (e.g., 41%)[14]

Dihydropyridines vs. Other Antihypertensive Classes

The choice of antihypertensive therapy is often guided by patient-specific factors and comorbidities. The following tables summarize the comparative efficacy of DHP CCBs against other major drug classes based on large-scale clinical trials and meta-analyses.

Dihydropyridine CCBs vs. ACE Inhibitors
OutcomeDihydropyridine CCBsACE InhibitorsReference
StrokeMore effective in reductionLess effective in reduction[8][9]
Congestive Heart FailureIncreased riskLower risk[8][9]
Major Cardiovascular EventsSimilar efficacySimilar efficacy[15]
Dihydropyridine CCBs vs. Angiotensin II Receptor Blockers (ARBs)
OutcomeDihydropyridine CCBsARBsReference
Myocardial InfarctionMore effective in reductionLess effective in reduction[10]
StrokeMore effective in reductionLess effective in reduction[10]
Heart FailureTrend towards higher incidenceTrend towards lower incidence[10]
All-Cause MortalityNo significant differenceNo significant difference[10]
Dihydropyridine CCBs vs. Diuretics (Thiazide-like)
OutcomeDihydropyridine CCBsDiureticsReference
Major Cardiovascular EventsLess effective in reductionMore effective in reduction[8]
Congestive Heart FailureIncreased riskLower risk[8]
All-Cause MortalityNo significant differenceNo significant difference[16]

Experimental Protocols

The data presented in this guide are derived from various clinical trials. While specific protocols differ, a generalized methodology for a comparative clinical trial of antihypertensive agents is outlined below.

Generalized Clinical Trial Workflow

Start Patient Screening & Inclusion/Exclusion Criteria Washout Washout/Placebo Run-in Start->Washout Randomization Randomization Washout->Randomization GroupA Group A: Dihydropyridine Inhibitor Randomization->GroupA GroupB Group B: Standard Drug Randomization->GroupB Treatment Treatment Period (with dose titration if needed) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Visits (BP measurement, adverse event monitoring) Treatment->FollowUp DataAnalysis Data Analysis (Efficacy and Safety Endpoints) FollowUp->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Generalized workflow of a comparative antihypertensive clinical trial.
Key Methodological Components

  • Study Design: Most comparative efficacy trials are designed as prospective, randomized, double-blind, parallel-group studies.[4][11] Some may employ a crossover design.

  • Patient Population: Inclusion criteria typically involve adults with a diagnosis of essential hypertension, with specific blood pressure ranges defined (e.g., systolic BP 140-179 mmHg and/or diastolic BP 90-109 mmHg).[12][17] Exclusion criteria often include secondary hypertension, recent severe cardiovascular events, and contraindications to the study medications.[12][17]

  • Intervention: Patients are randomized to receive either a DHP inhibitor or a standard drug. The initial doses are predefined and may be titrated upwards at specified intervals (e.g., 4 or 8 weeks) if the target blood pressure is not achieved.[4][12]

  • Primary Endpoints: The primary efficacy endpoint is typically the change in systolic and diastolic blood pressure from baseline.[1]

  • Secondary Endpoints: These often include the percentage of patients achieving target blood pressure, the incidence and severity of adverse events, and changes in heart rate.[1]

  • Blood Pressure Measurement: Blood pressure is measured at baseline and at regular follow-up visits. 24-hour ambulatory blood pressure monitoring (ABPM) is often used to assess the consistency of blood pressure control over the entire dosing interval.[12][13]

  • Statistical Analysis: Appropriate statistical tests are used to compare the outcomes between the treatment groups. For non-inferiority trials, a predefined non-inferiority margin is established.[14]

Conclusion

Dihydropyridine inhibitors are a potent and effective class of antihypertensive agents. Within the DHP class, newer agents like lercanidipine offer comparable blood pressure control to amlodipine and nifedipine but with a superior tolerability profile, particularly a lower risk of peripheral edema. When compared to other classes of antihypertensives, the choice of a DHP CCB should be guided by the specific clinical context, considering their demonstrated benefits in stroke prevention and their potential risks, such as an increased incidence of heart failure compared to some other agents. This guide provides a foundation for further research and development in the field of antihypertensive therapies.

References

Unveiling Dihydropyridine Activity: A Comparative Guide to Computational Prediction and Experimental Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate prediction of dihydropyridine activity is paramount. This guide provides an objective comparison of computational prediction models with supporting experimental data, offering a comprehensive resource for cross-validation.

Dihydropyridines are a class of organic compounds widely recognized for their significant pharmacological activities, most notably as L-type calcium channel blockers. Their therapeutic applications in treating cardiovascular diseases, such as hypertension and angina, have spurred extensive research into predicting their bioactivity. This guide delves into the computational models used for these predictions and the crucial experimental assays for their validation.

Comparative Performance of Computational Models

The prediction of dihydropyridine activity heavily relies on Quantitative Structure-Activity Relationship (QSAR) models and various machine learning algorithms. These models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. The performance of these models is rigorously assessed through statistical metrics, with cross-validation being a critical step to ensure their robustness and predictive power.

Below is a summary of the performance of different computational models from various studies. Key metrics include the squared correlation coefficient (R²), which indicates the goodness of fit of the model; the cross-validated squared correlation coefficient (q² or Rcv²), which assesses the predictive ability of the model through internal validation (e.g., leave-one-out); and the predicted R² (r²pred), which measures the predictive power on an external test set.

Computational ModelTarget Activityq² (or Rcv²)r²predMean-Square Error (MSE)Reference
Least Squares Support Vector Machine (LSSVM)Calcium Channel Antagonism0.86960.8167-0.2593[1][2]
Stepwise-Multiple Linear Regression (SW-MLR)COX-2 Inhibitory Activity0.972 (training set)-0.531 (test set)-[3]
CoMFAAnticancer Activity (HT-29)-0.700.65-[4]
CoMSIAAnticancer Activity (HT-29)-0.6390.61-[4]
CoMFAAnticancer (DMDP derivatives)0.9030.5300.935-[5]
CoMSIAAnticancer (DMDP derivatives)0.9090.5480.842-[5]
CoMFA-RGCOX-2 Inhibitors0.9550.5730.644-[6]
CoMSIACOX-2 Inhibitors0.9470.5740.799-[6]

Note: A direct comparison between models is challenging due to variations in datasets, target activities, and specific methodologies.

Experimental Validation: Protocols and Methodologies

The computational predictions of dihydropyridine activity must be validated through robust experimental assays. The following are detailed protocols for key experiments used to assess the biological activity of these compounds.

Protocol 1: In Vitro Calcium Flux Assay

This assay measures the ability of dihydropyridine compounds to block the influx of calcium into cells, a hallmark of their action on L-type calcium channels.

Materials:

  • HEK293 cells stably expressing the human L-type calcium channel (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Potassium Chloride (KCl) solution (for depolarization)

  • Test dihydropyridine compounds and a known L-type calcium channel blocker (e.g., Nifedipine) as a positive control

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Culture: Culture the cells in DMEM with 10% FBS in a humidified incubator at 37°C and 5% CO₂.

  • Cell Plating: Seed the cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 1 hour at 37°C.

  • Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.

  • Compound Addition: Add the test dihydropyridine compounds at various concentrations to the wells. Include wells with the positive control and vehicle control (e.g., DMSO). Incubate for 15-30 minutes at room temperature.

  • Depolarization and Fluorescence Reading: Place the plate in the fluorescence plate reader. Initiate the kinetic read and, after establishing a baseline fluorescence, add a depolarizing KCl solution to all wells to activate the L-type calcium channels.

  • Data Analysis: The increase in fluorescence upon depolarization corresponds to calcium influx. The inhibitory effect of the dihydropyridine compounds is measured as a percentage reduction in the fluorescence signal compared to the vehicle control. Calculate the IC50 value for each compound.

Protocol 2: Isolated Rat Aortic Ring Vasorelaxant Assay

This ex vivo assay assesses the vasorelaxant activity of dihydropyridine compounds on pre-contracted arterial smooth muscle.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine or KCl for pre-contraction

  • Test dihydropyridine compounds

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Aorta Dissection: Humanely euthanize the rat and carefully dissect the thoracic aorta. Place the aorta in cold Krebs-Henseleit solution.

  • Ring Preparation: Under a dissecting microscope, remove adherent connective and adipose tissue. Cut the aorta into rings of 2-3 mm in width.[7]

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.[7][8] Attach the rings to isometric force transducers.

  • Equilibration: Apply an optimal resting tension (e.g., 2 g) and allow the tissues to equilibrate for at least 60-90 minutes, replacing the bathing solution every 15-20 minutes.[7]

  • Pre-contraction: Induce a stable, submaximal contraction of the aortic rings using a contractile agent like phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).[7]

  • Compound Addition: Once a stable contractile plateau is reached, add the test dihydropyridine compounds cumulatively in increasing concentrations to the organ bath.[7]

  • Data Recording and Analysis: Continuously record the changes in isometric tension. The vasorelaxant effect is expressed as a percentage of the pre-contraction induced by phenylephrine or KCl. Calculate the EC50 value for each compound.

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.

G Depolarization Membrane Depolarization LTypeCaChannel L-type Ca2+ Channel (DHPR) Depolarization->LTypeCaChannel activates CaInflux Ca2+ Influx LTypeCaChannel->CaInflux leads to DHP Dihydropyridine DHP->LTypeCaChannel blocks Relaxation Vasorelaxation DHP->Relaxation promotes CaSR Ca2+ release from Sarcoplasmic Reticulum CaInflux->CaSR triggers Contraction Smooth Muscle Contraction CaSR->Contraction causes

Dihydropyridine Mechanism of Action on L-type Calcium Channels.

G cluster_computational Computational Prediction cluster_experimental Experimental Validation Dataset Dataset of Dihydropyridines with known activity Descriptors Calculate Molecular Descriptors Dataset->Descriptors Split Split Data (Training & Test Sets) Descriptors->Split Model Build QSAR/ML Model Split->Model InternalValidation Internal Cross-Validation (e.g., k-fold, LOO) Model->InternalValidation PredictedActivity Predicted Activity (e.g., pIC50) Model->PredictedActivity InternalValidation->Model CrossValidation Cross-Validation: Compare Predicted vs. Experimental Activity PredictedActivity->CrossValidation Synthesis Synthesize Novel Dihydropyridines Assay Perform Biological Assays (e.g., Calcium Flux, Aortic Ring) Synthesis->Assay ExperimentalActivity Experimental Activity (e.g., IC50, EC50) Assay->ExperimentalActivity ExperimentalActivity->CrossValidation

References

A Comparative Guide to Modern Dihydropyridine Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 1,4-dihydropyridine (DHP) scaffolds is a cornerstone of medicinal chemistry due to their prevalence in a wide array of therapeutic agents. The seminal Hantzsch synthesis, dating back to 1881, has been the traditional approach. However, the demands for greater efficiency, sustainability, and accelerated discovery have driven the development of novel synthetic methodologies. This guide provides an objective comparison of three key methods for the synthesis of a representative 1,4-DHP, diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate: the classical Hantzsch reaction, a Ceric Ammonium Nitrate (CAN) catalyzed approach, and a microwave-assisted synthesis.

Performance Benchmark: A Quantitative Comparison

The following table summarizes the key performance indicators for the three methodologies in the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

MethodAldehydeβ-KetoesterNitrogen SourceCatalystSolventTemperature (°C)TimeYield (%)
Classical Hantzsch BenzaldehydeEthyl acetoacetateAmmoniaNoneEthanol~78 (Reflux)12 hours~52
CAN-Catalyzed BenzaldehydeEthyl acetoacetateAmmonium acetateCeric Ammonium Nitrate (CAN)Solvent-freeRoom Temp.15-20 min~95
Microwave-Assisted BenzaldehydeEthyl acetoacetateAmmonium hydroxideNoneNone14010 min~89

Experimental Protocols

Detailed methodologies for the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate via each of the compared methods are provided below.

Classical Hantzsch Synthesis

This protocol is adapted from the traditional Hantzsch reaction procedure.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Ethyl acetoacetate (2.0 mmol, 260 mg)

  • Aqueous ammonium hydroxide (25%, ~1.5 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzaldehyde (1.0 mmol) and ethyl acetoacetate (2.0 mmol) in ethanol (10 mL).

  • To the stirred solution, add aqueous ammonium hydroxide (~1.5 mmol).

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 12 hours.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the desired 1,4-dihydropyridine.

Ceric Ammonium Nitrate (CAN) Catalyzed Synthesis

This method offers a significant improvement in terms of reaction time and conditions.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Ethyl acetoacetate (2.0 mmol, 260 mg)

  • Ammonium acetate (1.2 mmol, 92 mg)

  • Ceric Ammonium Nitrate (CAN) (0.1 mmol, 55 mg)

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).

  • Add ceric ammonium nitrate (0.1 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 15-20 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane eluent).

Microwave-Assisted Synthesis

This protocol highlights the acceleration of the Hantzsch reaction using microwave irradiation.

Materials:

  • Benzaldehyde (2.5 mmol, 265 mg)

  • Ethyl acetoacetate (12.5 mmol, 1.63 g)

  • Aqueous ammonium hydroxide (25%, 10.0 mmol)

Procedure:

  • In a microwave-safe glass vial, place benzaldehyde (2.5 mmol), ethyl acetoacetate (12.5 mmol), and 25% aqueous ammonium hydroxide (10.0 mmol).

  • Seal the vial with a Teflon septum.

  • Place the vial in a single-mode microwave cavity synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 140°C for 10 minutes with stirring.

  • After the irradiation is complete, cool the vial to room temperature.

  • The product will typically precipitate. Collect the solid by filtration and wash with cold ethanol.

  • Further purification can be achieved by recrystallization from ethanol.

Visualizing the Synthesis

The following diagrams illustrate the generalized workflow of the Hantzsch synthesis and a comparison of the key reaction parameters for the three benchmarked methods.

G cluster_workflow Generalized Hantzsch Dihydropyridine Synthesis Workflow Reactants Aldehyde + 2x β-Ketoester + Nitrogen Source Mixing Mixing in Solvent (or Solvent-Free) Reactants->Mixing Reaction_Step Reaction Initiation (Heat/Catalyst/Microwave) Mixing->Reaction_Step Monitoring Reaction Monitoring (TLC) Reaction_Step->Monitoring Workup Work-up (Filtration/Extraction) Monitoring->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product 1,4-Dihydropyridine Purification->Product

Caption: A generalized workflow for the Hantzsch dihydropyridine synthesis.

G cluster_comparison Comparison of Key Reaction Parameters Classical Classical Hantzsch Temp: ~78°C Time: 12 hrs Yield: ~52% CAN CAN-Catalyzed Temp: Room Temp. Time: 15-20 min Yield: ~95% Microwave Microwave-Assisted Temp: 140°C Time: 10 min Yield: ~89%

Caption: A visual comparison of key parameters for the three synthesis methods.

References

In Vivo Efficacy of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiepileptic drug (AED) development, compounds featuring the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold have emerged as a promising class of therapeutics. While direct in vivo validation of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid is not extensively documented in publicly available literature, a prominent and structurally related derivative, Perampanel, has undergone rigorous preclinical and clinical evaluation, leading to its approval for the treatment of partial-onset and generalized tonic-clonic seizures.[1][2] This guide provides a comparative overview of the in vivo efficacy of Perampanel against other established AEDs, namely Topiramate and Levetiracetam, supported by experimental data from various animal models of epilepsy.

Perampanel distinguishes itself through a novel mechanism of action as a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[3][4] This action directly mitigates the fast excitatory neurotransmission mediated by glutamate, a key factor in seizure generation and propagation.[5][6] In contrast, Topiramate exhibits a multi-modal mechanism, including the blockade of voltage-gated sodium channels and enhancement of GABAergic activity, while Levetiracetam is believed to modulate synaptic vesicle protein 2A (SV2A).[7][8][9]

Comparative In Vivo Efficacy

The preclinical efficacy of Perampanel has been demonstrated across a broad spectrum of rodent seizure models, indicating its potential as a broad-spectrum antiepileptic agent.[3][10] The following tables summarize the comparative in vivo potency of Perampanel, Topiramate, and Levetiracetam in widely accepted screening models for anticonvulsant activity.

Table 1: Efficacy in the Maximal Electroshock (MES) Seizure Model

CompoundAnimal ModelRoute of AdministrationED₅₀ (mg/kg)Reference
PerampanelMouseOral1.6[10]
TopiramateRodentNot SpecifiedEffective[11]
LevetiracetamMouseNot SpecifiedInactive[12]

Table 2: Efficacy in the Pentylenetetrazol (PTZ)-Induced Seizure Model

CompoundAnimal ModelRoute of AdministrationED₅₀ (mg/kg)Reference
PerampanelMouseOral0.94[10][13]
TopiramateNot SpecifiedNot SpecifiedEffective[11]
LevetiracetamMouseNot SpecifiedInactive[12]

Table 3: Efficacy in Other Seizure Models

CompoundSeizure ModelAnimal ModelRoute of AdministrationEfficacyReference
PerampanelAudiogenic SeizuresDBA/2 MouseOralED₅₀ = 0.47 mg/kg[3][10]
Perampanel6 Hz SeizuresMouseNot SpecifiedEffective[3]
PerampanelAmygdala KindlingRatOralReduced seizure duration and severity at 5-10 mg/kg[3]
TopiramateComplex Partial SeizuresRodentNot SpecifiedEffective[11]
LevetiracetamAudiogenic SeizuresRodentNot SpecifiedProtective[14]
LevetiracetamKindling ModelMouseNot SpecifiedSuppresses seizures[8]

Signaling Pathway and Mechanism of Action

The primary mechanism of Perampanel involves the non-competitive antagonism of AMPA-type glutamate receptors. These receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system. In pathological conditions such as epilepsy, excessive activation of AMPA receptors contributes to neuronal hyperexcitability and seizure activity.[5][15] Perampanel binds to an allosteric site on the AMPA receptor, reducing its activation by glutamate and thereby dampening excitatory signaling.[3]

AMPA_Receptor_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ca_Influx Na+/Ca²+ Influx AMPA_R->Ca_Influx Activates Depolarization Depolarization Ca_Influx->Depolarization Neuronal_Excitation Neuronal Excitation (Seizure Propagation) Depolarization->Neuronal_Excitation Perampanel Perampanel Perampanel->AMPA_R Inhibits (Non-competitive)

Caption: AMPA Receptor Signaling Pathway and Perampanel's Mechanism of Action.

Experimental Protocols

The in vivo validation of anticonvulsant efficacy relies on standardized and reproducible experimental models. The data presented in this guide were generated using methodologies consistent with established preclinical screening protocols for antiepileptic drugs.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used model to screen for drugs effective against generalized tonic-clonic seizures.

  • Animals: Male mice (e.g., CD-1 strain) or rats (e.g., Sprague-Dawley strain).

  • Drug Administration: The test compound (e.g., Perampanel) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A predetermined time is allowed for drug absorption (e.g., 30-60 minutes).

  • Procedure: A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this phase.

  • Data Analysis: The dose at which 50% of the animals are protected (ED₅₀) is calculated using probit analysis.

Pentylenetetrazol (PTZ)-Induced Seizure Test

The PTZ test is used to identify compounds that may be effective against absence and myoclonic seizures.

  • Animals: Male mice or rats.

  • Drug Administration: Similar to the MES test, the compound is administered prior to the convulsant challenge.

  • Procedure: A subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg in mice) is administered.

  • Endpoint: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of generalized clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of these seizures.

  • Data Analysis: The ED₅₀ is calculated based on the dose-response relationship.

The following diagram illustrates a general workflow for the in vivo screening of potential anticonvulsant compounds.

Experimental_Workflow cluster_screening Anticonvulsant Screening Workflow start Compound Synthesis and Selection acute_models Acute Seizure Models (MES, PTZ, 6Hz) start->acute_models efficacy_assessment Efficacy Assessment (ED₅₀, Seizure Score) acute_models->efficacy_assessment neurotoxicity Neurotoxicity/Side Effect Profile (Rotarod Test) acute_models->neurotoxicity chronic_models Chronic Seizure Models (Kindling) pk_pd Pharmacokinetic/ Pharmacodynamic Studies chronic_models->pk_pd efficacy_assessment->chronic_models lead_optimization Lead Optimization pk_pd->lead_optimization end Candidate for Clinical Development lead_optimization->end

References

A Head-to-Head Comparison of Dihydropyridine Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydropyridine (DHP) calcium channel blockers are a cornerstone in the management of hypertension and angina. Many of these drugs are chiral molecules, existing as enantiomers that can exhibit significantly different pharmacological properties. This guide provides an objective comparison of dihydropyridine isomers, supported by experimental data, to aid researchers in drug discovery and development.

Data Presentation: Quantitative Comparison of Dihydropyridine Isomers

The following table summarizes the biological activity of various dihydropyridine enantiomers, highlighting the stereoselectivity in their interaction with L-type calcium channels.

DihydropyridineIsomerAssay TypeSpecies/TissueParameterValueReference(s)
Amlodipine S-amlodipineCa2+-induced ContractionRat AortaIC501.9 nM[1]
Racemic AmlodipineCa2+-induced ContractionRat AortaIC50~3.8 nM (assuming 1:1 ratio)[1]
R-amlodipineReceptor BindingNot SpecifiedAffinity~1000-fold lower than S-isomer[2]
Felodipine S-felodipineCoronary VasoconstrictionGuinea Pig HeartPotency13-fold more potent than R-isomer[3]
R-felodipineCoronary VasoconstrictionGuinea Pig HeartPotency-[3]
Racemic FelodipineCalcium Channel AntagonismNot SpecifiedIC501.45 x 10-9 M[4]
Isradipine (+)-isradipineL-type Ca2+ Channel BlockRecombinantIC50 (at -40 mV)1.6 x 10-9 M
(-)-isradipineL-type Ca2+ Channel BlockRecombinantIC50 (at -40 mV)2.2 x 10-7 M
Nicardipine Racemic NicardipineCaV1.2 Channel BlockRecombinantIC5060 ± 29 nM
Nimodipine Racemic NimodipineCalcium Channel AntagonismNot SpecifiedIC501.49 x 10-8 M[4]

Mandatory Visualizations

Signaling Pathway of Dihydropyridine Action

G cluster_membrane Cell Membrane Ca_channel L-type Calcium Channel Ca_int Intracellular Ca2+ Ca_channel->Ca_int Blocked Influx DHP Dihydropyridine (e.g., S-Amlodipine) DHP->Ca_channel Binds and blocks Ca_ext Extracellular Ca2+ Ca_ext->Ca_channel Influx Contraction Smooth Muscle Contraction Ca_int->Contraction Reduced stimulus for Relaxation Vasodilation Contraction->Relaxation Leads to

Dihydropyridine action on L-type calcium channels.
Experimental Workflow: Calcium Influx Assay

G cluster_workflow Fluorescence-Based Calcium Influx Assay Workflow A Plate cells in a 96-well plate B Load cells with a calcium indicator (e.g., Fluo-4 AM) A->B C Incubate with dihydropyridine isomers at various concentrations B->C D Induce depolarization (e.g., with KCl) C->D E Measure fluorescence (calcium influx) D->E F Analyze data to determine IC50 values E->F

Workflow for a typical calcium influx assay.

Experimental Protocols

Isolated Aortic Ring Contractility Assay

This ex vivo assay measures the effect of dihydropyridine isomers on the contractility of vascular smooth muscle.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine

  • Potassium chloride (KCl)

  • Dihydropyridine isomers (dissolved in a suitable solvent, e.g., DMSO)

  • Organ bath system with isometric force transducers

Procedure:

  • Humanely euthanize the rat and excise the thoracic aorta.

  • Carefully clean the aorta of adhering connective and adipose tissue and cut it into rings of 3-4 mm in length.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

  • Induce a stable contraction with a submaximal concentration of phenylephrine or a high concentration of KCl (e.g., 80 mM).

  • Once a stable contraction is achieved, add cumulative concentrations of the dihydropyridine isomers to the bath.

  • Record the relaxation response for each concentration until a maximal response is achieved.

  • Calculate the concentration of the isomer that causes 50% of the maximal relaxation (IC50) to determine its potency.

Fluorescence-Based Calcium Influx Assay

This cell-based assay provides a high-throughput method to screen for calcium channel blockers by measuring changes in intracellular calcium concentration.

Materials:

  • A suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing the channel, or primary smooth muscle cells)

  • 96-well black, clear-bottom cell culture plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Potassium chloride (KCl) solution for depolarization

  • Dihydropyridine isomers

  • Fluorescence plate reader with an injection system

Procedure:

  • Seed the cells into the 96-well plate and grow to confluence.

  • Prepare a Fluo-4 AM loading solution (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

  • Remove the culture medium, wash the cells with HBSS, and add the Fluo-4 AM loading solution to each well.

  • Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Wash the cells twice with HBSS to remove excess dye.

  • Add serial dilutions of the dihydropyridine isomers to the wells and incubate for 15-30 minutes at room temperature.

  • Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

  • Inject a depolarizing stimulus (e.g., a final concentration of 50 mM KCl) to induce calcium influx.

  • Measure the fluorescence intensity kinetically to capture the peak response.

  • Calculate the percentage of inhibition of the calcium influx for each concentration of the isomer and determine the IC50 value.

Radioligand Binding Assay

This assay directly measures the binding affinity of dihydropyridine isomers to the L-type calcium channel.

Materials:

  • Cell membranes or tissue homogenates rich in L-type calcium channels (e.g., from rat heart or brain)

  • Radiolabeled dihydropyridine (e.g., [3H]PN200-110)

  • Unlabeled dihydropyridine isomers for competition

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture in tubes containing the cell membranes, a fixed concentration of the radiolabeled dihydropyridine, and varying concentrations of the unlabeled dihydropyridine isomers.

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Determine the concentration of the unlabeled isomer that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation to determine the binding affinity.

References

Reproducibility of published 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published methodologies for the synthesis of 5-Aryl-2-oxo-1,2-dihydropyridine-3-carboxylic acids, a core scaffold in medicinal chemistry. Due to the limited availability of direct comparative studies on the reproducibility of the synthesis for the specific parent compound, 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid, this guide focuses on a well-documented, reproducible method for a closely related analogue: N-substituted 5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acids.

The primary method detailed here is a three-component reaction, which offers a straightforward and efficient route to this important class of molecules.

Methodology 1: Three-Component Reaction Synthesis

A prevalent and effective method for the synthesis of functionalized 2-pyridone-3-carboxylic acids is a one-pot, three-component reaction. This approach involves the condensation of 3-formylchromone, a primary amine, and Meldrum's acid.[1][2][3] This methodology has been successfully applied to generate a library of N-substituted 5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acids.[1][2][3]

Experimental Protocol

The synthesis is typically carried out as follows:

  • Reaction Setup: A mixture of 3-formylchromone, a primary amine, and Meldrum's acid is prepared in a suitable solvent, such as ethanol.

  • Reaction Conditions: The reaction mixture is stirred at room temperature.

  • Work-up: The resulting solid product is collected by filtration, washed with cold ethanol, and then water to afford the desired 5-Aryl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

This procedure has been reported to produce the target compounds in good to excellent yields.[1][2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of a representative compound from this class, 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, as reported in the literature.[1][2]

ProductStarting MaterialsSolventReaction TimeYield (%)Melting Point (°C)
1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid3-formylchromone, benzylamine, Meldrum's acidEthanol20-50 h86199-200
Logical Workflow of the Three-Component Synthesis

The following diagram illustrates the logical workflow of the three-component synthesis of N-substituted 5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acids.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product A 3-Formylchromone D One-Pot Reaction (Ethanol, RT) A->D B Primary Amine B->D C Meldrum's Acid C->D E Filtration D->E Precipitation F Washing (Ethanol, Water) E->F G 5-Aryl-2-oxo-1,2-dihydropyridine- 3-carboxylic Acid F->G

Caption: Workflow of the three-component synthesis.

Reproducibility and Comparison

While this guide details a single, robust methodology due to the lack of multiple published procedures for the exact target molecule, the reproducibility of this three-component reaction appears to be high based on the yields reported in the literature.[1][2] To provide a comprehensive comparison, further research into alternative synthetic routes is necessary. Potential alternative strategies that could be explored and compared include:

  • Michael Addition-based Syntheses: Building the pyridone ring through a Michael addition of a suitable enolate to an α,β-unsaturated system.

  • Syntheses from Chalcone Derivatives: Utilizing appropriately substituted chalcones as precursors for the pyridone ring.

  • Multi-step Syntheses involving Cyclization: Stepwise construction of the heterocyclic core through distinct bond-forming reactions.

As more synthetic methods for this compound and its close analogues are published, this guide can be updated to include direct comparisons of their performance, yields, and experimental ease. For now, the three-component reaction starting from 3-formylchromone stands as a well-documented and reproducible method for accessing this class of compounds.[1][2][3]

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and maintain environmental integrity. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on the known hazards of structurally similar pyridine and carboxylic acid derivatives and align with general best practices for hazardous chemical waste management.

Immediate Safety and Hazard Assessment

Before beginning any disposal procedures, it is crucial to recognize the potential hazards associated with this compound. Based on SDSs for analogous compounds like 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid and other pyridinone derivatives, this compound should be handled as a hazardous substance.[1][2]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles.[1][2]

  • Hand Protection: Use chemical-impermeable gloves.[1][2]

  • Body Protection: A lab coat or apron is required to prevent skin contact.[1][2]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or fumes.[1][2]

Quantitative Hazard Summary

The following table summarizes the hazard classifications for structurally related compounds, which should be conservatively applied to this compound.

Hazard ClassificationDescriptionPrecautionary StatementsSource
Skin IrritationCauses skin irritation.P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention.[1][2]
Eye IrritationCauses serious eye irritation.P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[1][2]
Respiratory IrritationMay cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell.[1][2]
DisposalP501: Dispose of contents/container to an approved waste disposal plant.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and national regulations.[3] Never dispose of this chemical down the drain or in the regular trash. [3][4]

1. Waste Identification and Segregation:

  • Classify all materials contaminated with this compound as hazardous waste. This includes the pure compound, solutions containing the compound, and any contaminated labware (e.g., weigh boats, spatulas, gloves, and absorbent paper).[5][6]

  • Keep solid and liquid waste separate.[4][7] Solid waste should be collected in a designated container, while liquid waste should be collected in a separate, compatible container.[4]

2. Waste Collection and Container Management:

  • Solid Waste: Collect solid this compound and contaminated disposable items in a dedicated, clearly labeled hazardous waste container.[5] The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.[6]

  • Contaminated Lab Equipment: Reusable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate must be collected as hazardous liquid waste.[8] Contaminated disposable lab equipment should be double-bagged and tagged as hazardous waste.[5]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of waste generation.[4][5][6]

3. Storage:

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[6]

  • Ensure that the storage area has secondary containment to prevent spills from reaching drains.[7]

  • Store incompatible waste types separately to prevent dangerous reactions.[9][10]

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][6] Adhere to their specific procedures and timelines for waste pickup.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (2-Oxo-5-phenyl-1,2-dihydropyridine- 3-carboxylic acid and contaminated items) classify Classify as Hazardous Waste start->classify segregate Segregate Waste Streams classify->segregate solid_waste Solid Waste (Pure compound, contaminated disposables) segregate->solid_waste Solid liquid_waste Liquid Waste (Contaminated solvents, rinsates) segregate->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid storage Store in Secure Secondary Containment Area collect_solid->storage collect_liquid->storage ehs_contact Contact EHS or Licensed Waste Disposal Contractor storage->ehs_contact disposal Final Disposal via Approved Facility ehs_contact->disposal

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical compound.

Hazard Identification and Risk Assessment
  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Eye Irritation: May cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1][2][3][4]

  • Acute Toxicity: May be harmful if swallowed.[5]

A thorough risk assessment should be conducted before beginning any work with this compound.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles are required to protect from splashes and dust.[6][7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7][8]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling organic acids.[6][9] Always consult the glove manufacturer's compatibility chart for the specific chemical.[7]
Body Protection Laboratory CoatA fully buttoned, long-sleeved lab coat is required to protect skin and clothing from spills.[6][7] For larger quantities or increased splash risk, a chemical-resistant apron is also recommended.[7][8]
Respiratory Protection RespiratorUse of a NIOSH-approved respirator is necessary if the material is handled in a way that generates dust, or if working outside of a certified chemical fume hood.[6][9]

Operational and Disposal Plans

Adherence to the following operational and disposal procedures is critical for maintaining a safe laboratory environment.

Engineering Controls
  • Ventilation: All handling of this compound that may generate dust or vapors must be conducted in a properly functioning and certified chemical fume hood.[7]

  • Eyewash and Safety Shower: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[8]

Handling and Storage Procedures
  • Handling:

    • Avoid direct contact with the skin, eyes, and clothing.[2]

    • Avoid breathing dust.[2][4]

    • Use a mechanical aid for any pipetting; never pipette by mouth.[8]

    • Transport chemicals in secondary containment, such as a bottle carrier.[7]

  • Storage:

    • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2][7]

    • Store away from incompatible materials such as bases and strong oxidizing agents.[3][7]

    • Containers should be stored upright and below eye level.[8]

Spill and Emergency Procedures
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[7]

    • Place the spilled material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and institutional safety office.

    • Prevent entry into the affected area.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Waste Disposal
  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in the regular trash.[2]

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound check_dust Potential for Dust Generation? start->check_dust check_splash Potential for Splashing? check_dust->check_splash No respirator Add Respirator check_dust->respirator Yes base_ppe Minimum PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves check_splash->base_ppe No face_shield Add Face Shield & Chemical Apron check_splash->face_shield proceed Proceed with Experiment base_ppe->proceed respirator->check_splash face_shield->base_ppe

Caption: PPE selection workflow for handling the target compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.